PD-168077
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[[4-(2-cyanophenyl)piperazin-1-yl]methyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-16-5-4-7-17(13-16)20(25)22-15-23-9-11-24(12-10-23)19-8-3-2-6-18(19)14-21/h2-8,13H,9-12,15H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNULYRGWTFLJQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCN2CCN(CC2)C3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044007 | |
| Record name | N-((4-(2-Cyanophenyl)piperazin-1-yl)methyl)-3-methyl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190383-31-4 | |
| Record name | PD-168077 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190383314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((4-(2-Cyanophenyl)piperazin-1-yl)methyl)-3-methyl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PD-168077 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A5XS99U8Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Selective Profile of PD-168077: A Technical Guide to its Dopamine D4 Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity and functional profile of PD-168077, a potent and selective dopamine D4 receptor agonist. The information presented herein is curated from key scientific literature to support research and development efforts in neuropharmacology and related fields.
Core Compound Profile
This compound is a non-ergoline compound identified as a high-affinity agonist for the dopamine D4 receptor. Its selectivity for the D4 subtype over other dopamine receptors, as well as other biogenic amine receptors, has made it a valuable tool for elucidating the physiological roles of the D4 receptor.
Data Presentation: Receptor Binding and Functional Activity
The following tables summarize the quantitative data regarding the binding affinity and functional potency of this compound across various neurotransmitter receptors.
Table 1: Receptor Binding Affinity Profile of this compound
This table presents the equilibrium dissociation constants (Ki) for this compound at human dopamine, adrenergic, and serotonin receptors. The data highlights the compound's significant selectivity for the dopamine D4 receptor.
| Receptor Subtype | Ki (nM) | Selectivity over D4 (fold) | Reference |
| Dopamine Receptors | |||
| Dopamine D4 | 8.7 | - | [1] |
| Dopamine D2 | 3,740 | ~430 | [1] |
| Dopamine D3 | 2,810 | ~323 | [1] |
| Adrenergic Receptors | |||
| α1-adrenergic | 168 | ~19 | [1] |
| α2-adrenergic | 177 | ~20 | [1] |
| Serotonin Receptors | |||
| 5-HT1A | 385 | ~44 | [1] |
| 5-HT2A | 4,010 | ~461 | [1] |
Table 2: Functional Activity Profile of this compound
This table summarizes the functional activity of this compound at the human dopamine D4 receptor.
| Assay Type | Parameter | Value (nM) | Cell Type | Reference |
| cAMP Accumulation | EC50 | 8.3 | Not Specified | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the dopamine D4 receptor and the general workflows for the experimental protocols used to characterize this compound.
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). Upon activation by an agonist such as this compound, the receptor couples to inhibitory G proteins (Gi/o), which in turn inhibit the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
Caption: Dopamine D4 Receptor Gi-Coupled Signaling Pathway.
Experimental Workflows
The following diagrams outline the generalized procedures for the key assays used to determine the selectivity and functional activity of this compound.
Radioligand Binding Assay Workflow
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Caption: Generalized Workflow for Radioligand Binding Assay.
cAMP Functional Assay Workflow
This assay measures the ability of a compound to stimulate or inhibit the production of cAMP, a key second messenger.
Caption: Generalized Workflow for cAMP Functional Assay.
Experimental Protocols
While the precise, detailed protocols from the original publications by Glase et al. are not fully available in the public domain, this section outlines the generalized methodologies based on standard practices in pharmacology.
Radioligand Binding Assays
These assays were performed to determine the binding affinity (Ki) of this compound for various receptors.
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Receptor Preparation: Membranes were prepared from cell lines stably transfected with the human recombinant receptor of interest (e.g., CHO Pro 5 cells for the human dopamine D4 receptor).[1] Cells were grown to confluence, harvested, and homogenized in a cold buffer. The homogenate was centrifuged to pellet the membranes, which were then washed and resuspended in the assay buffer.
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Assay Conditions: Competition binding assays were conducted in 96-well plates. For each receptor, a specific radioligand (e.g., [3H]spiperone for D2-like receptors) was used at a concentration near its Kd value. Assays included the receptor preparation, the radioligand, and a range of concentrations of the unlabeled test compound (this compound). Non-specific binding was determined in the presence of a high concentration of a known, non-labeled ligand.
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Incubation and Filtration: The plates were incubated to allow the binding to reach equilibrium. The incubation was terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters were then washed with ice-cold buffer to remove unbound radioligand.
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Data Analysis: The radioactivity retained on the filters was measured by liquid scintillation counting. The data were analyzed using non-linear regression to fit a one-site competition model, which yields the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value was then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays: cAMP Accumulation
As a D4 agonist coupled to Gi/o proteins, this compound's functional activity is often assessed by its ability to inhibit adenylyl cyclase, thereby reducing cAMP levels.
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Cell Culture and Treatment: Cells expressing the dopamine D4 receptor were cultured in multi-well plates. Prior to the assay, the cells were treated with a phosphodiesterase inhibitor to prevent the degradation of cAMP. To measure the inhibitory effect of the D4 agonist, adenylyl cyclase was first stimulated with forskolin. The cells were then treated with varying concentrations of this compound.
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cAMP Measurement: After incubation with the agonist, the cells were lysed, and the intracellular cAMP concentration was determined using a variety of commercially available assay kits, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
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Data Analysis: The results were used to generate a dose-response curve, from which the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) were calculated.
Functional Assays: CaMKII Translocation
Activation of D4 receptors has been shown to induce the translocation of Ca2+/calmodulin-dependent protein kinase II (CaMKII) to postsynaptic sites, a process implicated in synaptic plasticity.[1]
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Cell Culture: Primary pyramidal neurons from the embryonic rat prefrontal cortex were cultured.[1]
-
Treatment: Cultured neurons were treated with this compound (e.g., at a concentration of 20 µM).[1]
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Immunocytochemistry and Imaging: Following treatment, the neurons were fixed, permeabilized, and stained with antibodies against CaMKII and a postsynaptic density marker (like PSD-95). The translocation of CaMKII was then visualized and quantified using fluorescence microscopy, often by measuring the colocalization of CaMKII with the postsynaptic marker.
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Data Analysis: The change in the distribution of CaMKII from the dendritic shaft to synaptic sites was quantified to determine the effect of the D4 receptor agonist.[1]
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Mechanism of Action of PD-168077 in Prefrontal Cortex Neurons
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound, a selective dopamine D4 receptor agonist, within the prefrontal cortex (PFC). The PFC, a brain region critical for cognitive processes and emotional regulation, expresses a high density of D4 receptors, making them a key target for neuropsychiatric drug development.[1][2][3] The atypical antipsychotic drug clozapine, for instance, has a high affinity for D4 receptors.[2] This document synthesizes findings from key research articles to detail the signaling pathways, quantitative effects, and experimental methodologies related to this compound's function in PFC neurons.
Core Mechanism 1: Modulation of GABAergic Signaling
Activation of D4 receptors by this compound in PFC pyramidal neurons leads to an inhibition of postsynaptic GABA-A (GABAA) receptor function.[1][3] This action reduces the strength of inhibitory synaptic transmission, thereby modulating the excitability of these principal neurons.
Signaling Pathway
The mechanism is initiated by the D4 receptor, a G-protein coupled receptor (GPCR) that, in this context, modulates a protein kinase A (PKA) and protein phosphatase 1 (PP1) signaling complex.[1][3] Activation of the D4 receptor by this compound leads to the inhibition of PKA. This disinhibition allows for the activation of PP1, which is thought to dephosphorylate GABAA receptors, resulting in reduced channel function.[1][3] This entire complex is targeted to the vicinity of the GABAA receptor by the scaffolding protein Yotiao, which is essential for the observed dopaminergic signaling.[1][3]
Caption: D4 receptor signaling cascade modulating GABAA receptor function in PFC neurons.
Quantitative Data: Effects on GABAergic Currents
| Cell Type | Agonist/Concentration | Measured Current | Key Finding | Reference |
| Acutely Isolated PFC Pyramidal Neurons | This compound (20 µM) | GABA-evoked Currents | 15.4 ± 0.6% reduction in amplitude | [3] |
| PFC Pyramidal Neurons (in slices) | This compound | Miniature IPSCs (mIPSCs) | 21.1 ± 1.1% decrease in mean amplitude | [3] |
| PFC Pyramidal Neurons (in slices) | This compound | Miniature IPSCs (mIPSCs) | No significant change in frequency | [3] |
Core Mechanism 2: Regulation of NMDA Receptor Function
In addition to modulating inhibitory currents, this compound also regulates excitatory neurotransmission by decreasing the function and surface expression of N-methyl-D-aspartate (NMDA) receptors in PFC pyramidal neurons.[2][4][5]
Signaling Pathway
This signaling cascade also involves the inhibition of PKA and activation of PP1.[2][4][5] Following D4 receptor activation by this compound, the subsequent inhibition of PKA and activation of PP1 leads to the inhibition of active Ca²⁺–calmodulin-dependent kinase II (CaMKII).[2][4][5] This inhibition of CaMKII is a critical step that results in a reduction of NMDA receptor surface expression by promoting their internalization.[2][4][5] This ultimately causes a potent reduction in NMDA receptor-mediated currents.[2][4][5]
Caption: D4 receptor signaling cascade leading to NMDA receptor internalization in PFC neurons.
Quantitative Data: Effects on NMDA Receptor Currents
| Cell Type | Agonist/Concentration | Measured Current | Key Finding | Reference |
| Acutely Isolated PFC Pyramidal Neurons | This compound (20-40 µM) | NMDA-evoked Currents | Significant reduction in current amplitude | [4] |
| PFC Pyramidal Neurons (in slices) | This compound (20 µM) | NMDAR-mediated EPSCs | 42.3 ± 3.2% reduction in amplitude | [4] |
| PFC Pyramidal Neurons (in slices) | This compound (20 µM) | Paired-pulse ratio of NMDAR EPSCs | No significant change | [4] |
| PFC Slices | This compound (40 µM) | Surface NR1 Subunit Level | Significant decrease in surface expression | [4] |
Effects on Neuronal Excitability
The activation of D4 receptors by this compound has distinct effects on the excitability of different neuronal populations within the PFC, specifically pyramidal neurons and parvalbumin-positive (PV+) fast-spiking interneurons.[6]
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Pyramidal Neurons: D4 receptor activation leads to a decrease in the frequency of spontaneous action potentials (sAPs).[6]
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PV+ Interneurons: In contrast, D4 activation induces a transient increase in sAP frequency, which is followed by a decrease.[6]
These differential effects suggest that D4 receptor signaling plays a complex role in balancing the activity of the PFC network.[6]
Quantitative Data: Effects on Spontaneous Action Potentials
| Cell Type | Agonist/Concentration | Measured Parameter | Key Finding | Reference |
| PFC Pyramidal Neurons | This compound (40 µM) | Spontaneous Action Potential Frequency | Decreased frequency | [6] |
| PFC PV+ Interneurons | This compound (40 µM) | Spontaneous Action Potential Frequency | Transient increase followed by a decrease | [6] |
Experimental Protocols
The findings summarized in this guide are based on rigorous experimental procedures. Below are representative methodologies for key experiments.
Electrophysiological Recordings in PFC Slices
This protocol is used to measure synaptic currents (EPSCs and IPSCs) from individual neurons.
Caption: General workflow for electrophysiological experiments in PFC slices.
-
Slice Preparation: Coronal slices of the prefrontal cortex (typically 300 µm thick) are prepared from rodent brains. Slices are maintained in artificial cerebrospinal fluid (ACSF) saturated with 95% O₂ and 5% CO₂.
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Recording: Whole-cell patch-clamp recordings are performed on visually identified pyramidal neurons or interneurons in layers III-VI.[3]
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Internal Solution: The patch pipette is filled with an internal solution containing Cs-methanesulfonate to block potassium channels and other reagents like MgATP and Na₃GTP to maintain cell health.[3][4]
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Pharmacology:
-
To isolate NMDAR-EPSCs: The bath solution contains a non-NMDA receptor antagonist (e.g., CNQX, 20 µM) and a GABAA receptor antagonist (e.g., bicuculline, 10 µM). Neurons are voltage-clamped at +60 mV to relieve the Mg²⁺ block.[2][4]
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To isolate mIPSCs: Tetrodotoxin (TTX, 1 µM) is added to the bath to block action potentials, allowing for the recording of spontaneous miniature inhibitory currents.[3]
-
-
Agonist Application: this compound is applied to the bath at specified concentrations (e.g., 20-40 µM).[3][4]
Immunoblotting for Receptor Surface Expression
This biochemical assay is used to quantify the amount of a specific receptor protein on the cell surface versus the total amount in the cell.
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Treatment: PFC slices are treated with this compound (e.g., 40 µM for 10 minutes) or control solution.[4]
-
Biotinylation: Surface proteins are labeled with a biotinylation reagent.
-
Lysis and Pulldown: Cells are lysed, and the biotinylated (surface) proteins are captured using streptavidin beads.
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Western Blotting: Both the surface protein fraction and a sample of the total cell lysate are separated by gel electrophoresis and transferred to a membrane. The membrane is then probed with antibodies specific to the NMDA receptor subunit (e.g., NR1).[4]
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Quantification: The intensity of the bands is measured to determine the relative amount of surface versus total receptor protein.[4]
Summary and Conclusion
The selective D4 receptor agonist this compound exerts a powerful modulatory influence on the circuitry of the prefrontal cortex. Its mechanism of action is multifaceted, involving the simultaneous suppression of both inhibitory (GABAA-mediated) and excitatory (NMDA-mediated) synaptic transmission onto pyramidal neurons. Both pathways converge on a common signaling motif involving the inhibition of PKA and activation of PP1. Furthermore, this compound differentially affects the excitability of pyramidal neurons and fast-spiking interneurons, highlighting its complex role in shaping PFC network activity.[6] This detailed understanding of this compound's action provides a crucial foundation for the development of novel therapeutic strategies targeting the D4 receptor for cognitive and psychiatric disorders.
References
- 1. Dopamine D4 receptors modulate GABAergic signaling in pyramidal neurons of prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of NMDA Receptors by Dopamine D4 Signaling in Prefrontal Cortex | Journal of Neuroscience [jneurosci.org]
- 3. Dopamine D4 Receptors Modulate GABAergic Signaling in Pyramidal Neurons of Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of NMDA Receptors by Dopamine D4 Signaling in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of NMDA Receptors by Dopamine D4 Signaling in Prefrontal Cortex | Journal of Neuroscience [jneurosci.org]
- 6. academic.oup.com [academic.oup.com]
The Dichotomous Role of PD-168077 in Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-168077, a potent and highly selective dopamine D4 receptor agonist, has emerged as a critical pharmacological tool for dissecting the complex role of the dopaminergic system in modulating synaptic plasticity.[1] This technical guide provides an in-depth analysis of the known effects of this compound on synaptic function, with a focus on its impact on N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor-mediated transmission, as well as its influence on long-term potentiation (LTP). While the current body of research offers significant insights, it also highlights a notable gap in our understanding of how D4 receptor activation by this compound affects long-term depression (LTD), a key aspect of synaptic plasticity.
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative findings from studies investigating the impact of this compound on various aspects of synaptic function.
Table 1: Receptor Binding and Selectivity of this compound
| Parameter | Value | Species/Tissue | Reference |
| Ki (D4 Receptor) | 8.7 nM | Recombinant | [1] |
| Selectivity over D2 Receptor | > 400-fold | Recombinant | [1] |
| Selectivity over D3 Receptor | > 300-fold | Recombinant | [1] |
Table 2: Effects of this compound on NMDA Receptor-Mediated Currents in the Prefrontal Cortex (PFC)
| Experimental Condition | This compound Concentration | Effect | Cell Type | Reference |
| Acutely Isolated Pyramidal Neurons | 20 µM | Reversible decrease in NMDA-evoked current | Pyramidal Neurons | [1] |
| PFC Slices | 20 µM | Potent reduction in evoked NMDAR EPSC amplitude | Pyramidal Neurons | [1] |
Table 3: Effects of this compound on AMPA Receptor-Mediated Currents in PFC GABAergic Interneurons
| This compound Concentration | Reduction in AMPAR-EPSC Amplitude | Cell Type | Reference |
| 20 µM | 21.7 ± 2.0% | GAD-GFP positive neurons | |
| 40 µM | 52.4 ± 3.9% | GAD-GFP positive neurons |
Table 4: Effect of this compound on Long-Term Potentiation (LTP) in the Hippocampal CA1 Region of Aged Mice
| Treatment Group | LTP Magnitude (% of baseline) | Notes | Reference |
| Aged Mice (Control) | Impaired LTP | - | [2] |
| Aged Mice + this compound (200 nM) | Restored to levels similar to adult mice | The effect was most potent in the presence of a VDCC blocker. | [2] |
Experimental Protocols
Electrophysiological Recording of NMDA Receptor-Mediated Currents in PFC Slices
This protocol is adapted from studies investigating the impact of this compound on NMDA receptor function in the prefrontal cortex.[1]
-
Slice Preparation:
-
Young adult rats are anesthetized and decapitated.
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The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 dextrose.
-
Coronal slices (300 µm thick) of the PFC are cut using a vibratome.
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Slices are allowed to recover in oxygenated ACSF at room temperature for at least 1 hour before recording.
-
-
Whole-Cell Patch-Clamp Recording:
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Slices are transferred to a recording chamber and continuously perfused with oxygenated ACSF at room temperature.
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Layer V pyramidal neurons in the PFC are visualized using infrared differential interference contrast (IR-DIC) microscopy.
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Whole-cell patch-clamp recordings are made using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 120 Cs-gluconate, 10 HEPES, 1.1 EGTA, 0.1 CaCl2, 2 MgCl2, 5 NaCl, 2 ATP-Na2, 0.2 GTP-Na, and 10 phosphocreatine, adjusted to pH 7.2-7.3 with CsOH.
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To isolate NMDA receptor-mediated excitatory postsynaptic currents (EPSCs), the ACSF is supplemented with a GABAA receptor antagonist (e.g., picrotoxin, 100 µM) and an AMPA/kainate receptor antagonist (e.g., CNQX, 20 µM). Glycine (10 µM) is also added to the ACSF to enhance NMDA receptor currents. The membrane potential is held at +40 mV to relieve the Mg2+ block of the NMDA receptor.
-
EPSCs are evoked by electrical stimulation of afferent fibers using a bipolar stimulating electrode placed in layer II/III.
-
-
Drug Application:
-
A stable baseline of evoked NMDAR EPSCs is recorded for at least 10 minutes.
-
This compound (20 µM) is bath-applied for 10-15 minutes.
-
Washout of the drug is performed by perfusing with standard ACSF.
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Induction of Long-Term Potentiation (LTP) in Hippocampal Slices from Aged Mice
This protocol is based on the study by Guo et al. (2017) demonstrating the restorative effects of this compound on LTP in aged mice.[2]
-
Slice Preparation:
-
Hippocampal slices (400 µm thick) are prepared from aged mice (e.g., 22-24 months old) as described above.
-
-
Field Potential Recording:
-
Slices are placed in an interface recording chamber.
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Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode filled with ACSF.
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Synaptic responses are evoked by stimulating the Schaffer collateral-commissural pathway with a bipolar tungsten electrode.
-
-
LTP Induction and Drug Application:
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A stable baseline of fEPSPs is recorded for at least 20 minutes.
-
LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 pulses at 100 Hz, separated by 20 seconds).
-
To test the effect of this compound, the D4 receptor agonist (200 nM) is bath-applied 30 minutes before HFS and is present throughout the recording.
-
Signaling Pathways and Mechanisms of Action
The effects of this compound on synaptic plasticity are mediated by distinct and, in some cases, opposing signaling pathways, the engagement of which appears to be dependent on the level of neuronal activity.
Bidirectional Regulation of CaMKII in the Prefrontal Cortex
A key mechanism underlying the diverse effects of this compound is its ability to bidirectionally regulate the activity of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII), a critical enzyme for synaptic plasticity.
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Under Low Neuronal Activity: Activation of D4 receptors by this compound leads to an increase in CaMKII activity. This occurs through a Gq-coupled pathway involving the activation of Phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, leading to the activation of CaMKII. This pathway may underlie the restorative effects of this compound on LTP in aged animals, where baseline neuronal activity may be reduced.
-
Under High Neuronal Activity: In contrast, when neuronal activity is high, D4 receptor activation by this compound leads to a decrease in CaMKII activity. This is mediated by a Gi-coupled pathway that inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced Protein Kinase A (PKA) activity. This, in turn, leads to the activation of Protein Phosphatase 1 (PP1), which dephosphorylates and inactivates CaMKII.[1] This signaling cascade is consistent with the observed reduction in NMDA receptor currents.[1]
Modulation of AMPA Receptor Trafficking in PFC Interneurons
In GABAergic interneurons of the prefrontal cortex, this compound has been shown to decrease AMPA receptor-mediated synaptic transmission. This effect is mediated by a distinct signaling pathway that ultimately leads to a reduction in the surface expression of GluR1-containing AMPA receptors.
The proposed pathway involves the activation of the phosphatase calcineurin, which in turn activates Slingshot homolog 1 (SSH1). SSH1 then dephosphorylates and activates cofilin, an actin-depolymerizing factor. The resulting disruption of the actin cytoskeleton is thought to interfere with the myosin V-mediated transport of AMPA receptor-containing vesicles to the synapse, leading to a decrease in synaptic AMPA receptor number.
References
The Role of PD-168077 in Cognition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD-168077 is a potent and selective agonist for the dopamine D4 receptor, a G protein-coupled receptor predominantly expressed in the prefrontal cortex, hippocampus, and amygdala—brain regions critical for cognitive functions. Research has increasingly pointed towards the involvement of the dopaminergic system, and specifically D4 receptor modulation, in learning and memory processes. This technical guide provides an in-depth overview of the current understanding of this compound's role in cognition, focusing on its mechanism of action, relevant signaling pathways, and the experimental evidence supporting its cognitive-enhancing effects. This document is intended to be a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.
Introduction to this compound
This compound is a research chemical that acts as a selective agonist for the dopamine D4 receptor.[1] Its high affinity and selectivity for the D4 subtype over other dopamine receptors make it a valuable tool for elucidating the specific functions of this receptor in the central nervous system.[2] The compound has been instrumental in studies investigating the role of D4 receptor activation in various physiological and pathological processes, with a significant focus on its potential to modulate cognitive functions, particularly learning and memory.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the pharmacological profile of this compound and its effects in cognitive behavioral studies.
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Receptor Subtype | Reference |
| Binding Affinity (Ki) | 9 nM | Dopamine D4 | [2] |
| Selectivity | >400-fold over D2, >300-fold over D3 | Dopamine D2 & D3 |
Table 2: Effective Dosages of this compound in Cognitive and Behavioral Studies
| Animal Model | Behavioral Task | Effective Dose Range | Observed Effect | Reference |
| C57BL/6J Mice | Inhibitory Avoidance | 0.5 - 10 mg/kg | Improved memory performance | [3] |
| Rats | Novel Object Recognition | 3.0 - 10.0 mg/kg | Improved recognition memory | [4] |
| Rats | Novel Object Recognition (PCP-induced deficit) | 10 mg/kg | Restored recognition memory | [4] |
| Male Rats | Penile Erection (injected into paraventricular nucleus) | 50 - 200 ng | Dose-dependent induction of penile erection | [5] |
| Rats | Locomotor Activity | 0.064 - 1 mg/kg | Contrasting effects on activity | [6] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects primarily through the activation of the dopamine D4 receptor, which is a D2-like G protein-coupled receptor.[7] Activation of the D4 receptor is coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8][9] This initiation of the signaling cascade can influence various downstream effectors, ultimately modulating neuronal excitability and synaptic plasticity.
One of the key mechanisms by which this compound is thought to influence cognition is through its modulation of the N-methyl-D-aspartate (NMDA) receptor, a critical component in learning and memory.[1] Activation of the D4 receptor by this compound has been shown to induce the synaptic translocation of Ca2+/calmodulin-dependent protein kinase II (CaMKII). CaMKII is a crucial enzyme in the molecular machinery of synaptic plasticity, and its translocation to the synapse is a key step in the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.[10][11] The interaction between the D4 receptor, NMDA receptor, and CaMKII signaling pathways appears to be a central element in the cognitive-enhancing effects of this compound.
Experimental Protocols
The cognitive-enhancing properties of this compound have been primarily investigated using rodent models in specific behavioral paradigms. The following are detailed methodologies for two key experiments cited in the literature.
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess learning and memory in rodents, based on their innate tendency to explore novel objects more than familiar ones.[12][13][14]
-
Apparatus: An open-field arena, typically square (e.g., 40cm x 40cm x 40cm), made of a non-porous material for easy cleaning.[15] Two sets of identical objects and one set of novel objects are required. The objects should be of similar size but different shapes and textures, and heavy enough that the animal cannot displace them.[15]
-
Habituation: To reduce novelty-induced stress, animals are habituated to the testing room for at least 30 minutes prior to the experiment.[13] They are then placed in the empty open-field arena for a set period (e.g., 5 minutes) on one or more days preceding the test.[14][15]
-
Familiarization/Training Phase (Trial 1): Two identical objects are placed in opposite corners of the arena. The animal is placed in the center of the arena and allowed to freely explore the objects for a defined period (e.g., 3-5 minutes).[15][16] The time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being within a close proximity (e.g., 2 cm) to the object and oriented towards it.[15]
-
Inter-Trial Interval (ITI): Following the familiarization phase, the animal is returned to its home cage for a specific duration, which can range from a few minutes to 24 hours or more, depending on the memory phase being investigated.[13][16]
-
Test Phase (Trial 2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena and allowed to explore for a set period (e.g., 3-5 minutes).[14][16] The time spent exploring the familiar and novel objects is recorded.
-
Data Analysis: A discrimination index is calculated, often as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
Inhibitory Avoidance (IA) Task
The IA task is a fear-motivated associative learning and memory paradigm. It assesses an animal's ability to learn and remember to avoid an environment where it previously received an aversive stimulus.[17][18][19]
-
Apparatus: A two-compartment chamber. One compartment is well-lit and considered safe, while the other is dark and equipped with an electrified grid floor. A guillotine door separates the two compartments.[17][18]
-
Training: The animal is initially placed in the lit compartment. Rodents have a natural aversion to bright, open spaces and will typically enter the dark compartment. When the animal enters the dark compartment with all four paws, the guillotine door is closed, and a brief, mild footshock (e.g., 0.35-0.5 mA for 1-3 seconds) is delivered through the grid floor.[19][20] The animal is then removed from the apparatus and returned to its home cage.
-
Retention Test: After a specific interval (typically 24 or 48 hours), the animal is placed back into the lit compartment.[19] The latency to enter the dark compartment (step-through latency) is measured. A longer step-through latency in the test session compared to the training session indicates that the animal has learned and remembers the aversive experience associated with the dark compartment.[18]
-
Data Analysis: The primary measure is the step-through latency during the retention test. Longer latencies are interpreted as better memory retention. A cut-off time (e.g., 180 or 360 seconds) is usually set to avoid excessively long test durations.[17][20]
Discussion and Future Directions
The available evidence strongly suggests that this compound, through its selective agonism of the dopamine D4 receptor, can enhance cognitive performance, particularly in the domains of learning and memory. Its ability to improve memory consolidation in the inhibitory avoidance task and reverse cognitive deficits in the novel object recognition task highlights its potential as a pro-cognitive agent.[3][4] The underlying mechanism appears to involve the modulation of synaptic plasticity through the interplay of dopaminergic and glutamatergic signaling, specifically involving the NMDA receptor and CaMKII.
While the primary action of this compound is at the dopamine D4 receptor, it is important to note that some dopaminergic agents have been investigated for their effects on cancer cells.[21][22][23][24] However, the current body of research on this compound does not indicate a significant focus on its potential as an anti-cancer agent.
Future research should aim to further elucidate the precise molecular mechanisms downstream of D4 receptor activation by this compound. Investigating its effects on different stages of memory (acquisition, consolidation, and retrieval) and in various models of cognitive impairment will be crucial. Furthermore, exploring the therapeutic potential of D4 receptor agonists like this compound in human cognitive disorders, such as schizophrenia and attention-deficit/hyperactivity disorder (ADHD), where dopaminergic dysfunction is implicated, warrants further investigation.[7] Clinical trials would be necessary to determine the safety and efficacy of such compounds in human populations.[25][26]
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the dopamine D4 receptor in cognition. The data gathered from preclinical studies demonstrate its pro-cognitive effects, which are likely mediated by the modulation of key signaling pathways involved in synaptic plasticity. This technical guide provides a comprehensive summary of the current knowledge on this compound, offering a foundation for further research and development in the pursuit of novel therapeutic strategies for cognitive disorders.
References
- 1. PD-168,077 - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. Facilitatory effect of the dopamine D4 receptor agonist PD168,077 on memory consolidation of an inhibitory avoidance learned response in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PD168077, a D(4) receptor agonist, reverses object recognition deficits in rats: potential role for D(4) receptor mechanisms in improving cognitive dysfunction in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a selective dopamine D4 receptor agonist, induces penile erection when injected into the paraventricular nucleus of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel dopamine D4 receptor agonist (PD 168,077 maleate): doses with different effects on locomotor activity are without effect in classical conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 8. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CaMKII translocation requires local NMDA receptor‐mediated Ca2+ signaling | The EMBO Journal [link.springer.com]
- 11. researchgate.net [researchgate.net]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. behaviorcloud.com [behaviorcloud.com]
- 14. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Object Recognition [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. Inhibitory avoidance [bio-protocol.org]
- 18. maze.conductscience.com [maze.conductscience.com]
- 19. The inhibitory avoidance discrimination task to investigate accuracy of memory - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A New Device for Step-Down Inhibitory Avoidance Task—Effects of Low and High Frequency in a Novel Device for Passive Inhibitory Avoidance Task That Avoids Bioimpedance Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Understanding the role of dopamine in cancer: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Role of Dopamine in Repurposing Drugs for Oncology [mdpi.com]
- 23. New Insight into Breast Cancer Cells Involving Drug Combinations for Dopamine and Serotonin Receptors | MDPI [mdpi.com]
- 24. Cancer and the Dopamine D2 Receptor: A Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
- 26. Vanderbilt Clinical Trials [vanderbilt.trialstoday.org]
PD-168077: A Selective Dopamine D4 Receptor Agonist as a Research Tool in Schizophrenia Models
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Schizophrenia is a complex neuropsychiatric disorder characterized by a constellation of positive, negative, and cognitive symptoms. While the precise etiology remains elusive, dysregulation of the dopaminergic system is a well-established component of its pathophysiology. The dopamine D4 receptor, a member of the D2-like family of receptors, has garnered significant interest as a potential therapeutic target due to its unique neuroanatomical distribution and pharmacological profile. This technical guide provides a comprehensive overview of PD-168077, a potent and selective D4 receptor agonist, as a valuable pharmacological tool for investigating animal models relevant to schizophrenia. This document details its mechanism of action, summarizes key quantitative data, provides established experimental protocols, and visualizes associated signaling pathways and workflows.
Introduction to this compound
This compound, with the chemical name N-[[4-(2-Cyanophenyl)-1-piperazinyl]methyl]-3-methylbenzamide, is a high-affinity and selective agonist for the dopamine D4 receptor.[1] Its selectivity for the D4 receptor over other dopamine receptor subtypes, particularly D2 and D3, makes it an invaluable tool for dissecting the specific roles of D4 receptor signaling in physiological and pathological processes, including those relevant to schizophrenia. The focus on D4 receptors in schizophrenia research is driven by the observation that atypical antipsychotics, such as clozapine, exhibit a high affinity for this receptor subtype.[2] While clinical trials with D4 antagonists have yielded inconclusive results for treating psychosis, preclinical evidence strongly suggests a role for D4 receptors in cognitive functions, which are significantly impaired in individuals with schizophrenia.[3][4]
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and activating dopamine D4 receptors, which are G protein-coupled receptors (GPCRs) of the Gi/o family.[5] Activation of D4 receptors initiates a cascade of intracellular signaling events that modulate neuronal excitability and synaptic plasticity.
Canonical D4 Receptor Signaling
The primary signaling pathway initiated by D4 receptor activation involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] This, in turn, reduces the activity of protein kinase A (PKA). D4 receptor activation can also lead to the stimulation of arachidonic acid release and the modulation of G-protein-regulated inwardly rectifying potassium (GIRK) channels.[5]
Figure 1: Canonical Dopamine D4 Receptor Signaling Pathway.
Interaction with NMDA Receptor Signaling
A critical aspect of D4 receptor function, particularly relevant to the cognitive deficits in schizophrenia, is its interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in learning and memory. Activation of D4 receptors by agonists like this compound can lead to a reduction in NMDA receptor-mediated currents in pyramidal neurons of the prefrontal cortex. This modulation is thought to occur through a pathway involving the inhibition of PKA and the activation of protein phosphatase 1 (PP1), which subsequently leads to the inhibition of Ca2+/calmodulin-dependent protein kinase II (CaMKII). The inhibition of CaMKII activity can result in the internalization of NMDA receptors, thereby reducing their cell surface expression and dampening glutamatergic neurotransmission.
Figure 2: this compound-mediated modulation of NMDA receptor signaling.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a quick reference for its pharmacological properties.
Table 1: Receptor Binding Affinity and Selectivity of this compound
| Receptor | Ki (nM) | Selectivity vs. D4 | Reference(s) |
| Dopamine D4 | 8.7 | - | |
| Dopamine D2 | 3,740 | > 400-fold | |
| Dopamine D3 | 2,810 | > 300-fold |
Table 2: Functional Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference(s) |
| Mitogenesis ([3H]thymidine uptake) | CHO (human D4) | EC50 | 17 nM | [6] |
| FLIPR Assay | HEK293 (human D4.4) | EC50 | 8.3 nM | [7] |
Table 3: In Vivo Efficacy of this compound in a Schizophrenia-Relevant Model
| Animal Model | Behavioral Task | Effective Dose (mg/kg) | Effect | Reference(s) |
| Sub-chronic Phencyclidine (PCP) in rats | Novel Object Recognition | 10 | Reverses cognitive deficits | [8] |
| Normal rats | Novel Object Recognition | 3.0 - 10.0 | Improves recognition memory | [8] |
Experimental Protocols in Schizophrenia Models
This compound is a valuable tool for investigating the cognitive deficits associated with schizophrenia. The following are detailed protocols for key behavioral assays where this compound has shown utility.
Novel Object Recognition (NOR) Task
The NOR task is a widely used behavioral assay to assess recognition memory in rodents, a cognitive domain impaired in schizophrenia. The task is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Experimental Workflow:
Figure 3: Workflow for the Novel Object Recognition (NOR) Task.
Detailed Methodology:
-
Animals: Adult male rats (e.g., Wistar or Sprague-Dawley).
-
Apparatus: A square open-field box (e.g., 40 x 40 x 40 cm) made of a non-porous material. The objects to be discriminated should be of similar size but different in shape and texture, and heavy enough to not be displaced by the animals.
-
Habituation Phase: On day 1, each rat is individually placed in the empty open-field box for a 5-10 minute habituation session to reduce novelty-induced stress.
-
Training (Familiarization) Phase: On day 2, each rat is placed in the box containing two identical objects (A and A) for a 5-minute exploration period. The time spent exploring each object (sniffing or touching with the nose) is recorded.
-
Retention Interval: Following the training phase, the rat is returned to its home cage for a specific retention interval (e.g., 1 minute to 24 hours).
-
Test Phase: After the retention interval, the rat is returned to the box, which now contains one familiar object (A) and one novel object (B). The rat is allowed to explore for 5 minutes, and the time spent exploring each object is recorded.
-
Drug Administration: this compound or vehicle is typically administered intraperitoneally (i.p.) or subcutaneously (s.c.) at a specified time before the training or test phase, depending on the experimental question. For example, 30 minutes before the training phase.
-
Data Analysis: The discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates a preference for the novel object and intact recognition memory.
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
Experimental Workflow:
Figure 4: Workflow for the Prepulse Inhibition (PPI) Test.
Detailed Methodology:
-
Animals: Adult male mice or rats.
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a loudspeaker for delivering acoustic stimuli, and a sensor platform to detect and measure the whole-body startle response.
-
Acclimation: The animal is placed in the startle chamber for a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
Habituation: A series of startle stimuli (e.g., 5 pulses of 120 dB white noise) are presented to habituate the initial, potentiated startle response.
-
Test Session: The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB, 40 ms duration).
-
Prepulse-alone trials: A weak, non-startling stimulus (e.g., 75, 80, or 85 dB, 20 ms duration).
-
Prepulse-pulse trials: The prepulse is presented at a specific interval (e.g., 30, 60, or 120 ms) before the startle pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Drug Administration: this compound or vehicle would be administered prior to the test session. To model schizophrenia-like deficits, a psychotomimetic agent like phencyclidine (PCP) or MK-801 could be administered before the test.
-
Data Analysis: PPI is calculated as a percentage: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.
Models of Positive and Negative Symptoms
While there is a lack of published studies specifically investigating the effects of this compound in animal models of positive and negative symptoms of schizophrenia, its mechanism of action suggests potential utility in these domains.
-
Positive Symptoms (e.g., Amphetamine-Induced Hyperlocomotion): This model is based on the hyperdopaminergic state thought to underlie the positive symptoms of schizophrenia. The effect of this compound on amphetamine-induced hyperlocomotion could be assessed to understand the role of D4 receptors in modulating this behavior.[9] A study investigating various doses of this compound on locomotor activity in rats found that it induced an unusual "shuffling" locomotion at doses of 0.2-25.0 mg/kg.[6]
-
Negative Symptoms (e.g., Social Interaction Test): Social withdrawal is a core negative symptom of schizophrenia. The social interaction test in rodents can be used to model this deficit.[10] The potential of this compound to ameliorate social interaction deficits induced by models such as social isolation rearing could be a valuable area of future research.
Pharmacokinetics and Metabolism
Detailed pharmacokinetic and metabolic data for this compound in common laboratory animal species are not extensively reported in the publicly available literature. However, it is described as being centrally active in vivo, indicating that it can cross the blood-brain barrier. For any in vivo study, it is crucial to conduct preliminary pharmacokinetic studies to determine the optimal dosing regimen and to ensure adequate brain exposure. In vitro metabolic stability assays using liver microsomes can provide initial insights into its metabolic fate.[11] One study noted that another D4 agonist, PIP3EA, is more potent than this compound when administered systemically, suggesting potential differences in their pharmacokinetic profiles.[12]
Conclusion
This compound is a highly selective and potent dopamine D4 receptor agonist that serves as an indispensable tool for elucidating the role of D4 receptor signaling in the pathophysiology of schizophrenia. Its demonstrated efficacy in reversing cognitive deficits in the novel object recognition task in a relevant animal model highlights its utility in studying the cognitive impairments associated with the disorder. The detailed experimental protocols provided in this guide offer a foundation for researchers to incorporate this compound into their studies. While further research is needed to explore its effects in models of positive and negative symptoms and to fully characterize its pharmacokinetic profile, the existing data firmly establish this compound as a critical pharmacological agent for advancing our understanding of the dopamine D4 receptor's role in schizophrenia and for the development of novel therapeutic strategies.
References
- 1. PD 168077 Maleate | 630117-19-0 [sigmaaldrich.com]
- 2. The dopamine D4 receptors and mechanisms of antipsychotic atypicality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine D4 receptors: beyond schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PD168077, a D(4) receptor agonist, reverses object recognition deficits in rats: potential role for D(4) receptor mechanisms in improving cognitive dysfunction in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The novel dopamine D4 receptor agonist (PD 168,077 maleate): doses with different effects on locomotor activity are without effect in classical conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new two-hit animal model for schizophrenia research: Consequences on social behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid analysis of metabolic stability of dopamine receptor antagonists and detection of their metabolites by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PIP3EA and this compound, two selective dopamine D4 receptor agonists, induce penile erection in male rats: site and mechanism of action in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Effects of Central PD-168077 Administration: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD-168077, a potent and selective dopamine D4 receptor agonist, has emerged as a critical pharmacological tool for elucidating the central roles of the D4 receptor. While systemic administration has been explored, direct central administration provides a more precise method for understanding its physiological and behavioral consequences mediated by the central nervous system (CNS). This technical guide synthesizes the current understanding of the physiological effects of centrally administered this compound, with a primary focus on its well-documented pro-erectile effects. Furthermore, this guide explores its potential cardiovascular, thermoregulatory, and neurochemical implications based on available data and studies of similar D4 receptor agonists. Detailed experimental protocols are provided to facilitate further research in this area, alongside visualizations of key signaling pathways and experimental workflows to aid in conceptualization and experimental design.
Introduction to this compound
This compound is a non-ergoline compound that exhibits high affinity and selectivity for the dopamine D4 receptor subtype. Its utility as a research tool lies in its ability to dissect the specific functions of the D4 receptor from the broader effects of less selective dopamine agonists. The central administration of this compound allows for the direct investigation of its effects on neuronal circuits and physiological processes governed by the brain, minimizing confounding peripheral effects.
Physiological Effects of Central this compound Administration
The most extensively studied physiological effect of the central administration of this compound is its potent induction of penile erection in male rats.
Pro-Erectile Effects
Central administration of this compound, particularly into the paraventricular nucleus (PVN) of the hypothalamus, dose-dependently induces penile erections.[1] The minimal effective dose has been reported to be 50 ng, with a maximal response observed at 200 ng.[1] This pro-erectile effect is mediated by the activation of D4 receptors, as it can be blocked by the selective D4 antagonist L-745,870, as well as by non-selective dopamine antagonists like haloperidol and clozapine.[1]
Table 1: Dose-Dependent Pro-Erectile Effects of this compound Administered into the Paraventricular Nucleus of Male Rats
| Dose of this compound (ng) | Number of Penile Erection Episodes (Mean ± SEM) |
| Vehicle | 0.3 ± 0.03 |
| 50 | Minimal effective dose |
| 200 | 1.7 ± 0.21 |
Data extracted from Melis et al., 2005.[1]
The signaling pathway underlying this effect involves the production of nitric oxide (NO). The pro-erectile effect of this compound is attenuated by the administration of the NO synthase inhibitor NG-nitro-L-arginine methyl ester (L-NAME) into the PVN.[1] This suggests that D4 receptor activation in this region leads to the activation of nitric oxide synthase and subsequent NO production. Furthermore, the pathway appears to involve the activation of oxytocinergic neurons. While an oxytocin receptor antagonist administered directly into the PVN does not block the pro-erectile effect of this compound, its administration into the lateral ventricles almost completely abolishes the response.[1] This indicates that D4 receptor activation in the PVN stimulates oxytocinergic neurons that project to other brain regions to mediate penile erection.
Cardiovascular Effects
Direct evidence on the cardiovascular effects of central this compound administration is limited. However, studies on the systemic (intravenous) administration of this compound in anesthetized rats have shown that it causes a modest, non-dose-dependent increase in hindquarter vascular resistance, suggesting a vasoconstrictive effect in that vascular bed.[2] No significant changes in cardiac contractility, mean arterial pressure, or heart rate were observed.[2] It is important to note that these effects are from peripheral administration and may not directly translate to the effects of central administration.
The paraventricular nucleus, a key site of action for this compound's pro-erectile effects, is also known to be involved in the regulation of cardiovascular function.[3][4][5] Therefore, direct administration of this compound into the PVN could potentially influence blood pressure and heart rate, a hypothesis that warrants further investigation.
Thermoregulatory Effects
There is currently no direct evidence describing the effects of central this compound administration on body temperature. However, studies on dopamine receptor subtypes and thermoregulation in rats suggest that D4 receptors may not play a significant role. One study found that the hypothermic effects of a D3/D2 receptor agonist were not prevented by a selective D4 receptor antagonist, suggesting that D4 receptors are not primarily involved in dopamine-mediated temperature regulation in rats.[6] In contrast, D1 receptor agonists have been shown to induce hyperthermia, while D2 receptor agonists tend to cause hypothermia.[7]
Hormonal Effects
The involvement of oxytocin in the pro-erectile effects of central this compound administration is well-established.[1] Beyond this, the specific effects of central this compound on the release of other pituitary hormones, such as prolactin and corticosterone, have not been extensively studied. Dopamine is a well-known inhibitor of prolactin release from the anterior pituitary.[8][9] Therefore, it is plausible that central D4 receptor activation could modulate prolactin secretion, although the precise nature of this interaction requires further investigation.
Neurotransmitter Modulation
In vitro studies have shown that this compound can modulate the activity of other neurotransmitter systems. For instance, activation of D4 receptors has been shown to decrease GABAergic signaling in pyramidal neurons of the prefrontal cortex.[8] However, in vivo microdialysis studies specifically examining the effect of central this compound administration on the release of neurotransmitters like dopamine and glutamate in key brain regions such as the striatum and prefrontal cortex are currently lacking.
Experimental Protocols
Stereotaxic Surgery for Intracerebral Injections
Objective: To accurately deliver this compound to a specific brain region, such as the paraventricular nucleus of the hypothalamus.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Hamilton syringe (1 µL) with a 33-gauge needle
-
Surgical drill
-
Suturing material
-
This compound solution (dissolved in artificial cerebrospinal fluid or saline)
-
Stereotaxic atlas of the rat brain
Procedure:
-
Anesthetize the rat and mount it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda and ensure the skull is level.
-
Using the stereotaxic atlas, determine the coordinates for the target brain region (e.g., for the PVN: anteroposterior -1.8 mm from bregma, mediolateral ±0.4 mm from the midline, and dorsoventral -7.9 mm from the skull surface).
-
Drill a small burr hole in the skull at the determined coordinates.
-
Lower the injection needle to the target depth.
-
Infuse the this compound solution slowly (e.g., 100 nL/min) to a total volume of 100-200 nL per side.
-
Leave the needle in place for a few minutes after injection to allow for diffusion and prevent backflow.
-
Slowly retract the needle, suture the incision, and allow the animal to recover.
Measurement of Penile Erection
Objective: To quantify the pro-erectile response to centrally administered this compound.
Method 1: Visual Observation
-
Place the rat in a transparent observation cage.
-
After central administration of this compound, observe the animal for a set period (e.g., 60 minutes).
-
Record the number of penile erection episodes, characterized by the emergence of the glans penis.[10]
Method 2: Intracavernous Pressure (ICP) Measurement
-
Anesthetize the rat.
-
Expose the crus of the penis and insert a 23-gauge needle connected to a pressure transducer to measure ICP.[11]
-
Simultaneously, cannulate the carotid artery to monitor mean arterial pressure (MAP).
-
Administer this compound centrally as described in Protocol 3.1.
-
Record the changes in ICP and calculate the ICP/MAP ratio to assess erectile function.
Cardiovascular and Body Temperature Monitoring
Objective: To measure changes in blood pressure, heart rate, and core body temperature following central this compound administration in conscious, freely moving rats.
Materials:
-
Rats implanted with radiotelemetry transmitters for cardiovascular and temperature monitoring.
-
Radiotelemetry receiver and data acquisition system.
-
Rats with chronically implanted intracerebroventricular (ICV) cannulae.
Procedure:
-
Allow rats to recover fully from surgery.
-
Record baseline cardiovascular and temperature data for a sufficient period (e.g., 60 minutes).
-
Administer this compound via the ICV cannula.
-
Continuously record blood pressure, heart rate, and body temperature for several hours post-injection.
-
Analyze the data by comparing post-injection values to the baseline period.
Signaling Pathways and Experimental Workflows
Signaling Pathway for this compound-Induced Penile Erection
Caption: Signaling cascade initiated by this compound in the PVN leading to penile erection.
Experimental Workflow for Investigating Central this compound Effects
Caption: A generalized workflow for studying the physiological effects of central this compound.
Conclusion and Future Directions
The central administration of this compound has proven to be a valuable approach for understanding the role of the dopamine D4 receptor in physiological processes, most notably in the regulation of penile erection. The signaling pathway involving nitric oxide and oxytocin in the paraventricular nucleus is a key finding from these studies. However, significant knowledge gaps remain regarding the broader physiological effects of central D4 receptor activation. Future research should focus on:
-
Cardiovascular and Thermoregulatory Studies: Conducting studies with central administration of this compound in conscious, freely moving animals equipped with telemetry to accurately assess its impact on blood pressure, heart rate, and body temperature.
-
Neurochemical Analysis: Utilizing in vivo microdialysis to measure the effects of central this compound on the release of key neurotransmitters, such as dopamine, glutamate, and GABA, in various brain regions.
-
Hormonal Profiling: Investigating the influence of central D4 receptor activation on the secretion of a wider range of pituitary and adrenal hormones.
-
Electrophysiological Recordings: Performing in vivo electrophysiological studies to understand how this compound modulates the firing patterns of neurons in specific hypothalamic and extra-hypothalamic nuclei.
By addressing these research questions, a more comprehensive understanding of the physiological role of the central dopamine D4 receptor can be achieved, which may have implications for the development of novel therapeutic agents for a variety of neurological and psychiatric disorders.
References
- 1. intracerebroventricular icv injections: Topics by Science.gov [science.gov]
- 2. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine agonist-induced hypothermia and disruption of prepulse inhibition: evidence for a role of D3 receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of corticotropin-releasing factor on the release and synthesis of prolactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for regulation of body temperature in rats by dopamine D2 receptor and possible influence of D1 but not D3 and D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The rise of body temperature induced by the stimulation of dopamine D1 receptors is increased in acutely reserpinized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine receptors D1, D2, and D4 modulate electrical synapses and excitability in the thalamic reticular nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Haloperidol given chronically decreases basal dopamine in the prefrontal cortex more than the striatum or nucleus accumbens as simultaneously measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Binding Affinity of PD-168077 for Dopamine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of PD-168077, a selective dopamine D4 receptor agonist. The document details its binding affinity for various dopamine receptor subtypes and other relevant receptors, outlines the experimental protocols used for these determinations, and illustrates the associated signaling pathways.
Executive Summary
This compound is a potent and selective agonist for the dopamine D4 receptor, a target of significant interest in the research and development of treatments for various neuropsychiatric disorders. This guide consolidates the available data on its binding profile, offering a valuable resource for researchers in pharmacology and drug discovery. The high affinity and selectivity of this compound for the D4 receptor make it a critical tool for elucidating the physiological and pathological roles of this specific dopamine receptor subtype.
Binding Affinity Profile of this compound
The binding affinity of this compound has been characterized across various receptor subtypes. The data, primarily derived from radioligand binding assays, demonstrates its high affinity for the human dopamine D4 receptor and its selectivity over other dopamine, serotonin, and adrenergic receptors.
Data Presentation: Quantitative Binding Affinity of this compound
The following table summarizes the equilibrium dissociation constants (Ki) of this compound for several key neurotransmitter receptors. Lower Ki values are indicative of higher binding affinity.
| Receptor Subtype | Ki (nM) | Selectivity over D4 | Reference |
| Dopamine Receptors | |||
| D1 | >1000 | >115-fold | [1] |
| D2 | 3,740 | ~430-fold | [2] |
| D3 | 2,810 | ~323-fold | [2] |
| D4 | 8.7 | - | [2] |
| D5 | >1000 | >115-fold | [1] |
| Serotonin Receptors | |||
| 5-HT1A | 385 | ~44-fold | [2] |
| 5-HT2A | 4,010 | ~461-fold | [2] |
| Adrenergic Receptors | |||
| α1 | 168 | ~19-fold | [2] |
| α2 | 177 | ~20-fold | [2] |
*Based on the reported >100-fold selectivity over D1-like counterparts.[1]
Experimental Protocols
The determination of the binding affinities listed above and the functional characterization of this compound rely on established in vitro pharmacological assays. The following sections provide detailed methodologies for two key experimental approaches.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Objective: To determine the Ki of this compound for dopamine, serotonin, and adrenergic receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the receptor (e.g., [³H]-Spiperone for D2/D3/D4, [³H]-SCH23390 for D1/D5)
-
This compound
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
Downstream Signaling Pathways Activated by PD-168077: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD-168077 is a potent and selective agonist for the dopamine D4 receptor, a G protein-coupled receptor predominantly expressed in the prefrontal cortex, limbic system, and hypothalamus. Its activation initiates a cascade of intracellular signaling events that modulate neuronal function and have been implicated in various physiological processes, including cognition and erectile function. This technical guide provides an in-depth overview of the core downstream signaling pathways activated by this compound. It summarizes key quantitative data, presents detailed experimental protocols for assays used to elucidate these pathways, and includes visualizations of the signaling cascades to facilitate a comprehensive understanding of this compound's mechanism of action.
Core Signaling Pathways Activated by this compound
This compound, through its agonistic action on the dopamine D4 receptor, modulates several key intracellular signaling pathways. These include the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway, the Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) pathway, Nitric Oxide (NO) signaling, and the Protein Kinase A (PKA)/Protein Phosphatase 1 (PP1) pathway which in turn regulates N-methyl-D-aspartate receptor (NMDAR) activity.
MAPK/ERK Pathway
Activation of the D4 receptor by this compound has been shown to induce the phosphorylation and activation of ERK1/2 in the hypothalamic paraventricular nucleus (PVN).[1] This signaling cascade is crucial for mediating the induction of immediate early genes like c-Fos.[1] The activation of the MAPK/ERK pathway is a significant event in the cellular response to this compound.
CaMKII Pathway
In cultured prefrontal cortical neurons, this compound induces the synaptic translocation of CaMKII.[2][3] This suggests a role for this compound in modulating synaptic plasticity. The increased clustering of phosphorylated CaMKII (p-CaMKII) at synaptic sites, indicated by enhanced colocalization with PSD-95, points to a structural and functional modification at the synapse.[2]
Nitric Oxide and Oxytocin Signaling
The pro-erectile effects of this compound are mediated, in part, by the production of nitric oxide (NO) in the paraventricular nucleus.[4][5] This effect is attenuated by inhibitors of neuronal nitric oxide synthase (nNOS).[4][5] The signaling cascade is also linked to the activation of oxytocinergic neurons, suggesting a complex interplay between the dopaminergic and oxytocinergic systems in mediating the physiological effects of this compound.[4]
Regulation of NMDAR via PKA/PP1 Pathway
This compound has been shown to decrease NMDAR-mediated currents in prefrontal cortex pyramidal neurons.[6] This regulatory action is dependent on the inhibition of Protein Kinase A (PKA) and the subsequent activation of Protein Phosphatase 1 (PP1).[6] This pathway highlights a mechanism by which dopaminergic D4 receptor activation can modulate glutamatergic neurotransmission.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its effects on downstream signaling molecules.
| Parameter | Value | Receptor/Enzyme | Reference |
| Ki | 8.7 nM | Dopamine D4 Receptor | [3] |
| Ki | 9 nM | Dopamine D4 Receptor | [2] |
| EC50 | 8.3 nM | Dopamine D4 Receptor |
| Parameter | Selectivity | Reference |
| vs. D2 Receptor | > 400-fold | [3] |
| vs. D3 Receptor | > 300-fold | [3] |
| Experimental Model | Treatment | Effect | Reference |
| Male Rats (PVN injection) | 50 ng this compound | Minimal effective dose for penile erection | [5] |
| Male Rats (PVN injection) | 200 ng this compound | Maximal response for penile erection | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Western Blotting for ERK1/2 Phosphorylation
This protocol is adapted from standard Western blotting procedures for detecting phosphorylated proteins.[7][8][9][10]
Objective: To detect the phosphorylation status of ERK1/2 in response to this compound treatment.
Materials:
-
Cell or tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation: Lyse cells or tissues in ice-cold RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with anti-phospho-ERK1/2 antibody (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (typically at a 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against total ERK1/2.
In Vitro Kinase Assay
This protocol provides a general framework for measuring kinase activity, which can be adapted for kinases downstream of the D4 receptor.[11][12][13][14][15]
Objective: To quantify the enzymatic activity of a specific kinase in the presence or absence of this compound-induced signaling.
Materials:
-
Purified kinase or cell lysate containing the kinase
-
Kinase-specific peptide substrate
-
ATP (radio-labeled or non-radio-labeled depending on the detection method)
-
Kinase reaction buffer
-
Kinase inhibitor (as a negative control)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Reaction Setup: In a microplate well, combine the kinase, its specific substrate, and the kinase reaction buffer.
-
Compound Addition: Add this compound-treated cell lysate or control lysate.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a defined period.
-
Terminate Reaction: Stop the reaction using a suitable reagent (e.g., EDTA in the case of ADP-Glo).
-
Detection: Measure the kinase activity. For example, with the ADP-Glo assay, the amount of ADP produced is quantified via a luciferase-based reaction, generating a luminescent signal that is proportional to kinase activity.
Cell-Based Assay for Receptor Activation
This protocol outlines a general method for assessing receptor activation in a cellular context.[16][17][18]
Objective: To measure the activation of the dopamine D4 receptor by this compound in a cell-based system.
Materials:
-
HEK293 cells (or other suitable cell line) transfected with the dopamine D4 receptor
-
Cell culture medium
-
This compound
-
Assay plate (e.g., 96-well plate)
-
Detection system (e.g., a fluorescent calcium indicator for Gq-coupled pathways, or a cAMP assay for Gs/Gi-coupled pathways)
Procedure:
-
Cell Culture and Plating: Culture the D4 receptor-expressing cells and seed them into an assay plate.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Incubation: Incubate the plate for a specific time to allow for receptor activation and downstream signaling.
-
Signal Detection: Measure the intracellular signal. For a Gi-coupled receptor like D4, this could involve measuring the inhibition of forskolin-stimulated cAMP production.
-
Data Analysis: Plot the response as a function of the this compound concentration to determine the EC50.
Conclusion
This compound activates a complex network of downstream signaling pathways through its selective agonism of the dopamine D4 receptor. The activation of the MAPK/ERK, CaMKII, and NO/oxytocin pathways, along with the modulation of NMDAR activity via the PKA/PP1 pathway, underscores the multifaceted role of D4 receptor signaling in neuronal function. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers investigating the therapeutic potential and mechanistic intricacies of this compound and other dopamine D4 receptor modulators. Further research is warranted to fully elucidate the crosstalk and integration of these signaling cascades in different physiological and pathological contexts.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. PIP3EA and this compound, two selective dopamine D4 receptor agonists, induce penile erection in male rats: site and mechanism of action in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a selective dopamine D4 receptor agonist, induces penile erection when injected into the paraventricular nucleus of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of NMDA Receptors by Dopamine D4 Signaling in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High-throughput flow cytometry cell-based assay to detect antibodies to N-methyl-D-aspartate receptor or dopamine-2 receptor in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell-based assays | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]
In Vivo Effects of the Dopamine D4 Receptor Agonist PD-168077 on Animal Behavior: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: PD-168077 is a potent and selective agonist for the dopamine D4 receptor, a G protein-coupled receptor implicated in various neuropsychiatric conditions, including schizophrenia and Attention Deficit Hyperactivity Disorder (ADHD).[1][2] Understanding its in vivo effects is crucial for evaluating its therapeutic potential. This technical guide synthesizes preclinical data on the behavioral effects of this compound in animal models, presenting quantitative data, detailed experimental protocols, and visualizing key pathways to provide a comprehensive resource for the scientific community.
Mechanism of Action: D4 Receptor Signaling
This compound exerts its effects by selectively binding to and activating dopamine D4 receptors (Kᵢ = 8.7-9 nM).[3] The D4 receptor is predominantly coupled to the Gαi/o family of G proteins. Upon activation by an agonist like this compound, the Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase. This action leads to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP). Downstream cellular effects can include the modulation of ion channel activity and protein kinases, ultimately influencing neuronal excitability and gene expression. Additionally, studies have shown that D4 receptor activation can induce the synaptic translocation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), suggesting an influence on synaptic plasticity.
Standardized Experimental Workflow
The evaluation of this compound's behavioral effects typically follows a standardized workflow common in preclinical psychopharmacology. This process ensures reproducibility and systematic data collection, from initial animal handling to final statistical analysis.
Summary of In Vivo Behavioral Effects
This compound has been evaluated across several behavioral domains in rodents. The primary findings are summarized below.
Effects on Locomotor Activity
This compound demonstrates dose-dependent effects on spontaneous motor activity in rats. Low doses tend to increase locomotor activity, while higher doses can lead to abnormal movements.
| Behavioral Test | Animal Model | Dosage (Route) | Key Quantitative Findings | Reference |
| Locomotor Activity | Wistar Rats | 0.064 - 1 mg/kg (s.c.) | 0.064 mg/kg significantly increased activity. 0.5 mg/kg had no significant effect. | [1] |
| General Activity | Rats | 0.2 - 25.0 mg/kg | Dose-dependently induces "shuffling" locomotion, yawning, and myoclonic jerking; reduces grooming and rearing. | [3] |
Experimental Protocol: Locomotor Activity Assessment
-
Subjects: Male Wistar rats.[1]
-
Apparatus: Standard automated locomotor activity chambers equipped with infrared beams to detect movement.
-
Procedure: Rats are habituated to the testing room. Following subcutaneous (s.c.) administration of either vehicle or this compound at varying doses (e.g., 0.064 mg/kg, 0.5 mg/kg), animals are placed individually into the activity chambers.[1] Locomotor activity (e.g., beam breaks, distance traveled) is recorded automatically for a specified duration.
-
Data Analysis: The total activity counts or distance traveled are compared between drug-treated and vehicle-treated groups using appropriate statistical tests, such as ANOVA followed by post-hoc tests.
Effects on Cognition and Learning
Studies suggest a potential role for D4 receptor activation in modulating cognitive processes, particularly recognition memory.
| Behavioral Test | Animal Model | Dosage (Route) | Key Quantitative Findings | Reference |
| Novel Object Recognition | Rats | 3.0, 10.0 mg/kg | Significantly increased exploration of the novel object compared to the familiar one, indicating improved recognition memory. | [2] |
| Novel Object Recognition (PCP-induced deficit) | Rats | 10.0 mg/kg | Restored the ability of phencyclidine (PCP)-treated rats to discriminate between novel and familiar objects. | [2] |
| Classical Conditioning (Aversive & Appetitive) | Wistar Rats | 0.064, 0.5 mg/kg (s.c.) | No effect on associative learning in either aversive (foot shock) or appetitive (food) conditioning paradigms. | [1] |
Experimental Protocol: Novel Object Recognition (NOR) Task
-
Subjects: Female rats.[2]
-
Apparatus: An open-field arena (e.g., a square box). A set of two identical objects (familiar) and one distinct object (novel).
-
Procedure:
-
Habituation: Rats are allowed to explore the empty arena for several sessions to reduce novelty-induced anxiety.
-
Acquisition/Training Phase: Two identical objects are placed in the arena, and a rat is allowed to explore them for a set period.
-
Retention Interval: The rat is returned to its home cage for a specific duration (e.g., 6 hours).[2] this compound or vehicle is administered before or after this phase depending on the study design.
-
Test Phase: One of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring each object is recorded.
-
-
Data Analysis: A discrimination index (e.g., [Time with Novel - Time with Familiar] / [Total Exploration Time]) is calculated. A positive index indicates a preference for the novel object and intact recognition memory. Data are analyzed using t-tests or ANOVA.[2]
Effects on Penile Erection
Central administration of this compound into specific hypothalamic regions induces pro-erectile effects, highlighting the role of central D4 receptors in sexual function.
| Behavioral Test | Animal Model | Dosage (Route) | Key Quantitative Findings | Reference |
| Penile Erection Episodes | Male Sprague-Dawley Rats | 1 - 100 µg/kg (s.c.) | U-inverted dose-response curve. | [4] |
| Penile Erection Episodes | Male Rats | 1 - 200 ng (into PVN) | Dose-dependent increase in penile erection episodes, from a baseline of ~0.3 to a maximum of ~1.7 episodes with 200 ng. | [5] |
Experimental Protocol: Assessment of Penile Erection
-
Subjects: Male Sprague-Dawley rats.[4]
-
Procedure: Rats are placed in individual observation cages. This compound is administered either systemically (s.c.) or directly into a specific brain region, such as the paraventricular nucleus of the hypothalamus (PVN), via a pre-implanted cannula.[4][5] Observers, blind to the treatment conditions, record the number of penile erection episodes over a defined observation period (e.g., 60 minutes).
-
Data Analysis: The mean number of erection episodes is compared across different dose groups and against a vehicle control group using ANOVA. The effects of co-administering D4 antagonists (e.g., L-745,870) can be used to confirm receptor-specific action.[4][5]
Conclusion and Future Directions
The selective dopamine D4 receptor agonist this compound demonstrates a distinct profile of in vivo behavioral effects in animal models. It modulates locomotor activity, enhances cognitive function in recognition memory tasks, and induces pro-erectile responses via central mechanisms.[1][2][4] Notably, its hyperactivity-inducing effects appear dissociable from its impact on associative learning.[1] These findings underscore the complex role of the D4 receptor in regulating behavior. Future research should aim to further elucidate the downstream signaling pathways responsible for these diverse effects and explore the therapeutic potential of D4 agonists in treating cognitive deficits associated with neuropsychiatric disorders.[2]
References
- 1. The novel dopamine D4 receptor agonist (PD 168,077 maleate): doses with different effects on locomotor activity are without effect in classical conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PD168077, a D(4) receptor agonist, reverses object recognition deficits in rats: potential role for D(4) receptor mechanisms in improving cognitive dysfunction in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PIP3EA and this compound, two selective dopamine D4 receptor agonists, induce penile erection in male rats: site and mechanism of action in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a selective dopamine D4 receptor agonist, induces penile erection when injected into the paraventricular nucleus of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on PD-168077 and its Interaction with the Oxytocinergic System
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD-168077 is a potent and selective dopamine D4 receptor agonist that has garnered significant interest in neuroscience research. Its ability to modulate various physiological processes, including those governed by the oxytocinergic system, has opened new avenues for therapeutic exploration. This technical guide provides a comprehensive overview of this compound, with a particular focus on its intricate interaction with oxytocinergic signaling pathways. We delve into its pharmacological profile, detailing its binding affinities and functional activity. Furthermore, this guide presents detailed experimental protocols for studying its effects in vivo, alongside diagrammatic representations of the underlying signaling cascades and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating a deeper understanding of this compound's mechanism of action and its potential therapeutic applications.
Introduction
This compound, with the chemical name N-[[4-(2-Cyanophenyl)-1-piperazinyl]methyl]-3-methylbenzamide, is a well-characterized pharmacological tool extensively used to investigate the physiological roles of the dopamine D4 receptor.[1][2] The D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic system, cortex, and hypothalamus, areas of the brain critically involved in cognition, emotion, and reward.[3] Emerging evidence has highlighted a significant interplay between the dopaminergic and oxytocinergic systems in regulating social behaviors and physiological functions.[4] Notably, studies have demonstrated that the pro-erectile effects of this compound in male rats are mediated through the modulation of oxytocinergic neurons within the paraventricular nucleus (PVN) of the hypothalamus.[5][6] This guide aims to provide a detailed technical overview of this compound, its pharmacological characteristics, and the experimental methodologies used to elucidate its interaction with the oxytocinergic system.
Pharmacological Profile of this compound
This compound exhibits high affinity and selectivity for the dopamine D4 receptor. Its pharmacological profile has been characterized through various in vitro assays, including radioligand binding and functional assays.
Quantitative Data: Binding Affinities and Functional Activity
The following table summarizes the key quantitative data for this compound, providing a comparative view of its potency and selectivity.
| Parameter | Receptor Subtype | Value | Assay Type | Reference |
| Ki | Dopamine D4 | 8.7 nM | Radioligand Binding | [2] |
| Dopamine D4 | 9 nM | Radioligand Binding | [1] | |
| Dopamine D2 | >3480 nM (>400-fold selectivity vs D4) | Radioligand Binding | [2] | |
| Dopamine D3 | >2610 nM (>300-fold selectivity vs D4) | Radioligand Binding | [2] | |
| EC50 | Dopamine D4 | Data not consistently available in searched literature | cAMP Assay / GTPγS Binding |
Note: While EC50 values from functional assays like cAMP or GTPγS binding assays are crucial for determining agonist efficacy, specific values for this compound were not consistently found in the initial broad searches. Researchers should consult specific primary literature for detailed functional characterization.
Interaction with the Oxytocinergic System: Signaling Pathways
The interaction between this compound and the oxytocinergic system is a prime example of neurotransmitter system crosstalk. The activation of dopamine D4 receptors in the paraventricular nucleus (PVN) by this compound initiates a signaling cascade that ultimately modulates the activity of oxytocinergic neurons.
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a Gi/o-coupled GPCR.[7] Upon agonist binding, such as with this compound, the receptor undergoes a conformational change, leading to the activation of the associated G protein. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] Additionally, D4 receptor activation has been shown to modulate other downstream effectors, including the activation of protein kinase G (PKG) and the translocation of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[2][9]
Dopamine D4 Receptor Signaling Cascade
Oxytocin Receptor Signaling Pathway
The oxytocin receptor (OXTR) is also a GPCR, primarily coupling to Gq/11 proteins.[10][11] Activation of the OXTR by oxytocin leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is crucial for the various physiological effects of oxytocin, including smooth muscle contraction and neuromodulation.[4]
Oxytocin Receptor Signaling Cascade
The Interplay: D4 Receptor-Mediated Activation of Oxytocinergic Neurons
The pro-erectile effect of this compound is initiated by the activation of D4 receptors located on neurons within the PVN. This activation leads to an increase in the activity of neuronal nitric oxide synthase (nNOS), resulting in the production of nitric oxide (NO).[13][14] NO, a gaseous signaling molecule, then diffuses to adjacent oxytocinergic neurons, where it is thought to facilitate the release of oxytocin into extra-hypothalamic brain regions. This released oxytocin then acts on its receptors in downstream targets to mediate the physiological response, such as penile erection.[5][6]
This compound-Induced Oxytocinergic Activation
Experimental Protocols
The following protocols provide a detailed methodology for investigating the in vivo effects of this compound on the oxytocinergic system in a rat model.
Stereotaxic Surgery and Cannula Implantation
Objective: To surgically implant a guide cannula for microinjection into the paraventricular nucleus (PVN) of the rat brain.
Materials:
-
Male Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Surgical tools (scalpel, forceps, drill)
-
Stainless steel guide cannula
-
Dental cement
-
Dummy cannula
Procedure:
-
Anesthetize the rat and mount it securely in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Clean the skull surface and identify the bregma.
-
Based on a rat brain atlas, determine the stereotaxic coordinates for the PVN (e.g., Anteroposterior: -1.8 mm from bregma; Mediolateral: ±0.4 mm from midline; Dorsoventral: -7.8 mm from the skull surface).[15][16] These coordinates may need to be adjusted based on the specific atlas and rat strain.
-
Drill a small hole in the skull at the determined coordinates.
-
Slowly lower the guide cannula to the target depth.
-
Secure the cannula to the skull using dental cement.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least one week before behavioral experiments.
Intracerebral Microinjection
Objective: To deliver this compound directly into the PVN of a conscious rat.
Materials:
-
This compound maleate salt
-
Vehicle (e.g., sterile saline or artificial cerebrospinal fluid)
-
Microinjection pump
-
Injection cannula (extending slightly beyond the guide cannula)
-
Polyethylene tubing
-
Hamilton syringe
Procedure:
-
Dissolve this compound in the vehicle to the desired concentration (e.g., 1-200 ng in a volume of 0.5-1.0 µL).[5]
-
Gently restrain the rat and remove the dummy cannula.
-
Connect the injection cannula to the Hamilton syringe via polyethylene tubing and fill it with the drug solution, ensuring no air bubbles are present.
-
Insert the injection cannula into the guide cannula.
-
Infuse the drug solution at a slow, controlled rate (e.g., 0.1-0.2 µL/min) using the microinjection pump.
-
Leave the injection cannula in place for an additional minute to allow for diffusion.
-
Withdraw the injection cannula and replace the dummy cannula.
Behavioral Observation: Penile Erection
Objective: To quantify the pro-erectile effects of this compound.
Procedure:
-
Following microinjection, place the rat in a quiet, transparent observation cage.
-
Observe the animal continuously for a set period (e.g., 60 minutes).
-
Record the number of penile erections. A penile erection is defined as the emergence of the glans penis from the penile sheath.[17][18][19]
-
For more quantitative analysis, intracavernosal pressure can be measured in anesthetized rats.[20][21]
Experimental Workflow
The following diagram illustrates the typical workflow for an experiment investigating the effects of this compound on penile erection.
Experimental Workflow Diagram
Conclusion
This compound serves as a critical tool for dissecting the complex roles of the dopamine D4 receptor. Its interaction with the oxytocinergic system, particularly in the context of centrally-mediated physiological responses, underscores the importance of considering neurotransmitter system crosstalk in drug development. The methodologies and data presented in this guide provide a solid foundation for researchers aiming to further explore the therapeutic potential of modulating the D4 receptor and its downstream signaling pathways. A thorough understanding of these intricate interactions is paramount for the rational design of novel therapeutics targeting a range of neurological and psychiatric disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 4. The modulation of emotional and social behaviors by oxytocin signaling in limbic network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a selective dopamine D4 receptor agonist, induces penile erection when injected into the paraventricular nucleus of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PIP3EA and this compound, two selective dopamine D4 receptor agonists, induce penile erection in male rats: site and mechanism of action in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine D4 receptors linked to protein kinase G are required for changes in dopamine release followed by locomotor activity after repeated cocaine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Frontiers | Oxytocin and Sensory Network Plasticity [frontiersin.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Dopaminergic modulation of nitric oxide synthase activity in subregions of the rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuronal nitric oxide synthase: structure, subcellular localization, regulation, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Rat model for the study of penile erection: pharmacologic and electrical-stimulation parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Drug-induced penile erections in rats: indications of serotonin1B receptor mediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dopamine D1 receptor agonists induce penile erections in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Androgen maintenance of erectile function in the rat penis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. DSpace [scholarworks.uvm.edu]
Methodological & Application
PD-168077 solubility and preparation for in vivo studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility and preparation of PD-168077 for in vivo studies. This compound is a potent and selective dopamine D4 receptor agonist with a Ki of 8.7 nM to 9 nM.[1][2] It exhibits over 400-fold selectivity for the D4 receptor over the D2 subtype and over 300-fold selectivity over the D3 subtype.
Physicochemical Properties and Solubility
This compound is typically supplied as a maleate salt in a crystalline solid form.[3]
Table 1: Solubility of this compound Maleate
| Solvent | Concentration | Notes | Reference |
| DMSO | Up to 100 mM | - | [4] |
| DMSO | 1 mg/mL | - | [3] |
| Water | 10 mM or 50 mM | Conflicting reports on concentration. | [4] |
| DMSO:PBS (pH 7.2) (1:4) | 0.20 mg/mL | - | [3] |
| DMF | 1 mg/mL | - | [3] |
| Ethanol | Insoluble | - | [3] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.55 mM) | Clear solution. | [5] |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 mg/mL (5.55 mM) | Clear solution. Solvents should be added sequentially. | [2] |
Preparation of this compound for In Vivo Studies
Stock Solution Preparation
For long-term storage, it is recommended to prepare a concentrated stock solution in DMSO.
Protocol 1: High-Concentration DMSO Stock Solution
-
Reconstitution : Dissolve this compound maleate in DMSO to a final concentration of 10 mM to 100 mM.[4]
-
Aliquotting : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage : Store the stock solutions at -20°C.[4] Stock solutions are reported to be stable for up to 3 months at -20°C.[4]
Working Solution Preparation for In Vivo Administration
Working solutions should be prepared fresh on the day of the experiment.[5] The final concentration of DMSO in the working solution should be minimized to avoid toxicity.
Protocol 2: Saline-Based Working Solution with Co-solvents
This protocol is suitable for subcutaneous or intraperitoneal injections.
-
Initial Dissolution : Start by dissolving this compound in a minimal amount of DMSO.
-
Addition of Co-solvents : Sequentially add other co-solvents like PEG300 and Tween 80, ensuring the solution is clear after each addition.[2] Vortexing, sonication, or gentle heating can aid dissolution.[5]
-
Final Dilution : Add saline as the final diluent to reach the desired concentration. A common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[2] Another option is 10% DMSO in a solution of 20% SBE-β-CD in saline.[5]
-
Sterilization : If necessary, filter-sterilize the final working solution using a 0.22 µm filter before use.[5]
Protocol 3: Direct Dissolution for Intracerebral Injections
For direct administration into the brain, such as intracerebroventricular or intra-paraventricular nucleus injections, the vehicle should be as simple as possible.
-
Vehicle : Use a sterile, buffered solution like phosphate-buffered saline (PBS) or artificial cerebrospinal fluid (aCSF).
-
Preparation : If solubility allows, directly dissolve this compound in the chosen vehicle. If a co-solvent is necessary, use a very low percentage of DMSO and ensure it is tolerated in the specific brain region. A study reported dissolving this compound in a vehicle of 2% DMSO and 0.9% NaCl.[6]
In Vivo Administration
This compound has been shown to be centrally active in vivo. The route of administration and dosage will depend on the specific research question.
Table 2: Reported In Vivo Administration of this compound
| Route of Administration | Species | Dose Range | Observed Effects | Reference |
| Subcutaneous (s.c.) | Rat | 1-100 µg/kg | U-inverted dose-response curve for penile erection. | [7][8] |
| Subcutaneous (s.c.) | Rat | 0.2-25 mg/kg | Dose-dependent induction of locomotion, yawning, and myoclonic jerking; reduction in grooming and rearing. | [1][3] |
| Intracerebroventricular (i.c.v.) | Rat | 0.1-20 µ g/rat | U-inverted dose-response curve for penile erection. | [7][8] |
| Intra-paraventricular nucleus (PVN) | Rat | 10-200 ng/rat | Dose-dependent induction of penile erection. | [7][8][9] |
Signaling Pathway and Mechanism of Action
This compound acts as a selective agonist at the dopamine D4 receptor. Its activation triggers downstream signaling cascades that modulate neuronal function.
Dopamine D4 Receptor Signaling Cascade
Activation of the D4 receptor by this compound has been shown to induce the synaptic translocation of Ca2+/calmodulin-dependent protein kinase II (CaMKII) in prefrontal cortical neurons.[1][3] This suggests a role in synaptic plasticity.
Caption: this compound activates the D4 receptor, leading to CaMKII translocation and synaptic plasticity modulation.
Modulation of NMDA Receptor Function
In the prefrontal cortex, D4 receptor activation by this compound has been found to reduce NMDA receptor-mediated currents.[10][11] This modulation involves the inhibition of protein kinase A (PKA), activation of protein phosphatase 1 (PP1), and subsequent inhibition of active CaMKII, leading to the internalization of NMDA receptors.[10][11]
Caption: D4 receptor activation by this compound modulates NMDA receptor function via PKA, PP1, and CaMKII.
Experimental Workflow for In Vivo Studies
A typical workflow for an in vivo study using this compound is outlined below.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound maleate | dopamine D4 receptor agonist | CAS 630117-19-0 | Dopamine Receptor激动剂 | 美国InvivoChem [invivochem.cn]
- 3. caymanchem.com [caymanchem.com]
- 4. PD 168077 Maleate [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. PIP3EA and this compound, two selective dopamine D4 receptor agonists, induce penile erection in male rats: site and mechanism of action in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a selective dopamine D4 receptor agonist, induces penile erection when injected into the paraventricular nucleus of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of NMDA Receptors by Dopamine D4 Signaling in Prefrontal Cortex | Journal of Neuroscience [jneurosci.org]
- 11. Regulation of NMDA Receptors by Dopamine D4 Signaling in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
Recommended Solvent for PD-168077 Subcutaneous Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and administration of PD-168077, a selective dopamine D4 receptor agonist, for subcutaneous injection in a research setting. The information is compiled from commercially available data and peer-reviewed literature to guide researchers in selecting an appropriate solvent and understanding the experimental context of this compound.
Introduction to this compound
This compound is a potent and selective agonist for the dopamine D4 receptor, with a binding affinity (Ki) of approximately 9 nM.[1] It exhibits over 100-fold selectivity for the D4 receptor compared to other D2-like family members and even greater selectivity over D1-like receptors.[1] This selectivity makes it a valuable tool for investigating the specific roles of the D4 receptor in various physiological and pathological processes. In preclinical studies, this compound has been shown to influence locomotion, cognitive function, and other behaviors mediated by the dopaminergic system.[1][2]
Recommended Solvents for In Vivo Administration
While specific protocols for the subcutaneous injection of this compound are not extensively detailed in publicly available literature, several solvent systems have been established for general in vivo use. These formulations are designed to achieve adequate solubility and bioavailability of the compound. Researchers should select a vehicle based on the specific requirements of their experimental design, including the desired concentration, dosing volume, and animal model.
It is crucial to perform small-scale pilot studies to assess the local tolerance and stability of any chosen formulation before proceeding with large-scale experiments.
The following table summarizes potential solvent formulations for this compound, primarily based on information provided by commercial suppliers.
| Protocol | Solvent Composition | Achievable Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.55 mM)[1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.55 mM)[1] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.55 mM)[1] |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Below are detailed protocols for preparing a working solution of this compound using the solvent systems described above.
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This is a common vehicle for compounds with poor aqueous solubility, aiming to create a clear and stable solution for injection.
Materials:
-
This compound maleate salt
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure (for 1 mL of working solution):
-
Prepare a stock solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the compound is fully dissolved. Gentle warming or sonication can be used to aid dissolution.[1]
-
Add PEG300: In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add DMSO stock: Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture and vortex until a homogenous solution is formed.
-
Add Saline: Add 450 µL of sterile saline to the mixture and vortex again to ensure complete mixing.
-
Final Check: Inspect the solution for any precipitation or phase separation. The final solution should be clear. Prepare fresh on the day of the experiment.
Protocol 2: DMSO/SBE-β-CD/Saline Formulation
This formulation utilizes a cyclodextrin (SBE-β-CD) to enhance the solubility of the compound in an aqueous-based vehicle.
Materials:
-
This compound maleate salt
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
Procedure (for 1 mL of working solution):
-
Prepare SBE-β-CD solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Prepare a stock solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Combine ingredients: In a sterile tube, add 900 µL of the 20% SBE-β-CD solution.
-
Add DMSO stock: Add 100 µL of the this compound DMSO stock solution to the SBE-β-CD solution.
-
Mix thoroughly: Vortex the solution until it is clear and homogenous. Prepare fresh on the day of the experiment.
Subcutaneous Administration in a Preclinical Model
A study by Melis and colleagues (2006) investigated the effects of this compound in male Sprague-Dawley rats and administered the compound via subcutaneous injection at doses ranging from 1 to 100 µg/kg. While the specific vehicle is not detailed in the abstract, this study confirms the feasibility of the subcutaneous route for this compound.
This compound Signaling Pathway
This compound acts as an agonist at the dopamine D4 receptor, which is a G-protein coupled receptor (GPCR) of the D2-like family. The activation of the D4 receptor initiates a cascade of intracellular signaling events.
Experimental Workflow for In Vivo Study
The following diagram outlines a typical workflow for an in vivo experiment involving the subcutaneous administration of this compound.
Conclusion
The selection of an appropriate solvent is critical for the successful in vivo application of this compound. The formulations provided in this document offer a starting point for researchers. It is imperative to validate the chosen solvent system for solubility, stability, and local tolerance in the specific animal model being used. The signaling pathway and experimental workflow diagrams provide a conceptual framework for designing and interpreting studies with this selective D4 receptor agonist.
References
Application Note: Protocol for Dissolving PD-168077 Maleate in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
PD-168077 maleate is a potent and selective dopamine D4 receptor agonist with a Ki value of 8.7 nM. It exhibits over 400-fold selectivity for the D4 receptor subtype compared to the D2 receptor and over 300-fold selectivity compared to the D3 subtype. This compound is a valuable tool for investigating the role of D4 receptors in various physiological and pathological processes. One of its noted cellular actions is the induction of Ca2+/calmodulin-dependent protein kinase II (CaMKII) translocation to postsynaptic sites in neurons.[1] Proper solubilization is critical for ensuring the compound's stability and activity in experimental assays. This document provides a detailed protocol for dissolving this compound maleate in Dimethyl Sulfoxide (DMSO) to prepare stock solutions for research use.
Chemical and Physical Properties
A summary of the key properties of this compound maleate is provided in the table below. This information is essential for calculating the required mass to achieve a desired stock solution concentration.
| Property | Value | Source |
| Chemical Name | N-[[4-(2-Cyanophenyl)-1-piperazinyl]methyl]-3-methylbenzamide maleate | |
| Molecular Weight | 450.49 g/mol | [1][2] |
| CAS Number | 630117-19-0 | [3] |
| Appearance | Crystalline Solid | [1][4] |
| Purity | ≥98% (HPLC) | |
| Solubility in DMSO | Up to 100 mM | [3] |
| Storage (Solid) | -20°C, keep desiccated | [4] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound maleate in DMSO. This concentration is a convenient starting point for subsequent serial dilutions for most in vitro experiments.
3.1. Materials
-
This compound maleate powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Pipettors and sterile tips
-
Vortex mixer
-
(Optional) Sonicator water bath
3.2. Procedure
-
Pre-handling: Before opening, bring the vial of this compound maleate powder to room temperature to prevent condensation of moisture. Briefly centrifuge the vial to ensure all powder is at the bottom.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound maleate. To prepare 1 mL of a 10 mM stock solution, you will need 4.51 mg.
-
Calculation: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass = 0.010 mol/L x 0.001 L x 450.49 g/mol x 1000 mg/g = 4.505 mg
-
-
Solubilization: Add the appropriate volume of DMSO to the tube containing the weighed compound. For 4.51 mg, add 1 mL of DMSO.
-
Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear and free of particulates.
-
Assisted Dissolution (If Necessary): If the compound does not dissolve completely with vortexing, sonicate the solution in a water bath for 5-10 minutes or warm it gently to 37°C.
-
Storage: Aliquot the stock solution into single-use, tightly sealed vials to minimize water absorption by DMSO and to avoid repeated freeze-thaw cycles.[5]
3.3. Storage and Stability
Proper storage is crucial to maintain the integrity of the compound.
| Solution Type | Storage Temperature | Stability | Notes |
| Solid Powder | -20°C | ≥ 4 years | Keep in a desiccator. |
| DMSO Stock Solution | -20°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles.[3] |
| DMSO Stock Solution | -80°C | Up to 6 months | Preferred for longer-term storage.[2][5] |
| Aqueous Dilutions | 4°C | Not Recommended | Prepare fresh for each experiment and do not store for more than one day.[4] |
3.4. Preparation of Working Solutions
When diluting the DMSO stock into aqueous buffers or cell culture media, it is critical to avoid precipitation.
-
Perform initial serial dilutions in DMSO to get closer to the final desired concentration.
-
Add the diluted DMSO solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing.
-
The final concentration of DMSO in cell-based assays should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[5] A vehicle control (media with the same final DMSO concentration) must be included in all experiments.
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the key steps for preparing the this compound maleate stock solution.
Caption: Workflow for preparing a 10 mM this compound maleate stock solution in DMSO.
4.2. Signaling Pathway
This diagram shows a simplified signaling pathway involving the activation of the Dopamine D4 Receptor by this compound, leading to a downstream cellular event.
Caption: Simplified pathway of Dopamine D4 receptor activation by this compound.
References
Application Notes and Protocols: Intracerebroventricular Injection of PD-168077 in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the intracerebroventricular (ICV) injection of PD-168077, a selective dopamine D4 receptor agonist, in rats. This document outlines the necessary materials, step-by-step procedures for stereotaxic surgery and injection, and key quantitative data. Additionally, it includes diagrams illustrating the experimental workflow and the proposed signaling pathway of this compound.
Quantitative Data Summary
For reproducible and accurate dosing, the following table summarizes the key quantitative parameters for the ICV administration of this compound in rats.
| Parameter | Value | Species/Strain | Notes |
| This compound Dosage | 0.1 - 20 µ g/rat [1] | Sprague-Dawley Rats[1] | A U-inverted dose-response curve has been observed.[1] |
| Injection Volume | 5 - 10 µL | Adult Rats (300-400g)[2] | |
| Stereotaxic Coordinates (from Bregma) | Anteroposterior (AP): -0.12 mm to -1.0 mmMediolateral (ML): 1.6 mm to 2.4 mmDorsoventral (DV): 4.0 mm to 4.3 mm[3] | Wistar Rats[3] | Coordinates may require adjustment based on rat strain, age, and weight. It is recommended to consult a rat brain atlas.[4][5] |
Experimental Protocol: Intracerebroventricular Injection
This protocol details the procedure for a single intracerebroventricular injection of this compound in an anesthetized rat.
1. Materials and Preparation:
-
This compound (N-[4-(2-cyanophenyl)piperazin-1-ylmethyl]-3-methylbenzamide maleate)[1]
-
Sterile vehicle (e.g., 0.9% sterile saline)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 33-gauge needle
-
Surgical instruments (scalpel, forceps, hemostats, etc.)
-
Suturing material
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
Analgesics (for post-operative care)
-
Heating pad to maintain body temperature
2. Animal Preparation and Anesthesia:
-
Acclimatize rats to the housing conditions for at least one week prior to the experiment.
-
Anesthetize the rat using an appropriate anesthetic protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Once anesthetized, shave the scalp and secure the rat in the stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying.
3. Stereotaxic Surgery:
-
Clean the surgical area with an antiseptic solution.
-
Make a midline incision on the scalp to expose the skull.
-
Clear the skull of any connective tissue to visualize the bregma and lambda landmarks.
-
Level the skull by ensuring that the bregma and lambda are in the same horizontal plane.
-
Move the syringe needle to the calculated anteroposterior (AP) and mediolateral (ML) coordinates for the lateral ventricle.[3]
-
Drill a small burr hole through the skull at the marked coordinates, being careful not to damage the underlying dura mater.
4. Intracerebroventricular Injection:
-
Carefully lower the injection needle through the burr hole to the predetermined dorsoventral (DV) coordinate.
-
Inject the prepared solution of this compound at a slow and steady rate (e.g., 1 µL/minute) to allow for diffusion and prevent a rapid increase in intracranial pressure.
-
After the injection is complete, leave the needle in place for an additional 5 minutes to minimize backflow of the solution upon withdrawal.
-
Slowly retract the needle.
5. Post-Operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics as per approved institutional animal care protocols.
-
Place the rat on a heating pad and monitor until it recovers from anesthesia.
-
House rats individually after surgery to prevent injury.
Visualizations
Experimental Workflow
Caption: Experimental workflow for ICV injection of this compound in rats.
This compound Signaling Pathway
Caption: Proposed signaling pathway of this compound in the rat brain.[1][6][7]
References
- 1. PIP3EA and this compound, two selective dopamine D4 receptor agonists, induce penile erection in male rats: site and mechanism of action in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereotactic coordinates for intracerebroventricular infusion after permanent focal cerebral ischemia in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Brain Stereotaxic Injection | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a selective dopamine D4 receptor agonist, induces penile erection when injected into the paraventricular nucleus of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PD-168077 in Primary Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-168077 is a potent and selective agonist for the dopamine D4 receptor, exhibiting over 400-fold selectivity over D2 and over 300-fold selectivity over D3 receptor subtypes.[1] As a key neurotransmitter in the central nervous system, dopamine is involved in regulating crucial functions such as motor control, motivation, and cognition.[2] Dysregulation of dopaminergic signaling is implicated in various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[2][3]
These application notes provide detailed protocols for the use of this compound in primary neuronal cell cultures, including cortical, hippocampal, and dopaminergic neurons. This document outlines experimental procedures for investigating the effects of this compound on neuronal signaling, survival, and morphology, and presents available quantitative data to guide researchers in their experimental design.
Physicochemical Properties of this compound Maleate
| Property | Value | Reference |
| Molecular Weight | 450.49 g/mol | [1] |
| Formula | C₂₀H₂₂N₄O·C₄H₄O₄ | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| Storage | Store at -20°C | [1] |
| CAS Number | 630117-19-0 | [1] |
Mechanism of Action
This compound acts as an agonist at dopamine D4 receptors, which are G protein-coupled receptors. Activation of D4 receptors can lead to a cascade of intracellular events that modulate neuronal activity.[2] In prefrontal cortex (PFC) pyramidal neurons, this compound has been shown to cause a reversible decrease in the NMDA receptor (NMDAR)-mediated current. This modulation involves the inhibition of protein kinase A (PKA), activation of protein phosphatase 1 (PP1), and subsequent inhibition of active Ca²⁺–calmodulin-dependent kinase II (CaMKII). Furthermore, this compound can reduce the surface expression of NMDARs and trigger their internalization in a CaMKII-dependent manner.
Data Presentation
Electrophysiological Effects of this compound on Prefrontal Cortex Neurons
| Parameter | Condition | Effect | Reference |
| NMDAR-mediated current | 20 µM this compound | Reversible reduction | |
| NMDAR EPSC amplitude | This compound application | Potent reduction | |
| NMDAR current reduction | 20 µM this compound | 18.0 ± 0.8% reduction | |
| NMDAR current reduction with L-741742 (D4 antagonist) | 20 µM this compound + 10 µM L-741742 | 3.6 ± 0.8% reduction (effect blocked) | |
| NMDAR current reduction with sulpiride (D2/D3 antagonist) | 20 µM this compound + 5 µM sulpiride | 16.4 ± 1.5% reduction (effect intact) |
Neuroprotective Effects of Dopamine D4 Receptor Agonists
| Cell Type | Stressor | Treatment | Outcome | Reference |
| Clonal nerve cells and rat cortical neurons | Glutamate-induced oxidative stress | Dopamine and related D4 ligands | Inhibition of cell death | [4] |
| Rat cortical neurons | Oxidative glutamate toxicity | Apomorphine (D4 agonist activity) | Protection from cell death | [4] |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol is adapted from established methods for isolating and culturing primary cortical neurons from embryonic rodents.
Materials:
-
Embryonic day 18 (E18) rat or mouse embryos
-
Hibernate-E medium
-
Papain (2 mg/mL in Hibernate-E without Ca²⁺)
-
Complete Neurobasal Plus medium
-
Poly-D-lysine
-
Laminin
-
Sterile dissection tools
-
Sterile conical tubes and culture plates
Procedure:
-
Coating Culture Vessels:
-
Coat culture plates with 50 µg/mL poly-D-lysine in sterile water for at least 1 hour at room temperature.
-
Rinse plates thoroughly with sterile water three times and allow to air dry.
-
On the day of culture, coat the poly-D-lysine treated plates with 10 µg/mL laminin in sterile PBS and incubate overnight at 4°C. Aspirate the laminin solution just before plating the cells.
-
-
Dissection and Dissociation:
-
Dissect cortices from E18 rodent embryos in ice-cold Hibernate-E medium.
-
Mince the tissue and transfer to a tube containing papain solution.
-
Incubate for 30 minutes at 30°C with gentle shaking every 5 minutes.
-
Stop the digestion by adding complete Hibernate-E medium and centrifuge at 150 x g for 5 minutes.
-
Gently triturate the cell pellet in fresh complete Hibernate-E medium using a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
-
Cell Plating and Maintenance:
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate neurons at a density of 1 x 10⁵ cells/well in a 48-well plate in complete Neurobasal Plus medium.
-
Incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
Perform a half-media change every 3-4 days with fresh, pre-warmed medium.
-
Protocol 2: Assessment of this compound on Neuronal Survival (Neuroprotection Assay)
This protocol is designed to evaluate the potential neuroprotective effects of this compound against oxidative stress.
Materials:
-
Primary cortical neurons (cultured as per Protocol 1 for at least 7 days)
-
This compound stock solution (in DMSO)
-
Glutamate solution
-
Cell viability assay kit (e.g., MTT, Calcein-AM/Ethidium Homodimer-1)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium (e.g., 10 nM, 100 nM, 1 µM, 10 µM).
-
Replace the existing medium in the neuronal cultures with the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate for 24 hours.
-
-
Induction of Oxidative Stress:
-
After the pre-treatment period, expose the neurons to a neurotoxic concentration of glutamate (e.g., 50-100 µM) for a predetermined duration (e.g., 24 hours). A control group without glutamate exposure should be included.
-
-
Assessment of Cell Viability:
-
Following the glutamate challenge, wash the cells gently with PBS.
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Quantify the results using a plate reader or fluorescence microscope.
-
Express data as a percentage of viable cells relative to the untreated control.
-
Protocol 3: Neurite Outgrowth Assay
This protocol provides a framework for assessing the effect of this compound on neurite extension and branching.
Materials:
-
Primary hippocampal or cortical neurons (cultured as per Protocol 1)
-
This compound stock solution (in DMSO)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope and image analysis software
Procedure:
-
Cell Plating and Treatment:
-
Plate primary neurons at a low density on coated coverslips to allow for clear visualization of individual neurites.
-
After allowing the neurons to attach and initiate neurite extension (e.g., 24 hours), treat the cells with various concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the treated neurons for a period sufficient to observe significant neurite outgrowth (e.g., 48-72 hours).
-
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Use image analysis software (e.g., ImageJ with NeuronJ plugin) to quantify neurite length, number of primary neurites, and branching points.
-
Normalize the data to the vehicle control group.
-
Visualizations
Caption: Signaling pathway of this compound in prefrontal cortex neurons.
Caption: General experimental workflow for using this compound in primary neuronal cultures.
References
Application Notes and Protocols for PD-168077 Stock Solutions
Topic: Long-term Stability of PD-168077 Stock Solutions at -20°C
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective agonist for the dopamine D4 receptor, with a binding affinity (Ki) of approximately 8.7 nM to 9 nM.[1] It exhibits over 400-fold selectivity for the D4 receptor over the D2 receptor and over 300-fold selectivity over the D3 subtype.[1] This selectivity makes it a valuable tool for investigating the physiological and pathological roles of the D4 receptor in the central nervous system. Given its use in a variety of in vitro and in vivo experimental settings, understanding the stability of this compound in stock solutions is critical for ensuring the reproducibility and accuracy of experimental results. These application notes provide a summary of available data on the stability of this compound stock solutions at -20°C, protocols for solution preparation and stability assessment, and an overview of its signaling pathway.
Stability of this compound Stock Solutions at -20°C
The long-term stability of this compound stock solutions at -20°C can vary depending on the solvent and storage conditions. Data from various suppliers indicate differing stability periods, which researchers should consider when planning experiments.
Table 1: Summary of Reported Stability for this compound Stock Solutions at -20°C
| Supplier/Source | Solvent(s) | Recommended Storage Temperature | Reported Stability at -20°C |
| MedchemExpress | DMSO, H₂O | -20°C or -80°C | 1 month |
| Sigma-Aldrich | DMSO | -20°C | Up to 3 months[2][3] |
| Cayman Chemical | DMSO, DMF | -20°C | ≥ 4 years (for solid form)[4] |
| R&D Systems | DMSO | -20°C | Not specified |
Note: The discrepancy in reported stability (1 month vs. 3 months) highlights the importance of performing in-house stability checks, especially for long-term experiments. The stability of the compound in aqueous solutions may be lower and should be assessed more frequently. For longer-term storage, it is recommended to store stock solutions at -80°C, where stability is reported to be at least 6 months.
Experimental Protocols
Protocol for Preparation of this compound Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound maleate (MW: 450.49 g/mol )
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aliquoting the Solid Compound: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture onto the compound.
-
Calculating the Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound maleate required. For example, to prepare 1 mL of a 10 mM solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 450.49 g/mol x 1000 mg/g = 4.505 mg
-
-
Dissolution: Carefully weigh the calculated amount of this compound maleate and add it to a sterile polypropylene tube. Add the appropriate volume of anhydrous DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. If necessary, brief sonication in a water bath can aid in dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.[3] For longer-term storage, -80°C is recommended.
Protocol for Assessing the Stability of this compound Stock Solutions using HPLC
This protocol outlines a general method for assessing the stability of this compound stock solutions over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound stock solution (stored at -20°C)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or Formic acid (FA), HPLC grade
-
Sterile, HPLC-certified vials
Procedure:
-
Initial Analysis (Time Zero):
-
Immediately after preparing the stock solution, dilute a small aliquot to a suitable concentration (e.g., 10-100 µM) with the mobile phase.
-
Inject the diluted sample onto the HPLC system.
-
Develop a suitable gradient elution method (e.g., a gradient of water/ACN with 0.1% TFA).
-
Monitor the elution profile at an appropriate wavelength (e.g., 220 nm).[4]
-
Record the peak area and retention time of the main this compound peak. This will serve as the baseline (100% integrity).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 1 week, 2 weeks, 1 month, 2 months, 3 months), retrieve an aliquot of the stock solution stored at -20°C.
-
Allow the aliquot to thaw completely and equilibrate to room temperature.
-
Prepare a dilution identical to the one prepared at time zero.
-
Inject the sample onto the HPLC system using the same method as the initial analysis.
-
Record the peak area of the main this compound peak.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the peak area at time zero.
-
Calculate the percentage of the compound remaining:
-
% Remaining = (Peak Area at Time X / Peak Area at Time Zero) x 100
-
-
A significant decrease in the main peak area or the appearance of new degradation peaks indicates instability.
-
Signaling Pathway of this compound
This compound acts as a selective agonist at the dopamine D4 receptor, which is a G protein-coupled receptor (GPCR) typically coupled to Gi/o proteins. Activation of the D4 receptor by this compound initiates a signaling cascade that modulates neuronal activity.
In the prefrontal cortex, the signaling pathway has been shown to involve the regulation of NMDA receptors. The activation of the D4 receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[5][6] This, in turn, leads to the activation of protein phosphatase 1 (PP1), which dephosphorylates and inhibits Ca2+/calmodulin-dependent protein kinase II (CaMKII).[5][6] The inhibition of CaMKII activity promotes the internalization of NMDA receptors, leading to a reduction in NMDA receptor-mediated synaptic currents.[5][6]
In the paraventricular nucleus of the hypothalamus, this compound has been shown to increase nitric oxide (NO) production and enhance oxytocinergic neurotransmission, which is associated with its pro-erectile effects.[7]
Caption: Signaling pathway of this compound in prefrontal cortex neurons.
Experimental Workflow
The following diagram illustrates a typical workflow for preparing, storing, and assessing the stability of this compound stock solutions for use in cell-based assays.
Caption: Workflow for this compound stock solution handling and stability testing.
References
- 1. PD 168077 maleate | D4 Receptors | Tocris Bioscience [tocris.com]
- 2. PD 168077 Maleate | 630117-19-0 [sigmaaldrich.com]
- 3. PD 168077 Maleate | 630117-19-0 [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Regulation of NMDA Receptors by Dopamine D4 Signaling in Prefrontal Cortex | Journal of Neuroscience [jneurosci.org]
- 6. Regulation of NMDA Receptors by Dopamine D4 Signaling in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIP3EA and this compound, two selective dopamine D4 receptor agonists, induce penile erection in male rats: site and mechanism of action in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Immunohistochemistry protocol after PD-168077 treatment
An immunohistochemistry (IHC) protocol was developed for researchers, scientists, and drug development professionals to analyze tissues after treatment with PD-168077, a selective dopamine D4 receptor agonist. This document provides detailed methodologies for assessing the downstream effects of dopamine D4 receptor activation, focusing on the Ca2+/calmodulin-dependent protein kinase II (CaMKII) signaling pathway.
Application Notes
Compound: this compound Target: Dopamine D4 Receptor (D4R)[1][2] Mechanism of Action: this compound is a potent and selective agonist for the dopamine D4 receptor, with a Ki value of approximately 9 nM.[1][2] Activation of D4 receptors by this compound has been shown to induce various downstream cellular events, including the synaptic translocation of CaMKII in prefrontal cortical neurons and the modulation of NMDA receptor activity.[1][2][3] In vivo studies in rats have demonstrated that this compound can induce penile erection by acting on the paraventricular nucleus of the hypothalamus, an effect associated with increased nitric oxide production and activation of oxytocinergic neurons.[4][5][6]
Application: This protocol is designed to detect the activation of CaMKII via immunohistochemistry by measuring the levels of phosphorylated CaMKII (p-CaMKII) in neuronal tissue following treatment with this compound. This can serve as a pharmacodynamic marker to confirm target engagement and downstream pathway modulation in preclinical studies.
Data Presentation
The following tables represent hypothetical quantitative data from an IHC analysis of rat brain tissue (paraventricular nucleus) following systemic administration of this compound. Staining intensity is scored on a scale of 0 (none) to 3 (strong), and the percentage of p-CaMKII positive neurons is determined. An H-Score (Histoscore) is calculated to provide a semi-quantitative measure of the staining.[7]
H-Score Formula: H-Score = Σ (Intensity × Percentage of cells at that intensity)
Table 1: IHC Analysis of Phospho-CaMKII (Thr286) in Rat Paraventricular Nucleus
| Treatment Group | Staining Intensity (Mean ± SD) | Percentage of Positive Neurons (%) (Mean ± SD) | H-Score (Mean ± SD) |
|---|---|---|---|
| Vehicle Control | 0.9 ± 0.3 | 20 ± 8 | 18 ± 9 |
| This compound (1 mg/kg) | 2.5 ± 0.5 | 75 ± 12 | 188 ± 41 |
| this compound + D4 Antagonist | 1.1 ± 0.4 | 25 ± 10 | 28 ± 13 |
Table 2: Summary of Recommended Antibodies for IHC
| Target Protein | Host Species | Recommended Dilution | Supplier (Example) | Catalog # (Example) |
|---|---|---|---|---|
| Phospho-CaMKII (Thr286) | Rabbit | 1:100 - 1:500 | Cell Signaling Technology | 12716 |
| Total CaMKII | Mouse | 1:200 - 1:1000 | Abcam | ab22609 |
| NeuN (Neuronal Marker) | Mouse | 1:500 | Millipore | MAB377 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway activated by this compound and the general workflow for the immunohistochemistry protocol.
Caption: this compound activates the Dopamine D4 receptor, leading to CaMKII activation.
Caption: General workflow for immunohistochemical staining and analysis.
Experimental Protocols
This section provides a detailed protocol for the immunohistochemical detection of phosphorylated CaMKII (p-CaMKII) in formalin-fixed, paraffin-embedded (FFPE) rodent brain tissue sections.
1. Materials and Reagents
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or equivalent clearing agent
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution: Sodium Citrate Buffer (10 mM, pH 6.0)
-
Wash Buffer: Tris-Buffered Saline with 0.05% Tween-20 (TBST)
-
Hydrogen Peroxide (3%) for quenching endogenous peroxidase
-
Blocking Buffer: TBST with 5% Normal Goat Serum
-
Primary Antibody: Rabbit anti-p-CaMKII (Thr286)
-
Secondary Antibody: Goat anti-Rabbit IgG (HRP-conjugated)
-
Chromogen: 3,3'-Diaminobenzidine (DAB) substrate kit
-
Counterstain: Hematoxylin
-
Mounting Medium (permanent)
2. Staining Procedure
a. Deparaffinization and Rehydration
-
Immerse slides in xylene: 2 changes for 5 minutes each.
-
Rehydrate through graded alcohols:
-
100% Ethanol: 2 changes for 3 minutes each.
-
95% Ethanol: 1 change for 3 minutes.
-
70% Ethanol: 1 change for 3 minutes.
-
-
Rinse slides in deionized water for 5 minutes.
b. Antigen Retrieval
-
Pre-heat the Antigen Retrieval Solution in a water bath or steamer to 95-100°C.
-
Immerse slides in the pre-heated solution and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for at least 20 minutes at room temperature.[8]
-
Rinse slides with wash buffer (TBST).
c. Staining
-
Peroxidase Block: Immerse slides in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.[8]
-
Rinse slides 3 times with TBST for 5 minutes each.
-
Protein Block: Apply Blocking Buffer to the sections and incubate for 1 hour at room temperature in a humidified chamber.
-
Primary Antibody Incubation: Drain the blocking buffer (do not rinse) and apply the diluted primary anti-p-CaMKII antibody. Incubate overnight at 4°C in a humidified chamber.
-
Rinse slides 3 times with TBST for 5 minutes each.
-
Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Rinse slides 3 times with TBST for 5 minutes each.
-
Chromogen Application: Prepare the DAB solution according to the manufacturer's instructions. Apply to the sections and incubate until the desired brown stain intensity develops (typically 3-10 minutes). Monitor under a microscope.
-
Rinse slides thoroughly with deionized water to stop the reaction.
d. Counterstaining and Mounting
-
Immerse slides in hematoxylin for 1-2 minutes.
-
"Blue" the sections by rinsing in running tap water for 5 minutes.
-
Dehydration: Dehydrate the sections through graded alcohols (70%, 95%, 100%) and clear in xylene.
-
Apply a coverslip using a permanent mounting medium.
3. Image Acquisition and Analysis
-
Scan the stained slides using a digital slide scanner or capture images using a microscope.
-
Utilize image analysis software to quantify the staining.[9] The H-Score can be calculated by assessing both the intensity and the percentage of stained cells in the region of interest (e.g., paraventricular nucleus).[7][10] This provides a robust, semi-quantitative method for comparing treatment groups.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Regulation of NMDA Receptors by Dopamine D4 Signaling in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIP3EA and this compound, two selective dopamine D4 receptor agonists, induce penile erection in male rats: site and mechanism of action in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a selective dopamine D4 receptor agonist, induces penile erection when injected into the paraventricular nucleus of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deep learning-based H-score quantification of immunohistochemistry-stained images - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PD-168077 Precipitation in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with PD-168077 in aqueous solutions. The information is presented in a question-and-answer format within troubleshooting guides and frequently asked questions (FAQs) to directly address common experimental challenges.
Troubleshooting Guides
This section offers step-by-step guidance to resolve specific precipitation problems you might encounter during your experiments with this compound.
Issue: Precipitate Forms Immediately Upon Dilution of a Stock Solution into Aqueous Buffer
Q: I prepared a stock solution of this compound in DMSO, but upon diluting it into my aqueous experimental buffer (e.g., PBS), a precipitate immediately formed. What should I do?
A: This is a common issue indicating that the kinetic solubility of this compound has been exceeded in your aqueous buffer. Here is a systematic approach to troubleshoot this problem:
-
Verify Stock Solution Concentration: Ensure your stock solution in DMSO is not oversaturated. This compound is soluble up to 100 mM in DMSO.[1] If you have prepared a higher concentration, it may precipitate upon dilution.
-
Lower the Final Concentration: The most direct approach is to reduce the final concentration of this compound in your aqueous solution.[2]
-
Modify the Dilution Method: Instead of a single large dilution, try a serial dilution of the DMSO stock into the aqueous buffer to pinpoint the solubility limit.
-
Incorporate Co-solvents: For challenging situations, especially for in vivo studies, a co-solvent system can be employed. A reported formulation to achieve a solubility of ≥ 2.5 mg/mL is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline[3]
-
-
Use Sonication: Briefly sonicating the solution after dilution can help dissolve small precipitates that may have formed.[2]
-
Adjust the pH of the Aqueous Buffer: The solubility of ionizable compounds can be pH-dependent. While specific data for this compound across a pH range is limited, you can experimentally determine the optimal pH for your system.
Below is a troubleshooting workflow to guide you through these steps.
Issue: Solution Becomes Cloudy Over Time During an Experiment
Q: My solution of this compound in an aqueous buffer was initially clear, but it became cloudy or showed visible precipitate after some time. Why is this happening and how can I prevent it?
A: This phenomenon suggests that while the initial kinetic solubility was not exceeded, the compound is not stable in the solution over time and is slowly precipitating out. This points to issues with thermodynamic solubility.
-
Reduce Incubation Time: If your experimental design allows, try to minimize the time the compound is in the aqueous solution before measurements are taken.
-
Maintain a Low Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) from your stock solution is kept low, typically below 0.5%, to avoid long-term off-target effects and potential precipitation.[2]
-
Storage Conditions: If you are storing the diluted aqueous solution, ensure it is stored at the recommended temperature. For stock solutions in DMSO, storage at -20°C is recommended.[1] Aqueous solutions of this compound are not recommended for storage for more than one day.[4]
-
Consider Surfactants: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, to your aqueous buffer can help maintain the compound in solution.[2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It is soluble up to 100 mM in DMSO.[1]
Q2: What is the known solubility of this compound in aqueous solutions?
A2: The aqueous solubility of this compound is limited. Here is a summary of the available data:
| Solvent System | Concentration | Notes |
| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL | Sparingly soluble in aqueous buffers.[4] |
| Water | 50 mM | This value from a single supplier should be treated with caution as it is significantly higher than other reports.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A formulation for in vivo studies.[3] |
Q3: How can I prepare a working solution of this compound in an aqueous buffer from a DMSO stock?
A3: To prepare a working solution, it is best to first dissolve this compound in DMSO to make a concentrated stock solution. Then, dilute this stock solution into your aqueous buffer of choice. For maximum solubility, it is recommended to add the DMSO stock to the aqueous buffer, rather than the other way around.[4]
The following diagram illustrates the general workflow for preparing a working solution and highlights potential precipitation points.
Q4: Are there standard protocols to determine the solubility of this compound in my specific buffer?
A4: Yes, you can determine the solubility of this compound in your experimental buffer using established protocols for kinetic or thermodynamic solubility.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Turbidimetry
This high-throughput method assesses the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.
Methodology:
-
Prepare Stock Solution: Create a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition of Aqueous Buffer: To each well containing the serially diluted compound, add your aqueous buffer of choice. The final DMSO concentration should be kept constant and low (e.g., 1-5%).
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).[5]
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm).
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the gold standard.[6]
Methodology:
-
Add Excess Compound: Add an excess amount of solid this compound to a vial containing your aqueous buffer.
-
Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[2][7]
-
Separation of Undissolved Solid: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Accurately quantify the concentration of this compound in the clear supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Replicates: It is recommended to perform a minimum of three replicate determinations of solubility at each condition.[8]
References
- 1. PD 168077 Maleate [sigmaaldrich.com]
- 2. In-vitro Thermodynamic Solubility [protocols.io]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. enamine.net [enamine.net]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Optimizing PD-168077 dosage to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of PD-168077 to minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the dopamine D4 receptor, with a binding affinity (Ki) of approximately 8.7-9 nM.[1][2][3] Its primary mechanism of action is to activate the D4 receptor, a G protein-coupled receptor (GPCR) that is predominantly coupled to Gαi/o proteins. This activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4][5][6] A key downstream effect of this compound-mediated D4 receptor activation is the induction of synaptic translocation of Ca2+/calmodulin-dependent protein kinase II (CaMKII) to postsynaptic sites in neurons.[1]
Q2: What are the known on-target effects of this compound?
A2: As a dopamine D4 receptor agonist, this compound has several documented on-target effects. In preclinical studies, it has been shown to be centrally active and can influence various physiological and behavioral processes.[1] For instance, it has been observed to induce penile erection in male rats when administered systemically or directly into the paraventricular nucleus of the hypothalamus.[7][8][9] Additionally, it can modulate locomotor activity.[10]
Q3: What is the known selectivity profile of this compound?
A3: this compound exhibits high selectivity for the dopamine D4 receptor. It is reported to be over 400-fold selective for the D4 receptor compared to the D2 receptor and over 300-fold selective compared to the D3 receptor.[1] It also shows significant selectivity over other receptors, including a 20-fold selectivity over α1 and α2 adrenergic receptors, a 45-fold selectivity over the 5-HT1A serotonin receptor, and a 460-fold selectivity over the 5-HT2A serotonin receptor.[3] Some binding affinity for human D2 and D3 receptors has been noted at higher concentrations (Ki = 2.8 µM).
Q4: What are the potential off-target effects of this compound?
A4: While highly selective, off-target effects can occur, particularly at higher concentrations. Potential off-target effects of this compound can be predicted based on its interactions with other receptors at higher doses, such as dopamine D2 and D3 receptors, as well as adrenergic and serotonergic receptors.[3] In vivo, dose-dependent changes in locomotor activity, which can manifest as an unusual "shuffling" gait, uncoordinated movements, yawning, and myoclonic jerking at higher doses, can be considered a mix of on- and off-target effects.[3] It is crucial for researchers to empirically determine the off-target profile of this compound in their specific experimental system.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent results in cell-based assays.
-
Question: Why am I seeing variable or no response to this compound in my cell-based assays?
-
Possible Cause 1: Cell Line and Receptor Expression. The expression level of the D4 receptor can significantly impact the observed potency and efficacy of this compound. Low or inconsistent receptor expression will lead to a diminished or variable response.
-
Troubleshooting Step: Verify the expression of the D4 receptor in your cell line using techniques like Western Blot or qPCR. If using a transient transfection system, optimize transfection efficiency. Consider using a stable cell line with confirmed receptor expression.
-
-
Possible Cause 2: Ligand Stability and Storage. Improper storage of this compound can lead to its degradation.
-
Troubleshooting Step: Store this compound stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[3] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a frozen stock.
-
-
Possible Cause 3: Assay Conditions. The specifics of your assay, such as incubation time, cell density, and the presence of serum, can all influence the outcome.
-
Troubleshooting Step: Optimize cell density to ensure a sufficient signal window.[11] Determine the optimal stimulation time for your specific assay, as equilibrium for agonist binding may vary.[11] Be mindful of potential "system bias" where cell-specific factors can alter the apparent activity of the compound.[12]
-
-
Issue 2: Observing unintended behavioral effects in animal studies.
-
Question: My animal subjects are exhibiting unusual behaviors, such as hyperactivity or stereotypy, at my intended therapeutic dose. How can I address this?
-
Possible Cause: Dose is too high, leading to off-target effects or exaggerated on-target effects. The dose-response relationship for locomotor activity can be complex, with higher doses not necessarily leading to a greater desired effect and potentially causing adverse behaviors.[10]
-
Troubleshooting Step: Conduct a thorough dose-response study for your specific behavioral paradigm. Start with a low dose range (e.g., 0.05-1 mg/kg) and carefully observe for the desired therapeutic effect versus any unintended behavioral changes.[10] The goal is to identify the minimal effective dose that produces the desired outcome without inducing significant side effects.
-
-
Issue 3: Difficulty in interpreting the selectivity of this compound in my experimental model.
-
Question: How can I confirm that the effects I am observing are due to D4 receptor agonism and not off-target interactions?
-
Possible Cause: Lack of appropriate controls. Without proper controls, it is difficult to attribute an observed effect solely to the D4 receptor.
-
Troubleshooting Step 1: Use a selective D4 antagonist. Pre-treatment with a selective D4 receptor antagonist, such as L-745,870, should block the effects of this compound if they are indeed mediated by the D4 receptor.[7]
-
Troubleshooting Step 2: Employ a structurally unrelated D4 agonist. To confirm that the observed phenotype is due to D4 agonism and not a unique property of the this compound chemical scaffold, use a different, structurally unrelated D4 agonist as a positive control.
-
Troubleshooting Step 3: Utilize off-target screening services. For a comprehensive understanding of this compound's selectivity in your system, consider using commercial off-target screening services that offer panels for GPCRs.[13][14][][16][17]
-
-
Quantitative Data Summary
Table 1: In Vitro Binding Affinities and Selectivity of this compound
| Receptor | Binding Affinity (Ki) | Selectivity vs. D4 |
| Dopamine D4 | 8.7 - 9 nM | - |
| Dopamine D2 | 2.8 µM | > 400-fold |
| Dopamine D3 | - | > 300-fold |
| α1 Adrenergic | - | ~20-fold |
| α2 Adrenergic | - | ~20-fold |
| 5-HT1A Serotonin | - | ~45-fold |
| 5-HT2A Serotonin | - | ~460-fold |
| Data compiled from references[1][3]. |
Table 2: In Vivo Dose-Response of this compound in Rats
| Effect | Route of Administration | Dose Range | Observation |
| Locomotor Activity | Subcutaneous | 0.064 - 1 mg/kg | Dose-dependent effects on locomotor activity.[10] |
| Penile Erection | Intracerebroventricular | 0.1 - 20 µ g/rat | U-inverted dose-response curve.[18] |
| Penile Erection | Paraventricular Nucleus | 1 - 200 ng/rat | Dose-dependent increase in erections; minimal effective dose 50 ng, maximal at 200 ng.[7] |
| Penile Erection | Subcutaneous | 0.025 - 0.5 mg/kg | No U-inverted dose-response curve observed in this range.[9] |
Experimental Protocols
1. Western Blot Analysis of D4 Receptor Signaling
This protocol provides a general framework for assessing the activation of downstream signaling pathways following this compound treatment, such as changes in the phosphorylation state of kinases like ERK or Akt.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HEK293 or CHO cells expressing the dopamine D4 receptor) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.
-
Treat cells with varying concentrations of this compound for a predetermined optimal time. Include vehicle-only and positive controls.
-
-
Cell Lysis:
-
After treatment, place plates on ice and wash cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Note: For some GPCRs, heating may cause aggregation; optimization may be required.[19]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phospho-protein of interest (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK) to normalize for protein loading.
-
Quantify band intensities using densitometry software.
-
2. Assessment of Locomotor Activity in Rodents
This protocol describes the open field test, a standard method for evaluating spontaneous locomotor activity.[20][21][22][23]
-
Apparatus:
-
An open field arena (e.g., 42 x 42 x 42 cm for mice) made of a non-porous material.[22] The arena is typically equipped with infrared beams or a video tracking system to monitor movement.
-
-
Procedure:
-
Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.[21]
-
Administer this compound or vehicle control at the desired dose and route.
-
At a specified time post-injection, place the animal in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 15-30 minutes).
-
Clean the arena thoroughly between each animal to remove any olfactory cues.
-
-
Data Analysis:
-
The primary endpoint is the total distance traveled. Other parameters that can be analyzed include the time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior), rearing frequency, and movement velocity.[20] Statistical analysis (e.g., ANOVA or t-test) is used to compare treatment groups.[20]
-
Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Simplified signaling pathway of the Dopamine D4 receptor.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 5. uniprot.org [uniprot.org]
- 6. revvity.com [revvity.com]
- 7. This compound, a selective dopamine D4 receptor agonist, induces penile erection when injected into the paraventricular nucleus of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dopamine D2-like receptor agonists induce penile erection in male rats: differential role of D2, D3 and D4 receptors in the paraventricular nucleus of the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The novel dopamine D4 receptor agonist (PD 168,077 maleate): doses with different effects on locomotor activity are without effect in classical conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. criver.com [criver.com]
- 17. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 18. scribd.com [scribd.com]
- 19. researchgate.net [researchgate.net]
- 20. anilocus.com [anilocus.com]
- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 22. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
How to prevent degradation of PD-168077 during storage
This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of PD-168077 to prevent its degradation. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity of your compound during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored at -20°C.[1][2] When stored properly, the solid compound is reported to be stable for at least four years.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO up to 100 mM.[1] It is recommended to prepare stock solutions in a high-quality, anhydrous solvent like DMSO. After preparation, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[3]
Q3: What is the stability of this compound stock solutions in DMSO?
A3: The stability of this compound stock solutions in DMSO can vary depending on the storage temperature. At -20°C, stock solutions are reported to be stable for 1 to 3 months.[3] For longer-term storage of up to 6 months, it is recommended to store the stock solutions at -80°C.[3]
Q4: Can I store this compound solutions at room temperature?
A4: It is not recommended to store this compound solutions at room temperature for extended periods. Room temperature storage can accelerate the degradation of the compound. For in-vivo experiments, it is advisable to prepare fresh working solutions from a frozen stock on the same day of use.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure, potential degradation may occur through:
-
Hydrolysis: The benzamide moiety could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of 3-methylbenzoic acid and the corresponding piperazine derivative.
-
Oxidation: The piperazine ring is a potential site for oxidation, which can be accelerated by exposure to air and certain metal ions.
-
Photodegradation: Exposure to UV or high-intensity visible light may lead to degradation. It is advisable to protect the compound and its solutions from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock or working solution. | - Prepare fresh stock solutions from solid material. - Aliquot stock solutions to minimize freeze-thaw cycles. - Prepare working solutions fresh on the day of the experiment. - Verify the purity of the stock solution using HPLC analysis. |
| Precipitate observed in thawed stock solution | The solubility limit was exceeded, or the solvent absorbed moisture. | - Gently warm the solution and vortex to redissolve the precipitate. - Use anhydrous DMSO for preparing stock solutions. - Ensure the solution is completely dissolved before use. |
| Loss of compound activity over time | Improper storage leading to degradation. | - Review storage conditions for both solid compound and solutions. - Ensure vials are tightly sealed to prevent exposure to air and moisture. - Store solutions protected from light. |
Storage Condition Summary
| Form | Solvent | Storage Temperature | Reported Stability |
| Solid | N/A | -20°C | ≥ 4 years |
| Stock Solution | DMSO | -20°C | 1 - 3 months[3] |
| Stock Solution | DMSO | -80°C | Up to 6 months[3] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC-UV
This protocol outlines a general method for assessing the purity and stability of this compound. Specific parameters may need to be optimized for your HPLC system.
1. Objective: To determine the percentage of intact this compound in a sample over time under specific storage conditions.
2. Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade formic acid or ammonium acetate
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a UV or Photodiode Array (PDA) detector[4]
3. Chromatographic Conditions (Suggested Starting Point):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 90-10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or scan for optimal wavelength with a PDA detector)
-
Injection Volume: 10 µL
4. Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration of 100 µM.
-
Inject the freshly prepared working solution into the HPLC system to obtain the initial purity profile (Time 0).
-
Store aliquots of the stock solution under the desired test conditions (e.g., -20°C, 4°C, room temperature, protected from light or exposed to light).
-
At specified time points (e.g., 1 week, 1 month, 3 months), thaw an aliquot, prepare a working solution, and inject it into the HPLC system.
-
Compare the peak area of the main this compound peak at each time point to the initial peak area to calculate the percentage of remaining compound. The appearance of new peaks may indicate degradation products.
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the compound to understand its stability profile and to develop a stability-indicating analytical method.
1. Objective: To identify potential degradation products and pathways of this compound under stress conditions.
2. Materials:
-
This compound
-
HPLC-grade solvents (as in Protocol 1)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
UV lamp (for photostability)
-
Oven (for thermal stability)
3. Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
For each stress condition, dilute the stock solution in the respective stress medium:
-
Acidic Hydrolysis: 0.1 M HCl
-
Basic Hydrolysis: 0.1 M NaOH
-
Oxidative Degradation: 3% H₂O₂
-
Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose a solution to UV light.
-
-
Incubate the samples for a defined period (e.g., 24, 48, or 72 hours), taking samples at intermediate time points.
-
Before HPLC analysis, neutralize the acidic and basic samples.
-
Analyze all samples by HPLC (as described in Protocol 1) and compare the chromatograms to a control sample (this compound in a neutral, non-stressful solvent).
-
Monitor for a decrease in the main peak area and the appearance of new peaks, which represent degradation products. LC-MS/MS can be used for the structural elucidation of these degradation products.
Visualizations
Caption: Potential degradation pathways of this compound under various stress factors.
Caption: Workflow for assessing the stability of this compound solutions over time.
References
Addressing variability in behavioral responses to PD-168077
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective dopamine D4 receptor agonist, PD-168077. Our goal is to help you address variability in behavioral responses and ensure the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the dopamine D4 receptor. Its mechanism of action involves binding to and activating D4 receptors, which are primarily found in the prefrontal cortex, amygdala, and hippocampus. This activation can lead to the synaptic translocation of Calcium/calmodulin-dependent protein kinase II (CaMKII), influencing downstream signaling pathways involved in various cognitive and behavioral processes.[1][2]
Q2: What are the expected behavioral effects of this compound in rodents?
This compound has been shown to exert a range of behavioral effects in rodents, which are often dose-dependent. These include:
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Locomotor Activity: Can either increase or decrease locomotor activity depending on the dose administered.[3][4] Low doses of dopamine agonists are often associated with decreased locomotion, while higher doses can lead to hyperactivity.[4]
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Cognitive Enhancement: Higher doses of this compound have been shown to improve recognition memory in tasks such as the novel object recognition test.[5]
-
Pro-erectile Effects: Direct injection into the paraventricular nucleus of the hypothalamus has been shown to induce penile erection in male rats.[6][7][8]
Q3: Why am I observing high variability in behavioral responses to this compound between my experimental animals?
Variability in behavioral responses to this compound is a common challenge and can be attributed to a multitude of factors.[2][9][10] These can be broadly categorized as biological and environmental/procedural. It is crucial to control for these variables to obtain consistent and reproducible data. See the Troubleshooting Guide for detailed strategies to address this issue.
Troubleshooting Guide
Issue 1: Inconsistent Locomotor Activity Results
Question: My locomotor activity data following this compound administration is highly variable and not reproducible. What could be the cause and how can I troubleshoot this?
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Dose-Response Relationship | Dopamine agonists, including this compound, can exhibit biphasic or U-shaped dose-response curves for locomotor activity.[11] A dose that is too low may not elicit a response, while a very high dose might lead to competing behaviors or even motor suppression. Solution: Conduct a thorough dose-response study to identify the optimal dose for your specific experimental conditions and animal strain. |
| Animal Strain and Sex | Different rodent strains can have varying densities and sensitivities of dopamine receptors, leading to different behavioral responses to the same compound.[9] Sex differences in response to dopamine agonists have also been reported, with females sometimes showing greater locomotor activation.[12][13] Solution: Use a consistent animal strain and sex for all experiments. If using both sexes, analyze the data separately. |
| Habituation | Insufficient habituation to the testing environment can lead to novelty-induced hyperactivity, masking the specific effects of this compound. Solution: Ensure a proper habituation period for the animals in the testing apparatus before drug administration and data collection.[14] |
| Time of Day | Rodents are nocturnal, and their baseline activity levels and drug metabolism can vary depending on the time of day testing occurs. Solution: Conduct all behavioral testing at the same time during the animals' dark cycle (active period) to minimize circadian variability.[2] |
Issue 2: Lack of Effect in Cognitive Tasks (e.g., Novel Object Recognition)
Question: I am not observing the expected cognitive enhancement with this compound in the novel object recognition task. What should I check?
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Suboptimal Dose | Cognitive effects of this compound are dose-dependent, with higher doses generally being more effective.[5] Solution: Perform a dose-response study to determine the effective dose range for cognitive enhancement in your specific paradigm. |
| Inter-Trial Interval (ITI) | The time between the familiarization and test phases is critical. If the ITI is too short, control animals may perform at ceiling, making it difficult to observe enhancement. If it's too long, the memory trace may be too weak for the drug to have a measurable effect. Solution: Optimize the ITI for your specific animal strain and age to ensure that control animals are performing above chance but below ceiling.[3] |
| Object Characteristics | The objects used must be sufficiently distinct and devoid of strong olfactory cues that could influence exploration time. Solution: Use non-porous objects that are easy to clean and do not have intrinsic rewarding or aversive properties. Ensure the objects cannot be easily displaced by the animal. |
| Handling and Stress | Excessive handling or stressful procedures can impair cognitive performance and mask the effects of the drug. Solution: Handle animals gently and consistently. Ensure a sufficient acclimation period to the testing room before starting the experiment.[2] |
Experimental Protocols
Locomotor Activity Test
Objective: To assess spontaneous locomotor activity in rodents following this compound administration.
Materials:
-
Open field arena (e.g., 40 x 40 x 30 cm)
-
Automated activity monitoring system with infrared beams or video tracking software
-
This compound solution
-
Vehicle control solution
-
Experimental animals (rats or mice)
Procedure:
-
Acclimation: Bring animals to the testing room at least 30-60 minutes before the start of the experiment to acclimate.[14]
-
Habituation: Place each animal individually into the center of the open field arena and allow for a 30-minute habituation period.
-
Administration: At the end of the habituation period, remove the animal, administer this compound or vehicle via the desired route (e.g., intraperitoneal injection), and immediately return it to the arena.
-
Data Collection: Record locomotor activity for a predefined period (e.g., 60-120 minutes). Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect. Compare the drug-treated group to the vehicle-treated group using appropriate statistical tests.
Novel Object Recognition (NOR) Test
Objective: To evaluate the effect of this compound on recognition memory.
Materials:
-
Open field arena (e.g., 50 x 50 x 40 cm)
-
Two sets of identical, non-porous objects
-
Video recording and analysis software
-
This compound solution
-
Vehicle control solution
-
Experimental animals (rats)
Procedure:
-
Habituation: On day 1, allow each rat to explore the empty arena for 5-10 minutes to habituate to the environment.[1][7]
-
Familiarization (Sample) Phase: On day 2, place two identical objects in opposite corners of the arena. Place the rat in the center of the arena and allow it to explore the objects for a set period (e.g., 3-5 minutes).
-
Inter-Trial Interval (ITI): Return the rat to its home cage for a specific ITI (e.g., 1 hour, 24 hours). Administer this compound or vehicle at a predetermined time before the test phase (e.g., 30 minutes prior).
-
Test (Choice) Phase: Replace one of the familiar objects with a novel object. Place the rat back into the arena and record its exploratory behavior for a set period (e.g., 3-5 minutes). Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory. Compare the DI between the drug-treated and vehicle-treated groups.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Troubleshooting workflow for inconsistent behavioral data.
References
- 1. behaviorcloud.com [behaviorcloud.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. researchgate.net [researchgate.net]
- 4. Yawning and locomotor behavior induced by dopamine receptor agonists in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. anilocus.com [anilocus.com]
- 7. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a selective dopamine D4 receptor agonist, induces penile erection when injected into the paraventricular nucleus of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of motor activity and anxiety-related behaviour in rodents: methodological aspects and role of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dopamine: biphasic dose responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of dopamine agonists and antagonists on locomotor activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
PD-168077 off-target binding at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PD-168077, a potent dopamine D4 receptor agonist. This guide focuses on potential off-target binding at high concentrations and provides detailed experimental protocols to help researchers identify and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective and potent agonist for the dopamine D4 receptor. It is widely used in research to study the physiological roles of the D4 receptor.
Q2: What is the reported selectivity of this compound for the dopamine D4 receptor?
This compound exhibits high selectivity for the dopamine D4 receptor. It has been reported to have over 400-fold selectivity over the D2 receptor and over 300-fold selectivity over the D3 receptor subtype.
Q3: Can this compound bind to other receptors at high concentrations?
Yes, despite its high selectivity, at high concentrations, this compound may exhibit off-target binding to other receptors, most notably the dopamine D2 and D3 receptors. While its affinity for these receptors is significantly lower than for the D4 receptor, using high micromolar concentrations in your experiments could lead to their activation.
Q4: What are the potential consequences of off-target binding to D2 and D3 receptors?
Activation of D2 and D3 receptors can lead to a variety of cellular responses that may confound experimental results. Both D2 and D3 receptors are primarily coupled to the Gαi/o G-protein, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] They can also modulate ion channels and activate other signaling pathways, such as the MAPK/ERK pathway. Unexpected changes in these signaling pathways could be an indication of off-target effects.
Q5: How can I minimize off-target binding of this compound in my experiments?
The most effective way to minimize off-target binding is to use the lowest effective concentration of this compound that elicits a response from the D4 receptor. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific assay. Additionally, using appropriate negative controls, such as a selective D4 antagonist, can help to confirm that the observed effects are mediated by the D4 receptor.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, particularly at high concentrations.
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected decrease in cAMP levels in a cell line not expressing D4 receptors. | Off-target activation of Gαi/o-coupled D2 or D3 receptors. | 1. Confirm the absence of D4 receptor expression in your cell line. 2. Perform a dose-response experiment with this compound to determine if the effect is concentration-dependent. 3. Use selective antagonists for D2 and D3 receptors to see if the effect is blocked. 4. If possible, use a cell line with confirmed D4 expression as a positive control. |
| Changes in cell morphology, proliferation, or viability at high concentrations of this compound. | Activation of off-target signaling pathways (e.g., MAPK/ERK) by D2 or D3 receptors, leading to unintended cellular responses. | 1. Lower the concentration of this compound to the minimal effective dose for D4 activation. 2. Investigate the activation of key signaling molecules in pathways associated with D2 and D3 receptors (e.g., phosphorylation of ERK). 3. Use a structurally unrelated D4 agonist to see if the same phenotype is observed. |
| Inconsistent or irreproducible results between experiments. | Variability in off-target effects due to slight differences in experimental conditions (e.g., cell density, incubation time, compound concentration). | 1. Strictly standardize all experimental parameters. 2. Perform a comprehensive dose-response curve for every new batch of cells or compound. 3. Include both positive and negative controls in every experiment, including a selective D4 antagonist. |
| The observed phenotype does not match the known function of the D4 receptor. | The phenotype may be a result of off-target binding to D2 or D3 receptors, which can have opposing or distinct physiological roles compared to D4. | 1. Review the literature for the known functions of D2 and D3 receptors in your experimental system. 2. Use selective antagonists for D2 and D3 to dissect the contribution of each receptor to the observed phenotype. 3. Consider performing a broad off-target screening to identify other potential binding partners. |
Quantitative Data: Binding Affinities of this compound
| Receptor | Binding Affinity (Ki) | Selectivity vs. D4 |
| Dopamine D4 | 8.7 - 9 nM | - |
| Dopamine D2 | > 3.48 µM (>400-fold) | ~400x lower affinity |
| Dopamine D3 | > 2.61 µM (>300-fold) | ~300x lower affinity |
Data compiled from multiple sources. Note that Ki values can vary between different studies and experimental conditions.
Experimental Protocols
To investigate and confirm potential off-target binding of this compound, the following experimental protocols are recommended.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for dopamine D2, D3, and D4 receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing human dopamine D2, D3, or D4 receptors.
-
Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Radioligand: Use a radiolabeled antagonist with high affinity for the respective receptor (e.g., [3H]-Spiperone for D2, D3, and D4).
-
Competition Binding:
-
Incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubate at room temperature for a specified time (e.g., 90-120 minutes) to reach equilibrium.
-
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
Objective: To assess the functional activity of this compound at Gαi/o-coupled dopamine D2, D3, and D4 receptors by measuring changes in intracellular cAMP levels.
Methodology:
-
Cell Culture: Use cell lines stably expressing human dopamine D2, D3, or D4 receptors.
-
Cell Plating: Seed the cells in a suitable microplate (e.g., 96-well or 384-well) and grow to confluency.
-
Forskolin Stimulation: Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Compound Treatment: Add increasing concentrations of this compound to the cells and incubate for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production).
-
β-Arrestin Recruitment Assay
Objective: To determine if this compound induces β-arrestin recruitment to dopamine D2, D3, or D4 receptors, which is a hallmark of GPCR activation and subsequent desensitization.
Methodology:
-
Cell Line: Use a commercially available cell line engineered for β-arrestin recruitment assays (e.g., PathHunter®). These cells co-express the receptor of interest fused to a fragment of β-galactosidase and β-arrestin fused to the complementary fragment.
-
Cell Plating: Plate the cells in a white, clear-bottom microplate.
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Compound Addition: Add serial dilutions of this compound to the wells.
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Incubation: Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
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Detection: Add the detection reagents according to the manufacturer's protocol. The recruitment of β-arrestin to the receptor leads to the complementation of the β-galactosidase fragments, generating a chemiluminescent signal.
-
Signal Measurement: Read the chemiluminescence on a plate reader.
-
Data Analysis:
-
Plot the luminescent signal against the logarithm of the this compound concentration.
-
Determine the EC50 value for β-arrestin recruitment.
-
Visualizations
Caption: Off-target activation of D2/D3 receptors by high concentrations of this compound.
References
Technical Support Center: Managing PD-168077-Induced Hyperactivity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the selective dopamine D4 receptor agonist, PD-168077, in animal models. The information provided is intended to help manage the common side effect of hyperactivity and ensure the successful execution of experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the dopamine D4 receptor, with a Ki of approximately 9 nM.[1] As a D2-like G protein-coupled receptor (GPCR), the D4 receptor, when activated by an agonist like this compound, couples to Gαi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cyclic AMP (cAMP).[2][3] Activation of the D4 receptor can also induce the synaptic translocation of Ca2+/calmodulin-dependent protein kinase II (CaMKII) in prefrontal cortical neurons.[1][4]
Q2: What are the expected behavioral effects of this compound administration in rodents?
A2: Administration of this compound in rodents, particularly rats, has been shown to dose-dependently induce a characteristic form of locomotor hyperactivity.[1] This is often described as a "shuffling" gait with uncoordinated movements, accompanied by yawning and myoclonic jerks.[1] Concurrently, there is a reduction in normal behaviors such as grooming and rearing.[1]
Q3: Why is it important to manage this compound-induced hyperactivity in my experiments?
A3: Unmanaged hyperactivity can be a significant confounding factor in behavioral experiments. It can interfere with the assessment of cognitive functions, social interaction, or other behavioral paradigms where excessive locomotion can mask or alter the intended measurements. Managing this side effect is crucial for obtaining accurate and interpretable data for the primary endpoints of your study.
Q4: Are there any known antagonists that can counteract the effects of this compound?
A4: Yes, the effects of this compound can be blocked by selective dopamine D4 receptor antagonists. L-745,870 is a well-characterized, potent, and selective D4 antagonist that has been shown to reverse the physiological effects induced by this compound.[5]
Troubleshooting Guide: Managing Hyperactivity
This guide provides a step-by-step approach to identifying and mitigating this compound-induced hyperactivity in your animal models.
Problem: Observed Hyperactivity and Uncoordinated Movements
Animals administered this compound exhibit excessive locomotion, a "shuffling" gait, and other abnormal movements that are interfering with the experimental protocol.
Solution Workflow:
Caption: Troubleshooting workflow for managing this compound-induced hyperactivity.
Detailed Steps:
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Verify this compound Dose: Double-check your calculations and the concentration of your stock solution to ensure the correct dose was administered. Doses as low as 0.064 mg/kg have been shown to significantly increase locomotor activity.[6][7]
-
Dose-Response Pilot Study: If the dose is correct, the next step is to determine the minimal effective dose of this compound for your primary experimental outcome that produces manageable hyperactivity. Conduct a pilot study with a range of lower doses.
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Introduce a Selective D4 Antagonist: If reducing the dose of this compound is not feasible without losing the desired primary effect, consider co-administration with a selective D4 antagonist. L-745,870 is a suitable candidate.
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Antagonist Dose-Response Pilot Study: Before implementing in your main study, conduct a pilot experiment to determine the optimal dose of L-745,870 to counteract the hyperactivity without affecting your primary measurements. It is advisable to administer the antagonist prior to the agonist.
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Adjust Experimental Protocol: In some cases, simple adjustments to the experimental protocol, such as a longer habituation period to the testing environment, may help reduce overall arousal and hyperactivity.
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Locomotor Activity in Rats
| Dose of this compound (mg/kg) | Observed Effect on Locomotor Activity | Reference |
| 0.064 | Significant increase in activity | [6][7] |
| 0.5 | No significant increase in activity | [6][7] |
| 0.2 - 25.0 | Dose-dependent induction of locomotion (shuffling, uncoordinated movements, yawning, myoclonic jerking) | [1] |
Table 2: Troubleshooting with L-745,870
| Parameter | Recommendation | Rationale | Reference |
| Antagonist | L-745,870 | Potent and selective dopamine D4 receptor antagonist. | [5] |
| Starting Dose | 1.0 - 10 mg/kg | This range has been shown to be effective in blocking apomorphine-induced deficits in prepulse inhibition, suggesting CNS activity at these doses. Moderate doses are reported to not affect motor activity on their own. | |
| Administration Route | Intraperitoneal (i.p.) or as determined by experimental design. | Consistent with published studies. | |
| Timing | Administer prior to this compound. | To ensure receptor blockade before agonist administration. | [5] |
Experimental Protocols
Protocol 1: Induction of Hyperactivity with this compound
Objective: To induce a measurable hyperactive state in rodents using this compound for subsequent behavioral testing or management studies.
Materials:
-
This compound maleate salt
-
Vehicle (e.g., sterile saline or 0.5% methylcellulose)
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Rodent animal model (e.g., Sprague-Dawley rats)
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Standard laboratory animal housing
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Open field apparatus
-
Video tracking software
Procedure:
-
Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentration.
-
Animal Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Administration: Administer the selected dose of this compound (e.g., 0.064 mg/kg) or vehicle via the chosen route (e.g., intraperitoneal injection).
-
Post-Dosing Interval: Place the animal back in its home cage for a predetermined time (e.g., 15-30 minutes) to allow for drug absorption and onset of action.
-
Behavioral Assessment: Proceed with the open field test (see Protocol 2).
Protocol 2: Assessment of Locomotor Activity using the Open Field Test
Objective: To quantify the level of hyperactivity induced by this compound.
Procedure:
-
Apparatus Setup: Place the open field arena in a quiet, evenly lit room. The arena should be a square box (e.g., 60 x 60 x 30 cm) with the floor divided into a central and a peripheral zone.
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Habituation: Place the animal gently in the center of the open field and allow it to explore freely for a set duration (e.g., 5-15 minutes).
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Data Recording: Use a video camera mounted above the arena to record the entire session. The video tracking software will analyze the animal's movement.
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Parameters to Measure:
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Total distance traveled (cm)
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Velocity (cm/s)
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Time spent in the center zone vs. periphery (s)
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Frequency of rearing
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Instances of stereotyped behaviors (e.g., circling, excessive grooming)
-
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Data Analysis: Compare the parameters between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
Signaling Pathway Visualization
Caption: Dopamine D4 receptor signaling pathway upon activation by this compound.
References
- 1. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 3. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a selective dopamine D4 receptor agonist, induces penile erection when injected into the paraventricular nucleus of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The novel dopamine D4 receptor agonist (PD 168,077 maleate): doses with different effects on locomotor activity are without effect in classical conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling hygroscopic PD-168077 maleate
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling PD-168077 maleate, a potent and selective dopamine D₄ receptor agonist. Given the potential for maleate salts to be hygroscopic, this guide emphasizes procedures to mitigate moisture-related issues during storage, preparation, and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound maleate and what is its primary mechanism of action?
A1: this compound maleate is a high-affinity and selective agonist for the dopamine D₄ receptor, with a Ki value of approximately 8.7 nM.[1] It exhibits over 400-fold selectivity for the D₄ receptor compared to the D₂ receptor and over 300-fold selectivity compared to the D₃ receptor.[1] Its mechanism of action involves binding to and activating D₄ receptors, which can lead to various downstream cellular effects. For instance, it has been shown to induce the synaptic translocation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) in cultured prefrontal cortical neurons.[1][2]
Q2: What are the recommended storage conditions for this compound maleate?
A2: To ensure the stability and integrity of the compound, this compound maleate should be stored at -20°C.[3] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture.[2] Following reconstitution, it is best to aliquot the solution and freeze it at -20°C; these stock solutions are typically stable for up to 3 months.[4]
Q3: Is this compound maleate hygroscopic?
A3: While the hygroscopic nature of this compound maleate is not definitively stated in all technical datasheets, maleate salts of pharmaceutical compounds can be susceptible to moisture absorption. Therefore, it is considered best practice to handle the compound as if it were hygroscopic to prevent potential degradation, changes in potency, or difficulty in accurate weighing.
Q4: How should I handle this compound maleate to minimize moisture exposure?
A4: It is crucial to handle this compound maleate in a controlled environment with low humidity, such as a glove box or a room with a dehumidifier. Always allow the container to equilibrate to room temperature before opening to prevent condensation. Use of appropriate personal protective equipment (PPE) is recommended.
Q5: What solvents are suitable for dissolving this compound maleate?
A5: this compound maleate is soluble in dimethyl sulfoxide (DMSO), with a solubility of up to 100 mM.[1][4] It is also soluble in dimethylformamide (DMF) at 1 mg/ml.[3] The compound is reported to be insoluble in ethanol.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty in accurately weighing the compound | The compound may have absorbed moisture, leading to clumping and inaccurate measurements. | Equilibrate the container to room temperature in a desiccator before opening. Handle and weigh the compound in a low-humidity environment. |
| Inconsistent experimental results | This could be due to degradation of the compound from moisture exposure or improper storage of stock solutions. | Ensure the compound is stored at the recommended -20°C. Prepare fresh stock solutions and store them as recommended (-20°C for up to 3 months).[4] Perform a purity check if degradation is suspected. |
| Precipitation of the compound in aqueous solutions | This compound maleate has limited solubility in aqueous buffers. | The solubility in DMSO:PBS (pH 7.2) (1:4) is approximately 0.20 mg/ml.[3] For aqueous-based assays, prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous buffer. If using water as the stock solution, it should be diluted to the working solution and then sterile-filtered.[2] |
| Compound appears discolored or has a changed consistency | This may indicate degradation or contamination, potentially accelerated by moisture. | Do not use the compound if its physical appearance has changed. Contact the supplier for a replacement and review your handling and storage procedures. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Acclimatization: Allow the vial of this compound maleate to warm to room temperature in a desiccator for at least 30 minutes before opening. This prevents condensation from forming on the compound.
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Weighing: In a low-humidity environment, accurately weigh the desired amount of this compound maleate. For example, to prepare 1 ml of a 10 mM stock solution (Molecular Weight: 450.49 g/mol [1]), you would need 4.505 mg.
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Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed compound.
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Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
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Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -20°C for up to 3 months[4] or -80°C for up to 6 months.[2]
Protocol 2: General Handling of a Hygroscopic Compound
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Environment Control: Whenever possible, handle the solid compound in an environment with controlled low humidity (e.g., a glove box with an inert atmosphere or a room with a relative humidity below 40%).
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Proper Tools: Use clean, dry spatulas and weighing boats.
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Minimize Exposure: Open the container only for the time necessary to dispense the compound. Reseal the container tightly immediately after use.
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Packaging: For long-term storage, consider placing the primary container inside a secondary container with a desiccant.
Visualizations
Signaling Pathway of this compound Maleate
Caption: Signaling pathway of this compound maleate.
Experimental Workflow for Handling this compound Maleate
Caption: Experimental workflow for handling this compound maleate.
References
Technical Support Center: Ensuring Consistent Delivery of PD-168077 in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the consistent and reliable delivery of PD-168077 in long-term experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during the formulation, administration, and monitoring of this selective dopamine D4 receptor agonist.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective dopamine D4 receptor agonist with a high affinity (Ki of 8.7-9 nM) for this receptor subtype.[1] It exhibits over 300-fold selectivity for the D4 receptor compared to D2 and D3 subtypes. Its mechanism of action involves binding to and activating D4 receptors, which are G protein-coupled receptors that can modulate various cellular functions. In preclinical studies, it has been shown to influence neurotransmission and has been used to investigate the role of D4 receptors in conditions like schizophrenia and Parkinson's disease, as well as inducing penile erections in rats.[2]
Q2: What are the main challenges in delivering this compound for long-term studies?
The primary challenges for the long-term delivery of this compound, like many small molecule inhibitors, revolve around its physicochemical properties. These include:
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Solubility: this compound has limited aqueous solubility, which can lead to precipitation and inconsistent dosing.
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Stability: The stability of the compound in solution over time needs to be carefully managed to ensure consistent potency.
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Vehicle Selection: Choosing an appropriate vehicle is critical to maintain solubility and stability without causing toxicity in the animal model over long-term administration.
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Route of Administration: The chosen route (e.g., subcutaneous, intraperitoneal, oral) will significantly impact the pharmacokinetic profile and bioavailability.
Q3: What are the recommended storage conditions for this compound and its stock solutions?
For the solid compound, storage at -20°C is recommended. Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should also be stored at -20°C. It is advisable to aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
II. Troubleshooting Guide
This guide addresses common problems encountered during the long-term delivery of this compound in a question-and-answer format.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected results in vivo. | 1. Compound Precipitation: The compound may be precipitating out of solution before or after administration due to poor solubility in the chosen vehicle. 2. Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. 3. Compound Degradation: The compound may be degrading in the formulation over time. | 1. Optimize Formulation: Re-evaluate the vehicle composition. Consider using co-solvents or other solubilizing agents. (See Section III for formulation protocols). 2. Ensure Proper Dosing Technique: Ensure precise and consistent dosing techniques. Normalize the dose to the body weight of each animal. 3. Prepare Fresh Formulations: Prepare fresh formulations regularly and store them appropriately. Conduct stability studies if necessary. |
| Signs of toxicity or adverse effects in animals (e.g., skin irritation, weight loss). | 1. Vehicle Toxicity: The vehicle itself may be causing irritation or other adverse effects, especially with repeated administration. 2. High Compound Concentration: The concentration of the compound may be too high, leading to local or systemic toxicity. | 1. Evaluate Vehicle Biocompatibility: Test the vehicle alone in a control group of animals to assess its long-term tolerability. Consider alternative, less irritating vehicles. 2. Dose-Ranging Study: Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) for the chosen route of administration. |
| Difficulty in achieving desired plasma concentrations. | 1. Poor Bioavailability: The compound may have low absorption or be rapidly metabolized depending on the route of administration. 2. Incorrect Vehicle: The formulation may not be optimal for absorption. | 1. Pharmacokinetic (PK) Study: Conduct a pilot PK study to determine the bioavailability and clearance of this compound with your chosen formulation and route. 2. Formulation and Route Optimization: Experiment with different formulations and routes of administration (e.g., subcutaneous vs. intraperitoneal) to improve bioavailability. |
III. Experimental Protocols
A. Preparation of this compound Stock Solution
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Objective: To prepare a high-concentration stock solution of this compound for further dilution.
-
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO), sterile, cell culture grade
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Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) may aid dissolution.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
B. Formulation for In Vivo Administration (Example)
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Objective: To prepare a formulation of this compound suitable for subcutaneous or intraperitoneal injection in rodents.
-
Materials:
-
This compound stock solution in DMSO
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
-
Procedure (for a final formulation of 5% DMSO, 40% PEG400, 5% Tween 80, 50% Saline):
-
In a sterile tube, add the required volume of the this compound stock solution in DMSO.
-
Add PEG400 and vortex until the solution is homogeneous.
-
Add Tween 80 and vortex thoroughly.
-
Slowly add the sterile saline to the mixture while vortexing to prevent precipitation.
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Visually inspect the final formulation. It should be a clear, particle-free solution.
-
Prepare this formulation fresh before each administration or assess its stability for short-term storage.
-
IV. Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 334.42 g/mol (free base) | [1] |
| CAS Number | 190383-31-4 | [1] |
| Ki (Dopamine D4 Receptor) | 8.7 - 9 nM | [1] |
| Solubility in DMSO | Up to 100 mM |
V. Visualizations
Caption: Experimental workflow for in vivo studies with this compound.
References
Impact of PD-168077 solvent on experimental outcomes
Welcome to the technical support center for PD-168077, a selective dopamine D4 receptor agonist. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the dopamine D4 receptor, with a binding affinity (Ki) of approximately 8.7 to 9 nM.[1] It exhibits over 400-fold selectivity for the D4 receptor compared to the D2 receptor and over 300-fold selectivity compared to the D3 receptor. Its primary mechanism of action is to stimulate the dopamine D4 receptor, a G protein-coupled receptor (GPCR), initiating downstream signaling cascades.
Q2: What is the recommended solvent for dissolving this compound?
A2: The most commonly recommended solvent for this compound is dimethyl sulfoxide (DMSO).[2] It is soluble in DMSO up to 100 mM.[2] For in vivo studies, a stock solution in DMSO is often further diluted in vehicles containing agents like PEG300, Tween-80, and saline.[1]
Q3: What are the known downstream signaling pathways affected by this compound?
A3: Activation of the dopamine D4 receptor by this compound has been shown to induce the synaptic translocation of Ca2+/calmodulin-dependent protein kinase II (CaMKII) in cultured prefrontal cortical neurons. This signaling pathway is crucial for synaptic plasticity.
Q4: Can DMSO as a solvent affect my experimental results with this compound?
A4: Yes, the concentration of DMSO can impact experimental outcomes. While essential for solubilizing this compound, DMSO can have off-target effects on cells, especially at higher concentrations. It is advisable to use the lowest effective concentration of DMSO and to always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any solvent-induced effects.[3][4] Studies have shown that DMSO concentrations above 1% can reduce readout parameters in some cell types, and even concentrations as low as 0.25% to 0.5% can have inhibitory or stimulatory effects depending on the cell type.[4][5]
Q5: Are there any alternative solvents for this compound?
A5: While DMSO is the most cited solvent, for certain applications, other solvents or formulations may be considered, particularly for in vivo studies to improve tolerability. Formulations including co-solvents like polyethylene glycol (PEG), Tween-80, or corn oil have been used for in vivo delivery of this compound after initial dissolution in a minimal amount of DMSO.[1] The choice of an alternative solvent will depend on the specific experimental requirements and cell type, and thorough validation is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility or Precipitation of this compound in Aqueous Media | This compound is a lipophilic compound with low aqueous solubility. | Ensure the compound is fully dissolved in 100% DMSO to create a concentrated stock solution before diluting it into your aqueous experimental media. For in vivo preparations, after dissolving in DMSO, use co-solvents like PEG300 and Tween-80 to maintain solubility.[1] Gentle warming or sonication may aid dissolution.[1] |
| High Background Signal or Off-Target Effects | The concentration of DMSO in the final assay may be too high, causing cellular stress or interfering with the assay readout. | Keep the final concentration of DMSO in your cell-based assays as low as possible, ideally below 0.5%, and never exceeding 1%.[3][4] Always run a vehicle control with the same final DMSO concentration to normalize your results. |
| Inconsistent or Non-Reproducible Results | 1. Incomplete dissolution of this compound. 2. Degradation of the compound. 3. Variability in solvent concentration between experiments. | 1. Visually inspect your stock solution to ensure there are no precipitates. If necessary, briefly sonicate. 2. Prepare fresh stock solutions of this compound regularly and store them properly at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles. 3. Use a consistent, minimal final concentration of DMSO across all experiments, including controls. |
| Observed Cellular Toxicity | 1. The concentration of this compound is too high. 2. The final concentration of the solvent (e.g., DMSO) is toxic to the cells. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line and assay. 2. Lower the final DMSO concentration in your assay. Test the toxicity of the vehicle alone on your cells. |
Data Presentation
Table 1: Solubility and Storage of this compound
| Solvent | Maximum Concentration | Storage of Stock Solution |
| DMSO | 100 mM[2] | -20°C for up to 1 month[1] or -80°C for up to 6 months[1] |
| Water | Sparingly soluble | Not recommended for stock solutions |
| In vivo formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 2.5 mg/mL (5.55 mM)[1] | Prepare fresh for each experiment |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound maleate (MW: 450.49 g/mol )
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Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out a precise amount of this compound maleate. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.505 mg.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration. For 4.505 mg, add 1 mL of DMSO.
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Vortex the solution until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: General In Vitro Cell-Based Assay Workflow
Procedure:
-
Culture your cells of interest to the desired confluency in a suitable multi-well plate.
-
Prepare your this compound working solutions by diluting the 10 mM DMSO stock solution in your cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control, and ideally below 0.5%.
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
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Incubate the cells for the desired period according to your experimental design.
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Perform your downstream analysis (e.g., cAMP measurement, CaMKII activation assay, cell viability assay).
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PD 168077 Maleate [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating potential neurotoxic effects of high-dose PD-168077
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high doses of PD-168077. The information aims to help mitigate potential neurotoxic effects observed during in vitro experiments.
I. Frequently Asked Questions (FAQs)
Q1: We are observing unexpected levels of neuronal cell death in our cultures treated with high-dose this compound. What are the potential mechanisms?
A1: High-dose treatment with sigma-2 (σ2) receptor agonists like this compound may lead to neurotoxicity through several proposed mechanisms. Activation of sigma-2 receptors has been linked to the induction of caspase-dependent apoptosis.[1] This can involve the cleavage of Bid and the subsequent release of pro-apoptotic factors from the mitochondria.[1] Additionally, dysregulation of cellular processes such as oxidative stress, mitochondrial dysfunction, and disrupted calcium homeostasis are common pathways for drug-induced neurotoxicity.[2][3]
Q2: What are the initial troubleshooting steps to confirm if the observed cytotoxicity is mechanism-specific to this compound?
A2: To determine if the observed neurotoxicity is a direct result of sigma-2 receptor activation, we recommend the following initial steps:
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Dose-Response Analysis: Perform a comprehensive dose-response study to determine the concentration at which neurotoxic effects become apparent.
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Antagonist Co-treatment: Co-treat neuronal cultures with this compound and a known sigma-2 receptor antagonist. A reversal of the neurotoxic effects would strongly suggest a mechanism-specific action.
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Control Compound: Include a structurally similar but inactive compound as a negative control to rule out non-specific toxicity.
Q3: Can oxidative stress be a contributing factor to this compound-induced neurotoxicity, and how can we assess it?
A3: Yes, oxidative stress is a frequently implicated mechanism in drug-induced neurotoxicity.[2] High levels of receptor activation can lead to an imbalance in reactive oxygen species (ROS) production and antioxidant defenses.[2] You can assess oxidative stress using cell-based assays that measure ROS levels. A common method involves the use of the cell-permeable fluorogenic probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.[4]
Q4: We suspect mitochondrial dysfunction. What assays can be used to investigate this?
A4: Mitochondrial dysfunction is another key pathway in drug-induced neurotoxicity.[3] To assess this, you can perform assays that measure:
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Mitochondrial Membrane Potential (MMP): Utilize fluorescent dyes like JC-1 or TMRE to quantify changes in MMP. A decrease in MMP is an early indicator of apoptosis.
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ATP Production: Measure intracellular ATP levels to assess overall mitochondrial function. A reduction in ATP suggests impaired mitochondrial respiration.
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Cytochrome c Release: Use immunocytochemistry or western blotting to detect the release of cytochrome c from the mitochondria into the cytosol, a key step in the intrinsic apoptotic pathway.
Q5: How can we determine if apoptosis is the primary mode of cell death?
A5: To confirm if apoptosis is the predominant cell death pathway, we recommend performing a caspase activation assay. Caspase-3 is a key executioner caspase in the apoptotic cascade.[5] Commercially available kits can measure the activity of caspase-3 and -7.[6][7] An increase in caspase-3/7 activity in this compound-treated cells would be a strong indicator of apoptosis.
Q6: Are there any potential neuroprotective agents we can use to mitigate these effects in our experiments?
A6: Several strategies can be employed to mitigate drug-induced neurotoxicity in vitro.[2] Consider co-treatment with:
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Antioxidants: Compounds like N-acetylcysteine (NAC) or Vitamin E can help neutralize reactive oxygen species and reduce oxidative stress.[2]
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Calcium Channel Blockers: If calcium dysregulation is suspected, the use of specific calcium channel blockers may be beneficial.
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Bcl-2 Upregulators: Since sigma-1 receptor agonists have been shown to be neuroprotective by preserving Bcl-2, exploring agents that upregulate this anti-apoptotic protein could be a viable strategy.[8]
II. Troubleshooting Guides
This section provides structured tables to guide you through troubleshooting common issues encountered during experiments with high-dose this compound.
Table 1: Troubleshooting High Neuronal Cytotoxicity
| Observation | Potential Cause | Recommended Action |
| High levels of cell death at expected therapeutic concentrations. | Off-target effects or extreme sensitivity of the neuronal cell type. | 1. Confirm the identity and purity of the this compound compound. 2. Perform a detailed dose-response curve to establish the EC50 for the therapeutic effect and the IC50 for cytotoxicity. 3. Test on a different neuronal cell line or primary culture to assess cell-type specificity. |
| Cell death is rapid and widespread. | Necrotic cell death due to acute toxicity. | 1. Lower the starting concentration of this compound. 2. Assess for markers of necrosis, such as LDH release. 3. Ensure appropriate solvent controls are included and that the final solvent concentration is non-toxic. |
| Cell death is observed after prolonged incubation. | Apoptotic cell death. | 1. Perform a time-course experiment to monitor the onset of cell death. 2. Conduct assays for apoptotic markers, such as caspase-3/7 activation or TUNEL staining. |
Table 2: Troubleshooting Inconsistent Assay Results
| Observation | Potential Cause | Recommended Action |
| High variability in neurotoxicity readouts between experiments. | Inconsistent cell culture conditions or reagent preparation. | 1. Standardize cell seeding density and passage number. 2. Prepare fresh dilutions of this compound for each experiment. 3. Ensure consistent incubation times and environmental conditions (temperature, CO2). |
| Discrepancies between different neurotoxicity assays. | Assays are measuring different aspects of cell health at different time points. | 1. Create a timeline of cellular events by performing multiple assays (e.g., ROS, MMP, caspase activation) at various time points post-treatment. 2. Use a multi-parametric approach to get a comprehensive view of the neurotoxic mechanism. |
III. Experimental Protocols
Protocol 1: Assessment of this compound-Induced Oxidative Stress using DCFH-DA
Objective: To quantify the generation of intracellular reactive oxygen species (ROS) in neuronal cultures following treatment with this compound.
Methodology:
-
Seed neuronal cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
The following day, remove the culture medium and wash the cells once with warm phosphate-buffered saline (PBS).
-
Prepare a 10 µM working solution of 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium.
-
Add 100 µL of the DCFH-DA solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
After incubation, wash the cells twice with warm PBS to remove excess probe.
-
Add 100 µL of fresh culture medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for ROS induction (e.g., 100 µM H2O2).
-
Incubate the plate at 37°C for the desired time period (e.g., 1, 3, 6, or 24 hours).
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.[4]
-
Normalize the fluorescence intensity to the number of viable cells in parallel wells using an assay like MTT or CellTiter-Glo.
Protocol 2: Measurement of Caspase-3/7 Activity
Objective: To determine if high-dose this compound induces apoptosis by measuring the activity of executioner caspases-3 and -7.
Methodology:
-
Seed neuronal cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and a vehicle control. Include a positive control for apoptosis (e.g., staurosporine).
-
Incubate for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[6]
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
IV. Visualizations
Diagram 1: Hypothesized Signaling Pathway of this compound-Induced Neurotoxicity
Caption: Proposed pathways of this compound-induced neurotoxicity.
Diagram 2: Experimental Workflow for Investigating Neurotoxicity
Caption: Workflow for assessing and mitigating neurotoxicity.
References
- 1. Sigma receptors as potential therapeutic targets for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neurotoxicity mechanisms and clinical implications of six common recreational drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Sigma Receptor Agonists Provide Neuroprotection In Vitro by Preserving bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the effects of PD-168077 and apomorphine on D4 receptors
An Objective Comparison of PD-168077 and Apomorphine on Dopamine D4 Receptors
This guide provides a detailed comparison of the pharmacological and functional effects of two key dopamine receptor agonists, this compound and apomorphine, with a specific focus on their interactions with the dopamine D4 receptor. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds.
Pharmacological Profile: A Head-to-Head Comparison
This compound is recognized as a potent and highly selective agonist for the dopamine D4 receptor.[1] In contrast, apomorphine is a non-selective dopamine agonist, exhibiting activity across multiple dopamine receptor subtypes (D1, D2, D3, D4, and D5), as well as interacting with serotonin and adrenergic receptors.[2][3] This fundamental difference in receptor selectivity is a critical determinant of their respective pharmacological profiles and potential therapeutic applications.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and apomorphine at the human dopamine D4 receptor, based on published experimental data.
| Parameter | This compound | Apomorphine | Reference Compound |
| Binding Affinity (Ki, nM) | |||
| D4 Receptor | 8.7[1][4] | Higher affinity for D4 vs D2[5] | |
| D2 Receptor | >3480 (>400-fold selective)[1] | Lower affinity than for D4[5] | |
| D3 Receptor | >2610 (>300-fold selective)[1] | High affinity[6][7] | |
| Functional Potency (EC50, nM) | Dopamine | ||
| cAMP Inhibition | 0.1[8] | 4.11[8] | 9.40[8] |
| β-Arrestin Recruitment | 36.92[8] | 146.88[8] | 3.13[8] |
| Functional Efficacy (Emax, %) | Dopamine | ||
| cAMP Inhibition | ~100% (Full Agonist)[8] | ~100% (Full Agonist)[8] | 100% |
| β-Arrestin Recruitment | 52% (Partial Agonist)[8] | ~90% (Near Full Agonist)[8] | 100% |
Key Insights from the Data:
-
Selectivity: this compound demonstrates remarkable selectivity for the D4 receptor, with over 300-fold lower affinity for D2 and D3 subtypes.[1] Apomorphine, while showing some preference for D4 over D2 receptors, is a broad-spectrum agonist.[5][9]
-
Potency: For the G-protein-mediated pathway (cAMP inhibition), this compound is significantly more potent than apomorphine.[8]
-
Biased Agonism: A notable difference is observed in their efficacy in recruiting β-arrestin. While both are full agonists for the G-protein signaling pathway, this compound acts as a partial agonist for β-arrestin recruitment at the D4 receptor.[8] Apomorphine, conversely, shows more balanced agonism, with near-full recruitment of β-arrestin at D2-like receptors.[8] This suggests that this compound is a G-protein-biased agonist at the D4 receptor.
Signaling Pathways
The dopamine D4 receptor is a D2-like G protein-coupled receptor (GPCR).[10][11] Upon activation by an agonist, it primarily couples to inhibitory G proteins (Gαi/o), which in turn inhibit the enzyme adenylyl cyclase.[12][13] This action leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[12] Additionally, D4 receptor activation can trigger other signaling cascades, including the MAPK/ERK pathway, and can lead to the recruitment of β-arrestin, which is involved in receptor desensitization and internalization.[4]
Caption: Dopamine D4 receptor signaling cascade.
Experimental Protocols
The quantitative data presented in this guide are typically generated using a combination of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and apomorphine for the D4 receptor.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D4 receptor (e.g., CHO-K1 or HEK293 cells).
-
A radiolabeled ligand with high affinity for the D4 receptor (e.g., [³H]-spiperone or [³H]-N-methylspiperone).
-
Test compounds (this compound, apomorphine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filter mats (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
-
Procedure:
-
In a 96-well plate, add increasing concentrations of the unlabeled test compound.
-
Add a fixed concentration of the radiolabeled ligand (typically at or below its Kd value).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filter mats using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Dry the filter mats, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50).
-
The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of a compound to modulate the production of cyclic AMP.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and apomorphine in inhibiting adenylyl cyclase via D4 receptor activation.
-
Materials:
-
Procedure:
-
Plate the cells in a 384-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of the test agonist (this compound or apomorphine) for a short period (e.g., 15 minutes).[14]
-
Add a fixed concentration of Forskolin to all wells (except basal controls) to stimulate cAMP production.
-
Incubate for an additional period (e.g., 20-30 minutes) at 37°C.[16]
-
Lyse the cells and follow the manufacturer's protocol for the specific cAMP detection kit to measure the accumulated cAMP levels (e.g., by measuring HTRF signal on a microplate reader).
-
-
Data Analysis:
-
Generate concentration-response curves by plotting the cAMP signal against the logarithm of the agonist concentration.
-
Fit the data using a four-parameter logistic function to determine the EC50 (potency) and Emax (efficacy) for the inhibition of Forskolin-stimulated cAMP production.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and apomorphine to induce β-arrestin recruitment to the D4 receptor.
-
Materials:
-
Procedure:
-
Plate the engineered cells in a 384-well plate.
-
Add varying concentrations of the test agonist.
-
Incubate the plate for a specific time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Add the detection reagents containing the enzyme substrate according to the assay kit protocol.
-
Incubate for a further period (e.g., 60 minutes) at room temperature to allow the signal to develop.
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Generate concentration-response curves by plotting the luminescent signal against the logarithm of the agonist concentration.
-
Fit the data using a four-parameter logistic function to determine the EC50 and Emax for β-arrestin recruitment.
-
Caption: General experimental workflow for comparing GPCR agonists.
Conclusion
This compound and apomorphine exhibit distinct profiles in their interaction with the dopamine D4 receptor. This compound is a highly potent and selective D4 receptor agonist with a clear bias towards the G-protein signaling pathway over β-arrestin recruitment.[1][8] Apomorphine is a non-selective dopamine agonist that acts as a relatively balanced, full agonist at the D4 receptor and other dopamine subtypes.[3][8][9] The high selectivity and biased agonism of this compound make it a valuable pharmacological tool for specifically investigating the physiological roles of D4 receptor-mediated G-protein signaling. Apomorphine's broad-spectrum activity, in contrast, underlies its clinical efficacy in conditions like Parkinson's disease where widespread dopaminergic stimulation is beneficial.[2][9] The choice between these two compounds will depend entirely on the specific research question and the desired pharmacological outcome.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Apomorphine for Parkinson’s Disease: Efficacy and Safety of Current and New Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pharmacological Properties and Therapeutic Use of Apomorphine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine D4 versus D2 receptor selectivity of dopamine receptor antagonists: possible therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Apomorphine differentially engages the cAMP and β-arrestin signaling pathways relative to dopamine at human dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 12. Pharmacological and functional characterization of D2, D3 and D4 dopamine receptors in fibroblast and dopaminergic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 14. cAMP assay [bio-protocol.org]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. dovepress.com [dovepress.com]
- 17. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
Validating D4 Receptor Occupancy: A Comparative Analysis of L-745,870 and PD-168077
For researchers, scientists, and drug development professionals, the precise validation of drug-receptor interaction is paramount. This guide provides a comparative analysis of two selective dopamine D4 receptor ligands, the antagonist L-745,870 and the agonist PD-168077, offering experimental data and detailed protocols to validate the binding of this compound to the D4 receptor.
The dopamine D4 receptor, a G protein-coupled receptor (GPCR), is a significant target in the research and development of therapeutics for neurological and psychiatric disorders. Understanding the binding kinetics and functional effects of compounds targeting this receptor is crucial for advancing drug discovery. This guide utilizes the well-characterized antagonist, L-745,870, as a tool to validate the binding of the potent agonist, this compound, to the D4 receptor.
Ligand Binding Affinity Profile
The following table summarizes the binding affinities (Ki, in nM) of L-745,870 and this compound for the human dopamine D4 receptor and other relevant dopamine receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Compound | Dopamine D4 Receptor Ki (nM) | Dopamine D2 Receptor Ki (nM) | Dopamine D3 Receptor Ki (nM) |
| L-745,870 | 0.43[1] | 960[1] | 2300[1] |
| This compound | 8.7 - 11.9 | >4760 (400-fold selective) | >3570 (300-fold selective) |
Key Observations:
-
High Affinity and Selectivity: Both L-745,870 and this compound exhibit high affinity for the dopamine D4 receptor.[1]
-
Subtype Selectivity: L-745,870 displays remarkable selectivity for the D4 receptor, with over 2000-fold lower affinity for D2 and D3 subtypes. Similarly, this compound shows high selectivity for the D4 receptor over D2 and D3 subtypes. This high selectivity is crucial for minimizing off-target effects in experimental systems and therapeutic applications.
Experimental Protocols
To validate the binding of this compound to the D4 receptor, a competitive radioligand binding assay can be performed using L-745,870 as the competing ligand. This assay measures the ability of an unlabeled compound (the "competitor," in this case, this compound or L-745,870) to displace a radiolabeled ligand from the receptor.
Cell Membrane Preparation from D4 Receptor-Expressing Cells
This protocol describes the preparation of cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D4 receptor.
Materials:
-
CHO or HEK293 cells expressing the human D4 receptor
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)
-
Homogenizer (Dounce or Potter-Elvehjem)
-
Centrifuge capable of reaching >40,000 x g
-
Bradford or BCA protein assay kit
Procedure:
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension on ice using a Dounce or Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in Assay Buffer (see below).
-
Determine the protein concentration of the membrane preparation using a Bradford or BCA protein assay.
-
Store the membrane preparations in aliquots at -80°C until use.
Competitive Radioligand Binding Assay
This assay will determine the inhibitory constant (Ki) of this compound by competing against the binding of the well-characterized radiolabeled antagonist, [3H]-spiperone. L-745,870 is used as a positive control for D4 receptor antagonism.
Materials:
-
Prepared cell membranes expressing the D4 receptor
-
[3H]-spiperone (radioligand)
-
L-745,870 (unlabeled competitor, positive control)
-
This compound (unlabeled competitor, test compound)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a non-radiolabeled D4 antagonist like haloperidol or L-745,870.
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: D4 receptor membranes, [3H]-spiperone, and Assay Buffer.
-
Non-specific Binding: D4 receptor membranes, [3H]-spiperone, and a high concentration of a non-labeled antagonist (e.g., 10 µM haloperidol).
-
Competition Binding (L-745,870): D4 receptor membranes, [3H]-spiperone, and increasing concentrations of L-745,870.
-
Competition Binding (this compound): D4 receptor membranes, [3H]-spiperone, and increasing concentrations of this compound.
-
-
The final concentration of [3H]-spiperone should be close to its Kd for the D4 receptor (typically in the low nanomolar range).
-
Incubate the plates at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold Assay Buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of [3H]-spiperone as a function of the log concentration of the competitor (L-745,870 or this compound).
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value for each competitor using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Workflow for the competitive radioligand binding assay.
Caption: Dopamine D4 receptor signaling pathway.
Conclusion
The selective D4 receptor antagonist L-745,870 serves as an invaluable pharmacological tool for validating the binding of novel D4 receptor ligands such as the agonist this compound. The provided experimental protocols and binding affinity data offer a robust framework for researchers to conduct these validation studies. By employing these methods, scientists can confidently characterize the interaction of their compounds with the dopamine D4 receptor, a critical step in the development of new and improved therapies for a range of central nervous system disorders.
References
A Comparative Analysis of PD-168077 and Other Dopamine D4 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the potent and selective dopamine D4 receptor agonist, PD-168077, with other notable D4 agonists: A-412997, ABT-724, and CP-226269. The objective is to furnish researchers with the necessary data to make informed decisions regarding the selection of these compounds for preclinical and clinical research. This document summarizes their pharmacological profiles, functional potencies, and selectivity, supported by detailed experimental protocols and visual representations of key signaling pathways.
Pharmacological Profile and Performance
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the prefrontal cortex, hippocampus, and amygdala. Its role in higher cognitive functions, emotional regulation, and memory has made it a significant target for therapeutic intervention in neuropsychiatric disorders such as schizophrenia and ADHD. The agonists discussed herein represent key tools in the exploration of D4 receptor function.
Data Summary
The following table summarizes the key quantitative data for this compound and its comparators.
| Compound | D4 Receptor Affinity (Ki, nM) | D4 Functional Potency (EC50, nM) | Selectivity over D2 Receptor | Selectivity over D3 Receptor | Key Characteristics |
| This compound | 8.7 - 11.9[1] | 3.2 - 8.3[1] | >400-fold | >300-fold | Potent and selective agonist; known to induce CaMKII translocation. |
| A-412997 | 7.9 - 12.1 | 28.4 | >1000-fold | >1000-fold | High selectivity profile, superior to this compound and CP-226269. |
| ABT-724 | ~10.5 (Kb) | 12.4 - 23.2 | No affinity up to 10 µM | No affinity up to 10 µM | Potent and highly selective partial agonist. |
| CP-226269 | ~1.2 | 350 | - | - | Selective D4 agonist. |
Signaling Pathways
Dopamine D4 receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (camp) levels. However, downstream signaling can diverge, as exemplified by this compound's unique activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human dopamine D4 receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-spiperone), and varying concentrations of the unlabeled test compound.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known D4 antagonist.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of a D4 agonist to inhibit the production of cyclic AMP.
Protocol:
-
Cell Preparation:
-
Seed cells expressing the D4 receptor into a 96- or 384-well plate and culture overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the D4 agonist.
-
Stimulate adenylyl cyclase with a fixed concentration of forskolin.
-
Incubate for a specified time at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Plot the inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of its maximal inhibitory effect.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by an agonist-bound receptor.
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes as described in the radioligand binding assay protocol.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membranes, [35S]GTPγS (a non-hydrolyzable GTP analog), GDP (to ensure binding is dependent on agonist stimulation), and varying concentrations of the D4 agonist.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through a glass fiber filtermat.
-
Wash the filters with ice-cold buffer.
-
Dry the filters and measure the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from all values.
-
Plot the percentage of stimulation over basal binding against the logarithm of the agonist concentration.
-
Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values.
-
Conclusion
This compound remains a valuable tool for investigating D4 receptor function due to its high potency and selectivity. However, for studies requiring even greater selectivity, A-412997 presents a superior profile. ABT-724, as a partial agonist, offers a unique pharmacological profile that can be advantageous for studies where a full agonistic effect may be undesirable. CP-226269 provides another selective agonist for comparative studies. The choice of agonist should be guided by the specific requirements of the research, including the desired level of selectivity, the nature of the functional response being investigated, and the experimental system being used. The detailed protocols provided herein should facilitate the direct comparison of these and other D4 receptor ligands.
References
Cross-Validation of PD-168077 Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of PD-168077, a selective dopamine D4 receptor agonist, with findings from genetic models, primarily focusing on dopamine D4 receptor knockout (D4R-/-) mice. This cross-validation approach offers a powerful methodology to substantiate the on-target effects of this compound and deepen our understanding of the physiological roles of the dopamine D4 receptor.
Data Presentation: Pharmacological vs. Genetic Models
The following tables summarize quantitative data from studies on this compound and D4R-/- mice, facilitating a direct comparison of their respective effects on various physiological and behavioral parameters.
| Parameter | Pharmacological Model (this compound in Wild-Type Animals) | Genetic Model (Dopamine D4 Receptor Knockout Mice) | Cross-Validation Interpretation |
| Penile Erection | Induces penile erection in a dose-dependent manner when injected into the paraventricular nucleus of male rats. The minimal effective dose is 50 ng, with a maximal response at 200 ng, increasing episodes from 0.3±0.03 to 1.7±0.21.[1] | Not explicitly studied with respect to sexual function in the reviewed literature. | The pro-erectile effect of this compound strongly suggests a direct role of D4 receptor activation in this physiological response. The absence of this effect in D4R-/- mice would provide definitive confirmation. |
| Locomotor Activity | Dose-dependently increases locomotor activity.[2] However, some studies report no significant effect on locomotor activity in novel or familiar environments. | Exhibit modest, non-significant reductions in locomotor activity in open field tests.[3] However, they show supersensitivity to the locomotor-activating effects of ethanol, cocaine, and methamphetamine. | The variable effects of this compound on locomotion may depend on the specific experimental conditions. The phenotype of D4R-/- mice suggests a complex role for the D4 receptor in modulating motor activity, where its absence may be compensated for under baseline conditions but becomes apparent under pharmacological challenge. |
| Novelty Seeking/Exploratory Behavior | The selective D4 agonist RO-10-5824 increases time spent in the center of an enclosure with a novel object in C57 mice. | D4R-/- mice exhibit reduced exploration of novel stimuli and are less behaviorally responsive to novelty.[3] | The opposing effects of D4 receptor activation with an agonist (increased exploration) and receptor knockout (decreased exploration) provide strong evidence that the D4 receptor is a key mediator of novelty-seeking behavior. |
| Memory Consolidation | This compound (0.5-10mg/kg) dose-dependently improves memory performance in an inhibitory avoidance task in mice.[4] | The specific impact of D4 receptor knockout on memory consolidation in the inhibitory avoidance task was not detailed in the reviewed literature. | The memory-enhancing effects of this compound point to a role for D4 receptor activation in cognitive processes. Examining D4R-/- mice in the same memory paradigm would be a critical step for cross-validation. |
| Anxiety-Like Behavior | The effects of this compound on anxiety-like behavior are not extensively detailed in the reviewed literature. | D4R-/- mice exhibit altered behavioral responses to anxiogenic stimuli. | Further studies are needed to delineate the role of D4 receptor modulation in anxiety. Comparing the effects of this compound in wild-type and D4R-/- mice in models of anxiety would be illuminating. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vivo Administration of this compound and Assessment of Penile Erection
-
Animals: Adult male Sprague-Dawley rats.
-
Procedure:
-
Animals are anesthetized and a guide cannula is stereotaxically implanted into the paraventricular nucleus (PVN) of the hypothalamus.
-
Following a recovery period, conscious, freely moving rats are administered this compound (in a suitable vehicle) directly into the PVN via an injection cannula.
-
The number of penile erection episodes is observed and recorded for a defined period post-injection.
-
Dose-response curves are generated by testing a range of this compound concentrations.
-
To confirm receptor specificity, a separate group of animals can be pre-treated with a D4 receptor antagonist, such as L-745,870, prior to this compound administration.[1]
-
Measurement of Nitric Oxide Production in the Brain
-
Technique: In vivo microdialysis coupled with a nitric oxide analyzer.
-
Procedure:
-
A microdialysis probe is implanted into the brain region of interest (e.g., the paraventricular nucleus).
-
The probe is perfused with artificial cerebrospinal fluid (aCSF).
-
Dialysate samples are collected at regular intervals before and after the administration of this compound.
-
The concentration of nitric oxide (NO) metabolites (nitrite and nitrate) in the dialysate is measured using a nitric oxide analyzer, often based on the Griess reaction or chemiluminescence.
-
Assessment of CaMKII Translocation
-
Technique: Immunofluorescence microscopy in cultured neurons.
-
Procedure:
-
Primary neuronal cultures (e.g., from the prefrontal cortex) are established.
-
Neurons are treated with this compound or a vehicle control for a specified duration.
-
Cells are then fixed and permeabilized.
-
Immunostaining is performed using primary antibodies against CaMKII and a synaptic marker (e.g., PSD-95).
-
Fluorescently labeled secondary antibodies are used for visualization.
-
Images are acquired using a confocal microscope.
-
The colocalization of CaMKII with the synaptic marker is quantified to assess its translocation to synaptic sites.
-
Behavioral Phenotyping of D4R-/- Mice: Open Field Test
-
Apparatus: A square arena with defined central and peripheral zones.
-
Procedure:
-
Individual mice (both D4R-/- and wild-type littermates) are placed in the center of the open field arena.
-
Their behavior is recorded for a set period (e.g., 15-30 minutes).
-
Automated tracking software is used to measure parameters such as:
-
Total distance traveled (locomotor activity).
-
Time spent in the center versus the periphery of the arena (anxiety-like behavior/exploratory drive).
-
Number of entries into the center zone.[3]
-
-
Conclusion
References
- 1. The novel dopamine D4 receptor agonist (PD 168,077 maleate): doses with different effects on locomotor activity are without effect in classical conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D4 Receptor-Knock-Out Mice Exhibit Reduced Exploration of Novel Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facilitatory effect of the dopamine D4 receptor agonist PD168,077 on memory consolidation of an inhibitory avoidance learned response in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective dopamine D4 receptor agonist (A-412997) improves cognitive performance and stimulates motor activity without influencing reward-related behaviour in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PD-168077 and Endogenous Dopamine for Researchers
For Immediate Release
This guide provides a detailed comparison of the synthetic compound PD-168077 and the endogenous neurotransmitter dopamine, focusing on their interactions with dopamine receptors. The information is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and Endogenous Dopamine
Endogenous dopamine is a crucial catecholamine neurotransmitter in the central nervous system, playing a pivotal role in motor control, motivation, reward, and cognition.[1][2] It exerts its effects by binding to five distinct G protein-coupled receptor subtypes, classified as D1-like (D1 and D5) and D2-like (D2, D3, and D4).[3][4] In contrast, this compound is a synthetic, selective agonist with a high affinity for the D4 dopamine receptor subtype.[5][6] This selectivity makes this compound a valuable tool for investigating the specific functions of the D4 receptor.
Binding Affinity and Selectivity
A key differentiator between this compound and endogenous dopamine is their receptor binding profiles. Endogenous dopamine binds to all five dopamine receptor subtypes with varying affinities. In contrast, this compound demonstrates high selectivity for the D4 receptor.
| Ligand | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity |
| This compound | D4 | 8.7 - 9[6][7][8] | >400-fold vs D2, >300-fold vs D3[6][9] |
| D2 | >3480[6] | ||
| D3 | >2610[6] | ||
| Endogenous Dopamine | D1 | µM range[10] | |
| D2 | µM range[10] | ||
| D3 | 20[11] | 20-fold higher than D2[10] | |
| D4 | 4.1 - 28[11] | High affinity[10] | |
| D5 | High affinity[10] |
Note: Ki values for dopamine can vary between studies and experimental conditions.
Functional Activity
The functional consequences of receptor binding also differ significantly between the two compounds. Dopamine's activation of D1-like receptors stimulates adenylyl cyclase, increasing intracellular cAMP levels. Conversely, its activation of D2-like receptors (including D4) inhibits adenylyl cyclase, leading to a decrease in cAMP.[4]
This compound, as a D4 receptor agonist, mimics the inhibitory effect of dopamine on adenylyl cyclase. However, its specific downstream signaling has been shown to involve a distinct cascade of events.
| Ligand | Assay | Receptor | Result |
| This compound | cAMP Inhibition | D4 | Emax = 61.9%, EC50 = 2.7 nM[12] |
| β-Arrestin Recruitment | D4 | Emax = 22.5%, EC50 = 473 nM[12] | |
| NMDA Receptor Current | - | Reversible decrease in PFC pyramidal neurons[13] | |
| Endogenous Dopamine | Adenylyl Cyclase Inhibition | D2-like | Apparent IC50 = 2.5 µM (rat striatum)[14] |
| Adenylyl Cyclase Stimulation | D1-like | - |
Signaling Pathways
The signaling pathways activated by endogenous dopamine are multifaceted due to its interaction with multiple receptor subtypes. The D1-like pathway generally leads to excitatory cellular responses, while the D2-like pathway is typically inhibitory.
This compound's selective activation of the D4 receptor triggers a specific inhibitory cascade within the D2-like family. A notable pathway involves the regulation of NMDA receptors in the prefrontal cortex.
Caption: General signaling pathways of endogenous dopamine.
Caption: this compound signaling cascade via the D4 receptor.[13]
Experimental Protocols
Radioligand Binding Assay (General Protocol)
Radioligand binding assays are employed to determine the affinity of a ligand for a receptor.
Caption: General workflow for a radioligand binding assay.
Materials:
-
Cell membranes expressing the dopamine receptor subtype of interest.
-
Radioligand (e.g., [3H]spiperone for D2-like receptors).
-
Test compounds (this compound, dopamine).
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and a range of concentrations of the competing test compound.
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed to remove any non-specifically bound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The data are then analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[15]
Functional Assay: cAMP Measurement (General Protocol)
Functional assays measuring cyclic AMP (cAMP) levels are used to determine whether a ligand acts as an agonist or antagonist and to quantify its potency and efficacy.
Caption: General workflow for a cAMP functional assay.
Materials:
-
Live cells expressing the dopamine receptor subtype of interest.
-
Test compounds (this compound, dopamine).
-
Forskolin (for D2-like receptor inhibition assays).
-
Cell lysis buffer.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Cells are plated and grown to an appropriate confluency.
-
For D2-like receptor inhibition assays, cells are typically pre-treated with forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.
-
Cells are then treated with a range of concentrations of the test compound.
-
After a specific incubation period, the cells are lysed to release intracellular cAMP.
-
The concentration of cAMP in the cell lysate is measured using a competitive immunoassay.
-
The data are plotted as a dose-response curve, and non-linear regression is used to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum effect (Emax).[16]
Conclusion
This compound and endogenous dopamine exhibit distinct pharmacological profiles. Dopamine's broad action across all dopamine receptor subtypes contrasts with this compound's high selectivity for the D4 receptor. This selectivity makes this compound an invaluable pharmacological tool for elucidating the specific roles of the D4 receptor in physiological and pathological processes. Understanding these differences is critical for the design and interpretation of experiments in neuroscience and drug discovery.
References
- 1. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 2. This compound, a selective dopamine D4 receptor agonist, induces penile erection when injected into the paraventricular nucleus of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.tocris.com [resources.tocris.com]
- 4. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms and regulation of dopamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. rndsystems.com [rndsystems.com]
- 10. acnp.org [acnp.org]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Regulation of NMDA Receptors by Dopamine D4 Signaling in Prefrontal Cortex | Journal of Neuroscience [jneurosci.org]
- 14. Characterization of dopamine receptors mediating inhibition of adenylate cyclase activity in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. innoprot.com [innoprot.com]
A Comparative Guide to the Efficacy of PD-168077 Versus Second-Generation D4 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the selective D4 agonist, PD-168077, against prominent second-generation D4 agonists. The data presented is compiled from various experimental studies to offer an objective overview of their performance, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.
Data Presentation: Quantitative Comparison of D4 Agonists
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and selected second-generation D4 agonists at dopamine receptor subtypes. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
Table 1: Dopamine D4 Receptor Binding Affinity and Functional Potency
| Compound | D4 Ki (nM) | D4 EC50 (nM) | Species/Cell Line |
| This compound | 8.7 - 9 | 17 | Human (CHO cells)[1] |
| ABT-724 | Not explicitly stated | 12.4 | Human[2][3] |
| Not explicitly stated | 14.3 | Rat[3] | |
| A-412997 | 7.9 | 28.4 | Human / Rat[4] |
| 12.1 | Rat[4] | ||
| F-15063 | Partial Agonist | Not explicitly stated | Not specified |
Table 2: Selectivity Profile - Binding Affinities (Ki, nM) at D2 and D3 Receptors
| Compound | D2 Ki (nM) | D3 Ki (nM) | D4/D2 Selectivity Ratio | D4/D3 Selectivity Ratio |
| This compound | >3740 | >2810 | > 430-fold | > 323-fold |
| ABT-724 | No effect up to 10,000 | No effect up to 10,000 | Highly Selective | Highly Selective[2][3] |
| A-412997 | >1000 | >1000 | Highly Selective | Highly Selective[4] |
| F-15063 | Antagonist activity | Antagonist activity | Not applicable (antagonist at D2/D3) | Not applicable (antagonist at D2/D3)[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.
Radioligand Binding Assay (Competitive)
This protocol is a synthesized representation for determining the binding affinity (Ki) of a test compound for the dopamine D4 receptor.
-
Membrane Preparation:
-
Cells stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells) are harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors)[6].
-
The homogenate is centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer[6].
-
Protein concentration of the membrane preparation is determined using a standard method like the BCA assay[6].
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate with a final volume of 250-1000 µL per well[6][7].
-
To each well, the following are added in order: assay buffer, the membrane preparation, a fixed concentration of a radioligand specific for the D4 receptor (e.g., [3H]-Spiperone), and varying concentrations of the unlabeled test compound (e.g., this compound or a second-generation agonist)[6][7][8].
-
Non-specific binding is determined in the presence of a high concentration of a known D4 antagonist (e.g., (+)-butaclamol)[7].
-
The plate is incubated at a specific temperature (e.g., 25°C or 30°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes)[6][7].
-
-
Separation and Detection:
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C), which traps the membranes with the bound radioligand[6][7].
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand[6].
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity on the filters is counted using a scintillation counter[6].
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation[6].
-
Functional cAMP Assay (HTRF)
This protocol outlines a method to assess the functional activity (agonist or antagonist) of compounds at the Gi-coupled D4 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels using Homogeneous Time-Resolved Fluorescence (HTRF).
-
Cell Preparation:
-
Cells expressing the D4 receptor (e.g., CHO or HEK293) are cultured to an appropriate density.
-
The cells are harvested, centrifuged, and resuspended in a stimulation buffer[9].
-
-
Assay Procedure:
-
The cell suspension is dispensed into a 384-well plate[10].
-
For agonist testing, varying concentrations of the test compound are added to the wells.
-
For antagonist testing, a fixed concentration of a D4 agonist (to stimulate cAMP production) is added along with varying concentrations of the test compound.
-
To measure the inhibition of adenylyl cyclase by the Gi-coupled D4 receptor, cells are typically stimulated with forskolin to increase basal cAMP levels[10].
-
The plate is incubated at room temperature for a specified time (e.g., 30 minutes)[10][11].
-
-
Detection:
-
A lysis buffer containing the HTRF reagents (a cAMP-d2 conjugate and a Europium cryptate-labeled anti-cAMP antibody) is added to each well[9][11][12].
-
The plate is incubated for a further period (e.g., 60 minutes) at room temperature to allow for the competitive binding of cellular cAMP and the cAMP-d2 conjugate to the antibody[11].
-
-
Data Analysis:
-
The HTRF signal is read on a compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor)[11].
-
The ratio of the two emission signals is calculated and used to determine the intracellular cAMP concentration by comparison to a standard curve.
-
For agonists, the EC50 value (the concentration that produces 50% of the maximal response) is determined from the dose-response curve.
-
In Vivo Penile Erection in Rats
This protocol describes a common method for assessing the pro-erectile effects of D4 agonists in a conscious rat model.
-
Animal Preparation:
-
Drug Administration:
-
The test compound (e.g., this compound or a second-generation agonist) is dissolved in an appropriate vehicle (e.g., saline or DMSO).
-
The compound is administered via subcutaneous (s.c.) injection at various doses[2].
-
-
Observation:
-
Data Analysis:
-
The number of erections per animal is recorded for each dose group.
-
The dose-response relationship is analyzed to determine the effective dose (ED) of the compound that produces a significant pro-erectile effect compared to the vehicle control group.
-
For more quantitative measurements, intracavernosal pressure (ICP) can be monitored via a catheter implanted in the corpus cavernosum[3][18].
-
Mandatory Visualization
Dopamine D4 Receptor Signaling Pathway in Penile Erection
Caption: Signaling pathway of D4 receptor agonists in the paraventricular nucleus leading to penile erection.
Experimental Workflow for In Vivo Penile Erection Study
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A-412997 is a selective dopamine D4 receptor agonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. F15063, a compound with D2/D3 antagonist, 5-HT1A agonist and D4 partial agonist properties: (II) Activity in models of positive symptoms of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 8. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 9. youtube.com [youtube.com]
- 10. G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. DSpace [scholarworks.uvm.edu]
- 14. Rat model for the study of penile erection: pharmacologic and electrical-stimulation parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The rat as a model for the study of penile erection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound, a selective dopamine D4 receptor agonist, induces penile erection when injected into the paraventricular nucleus of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Androgen maintenance of erectile function in the rat penis - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo validation of PD-168077 target engagement
The initial search has revealed that PD-168077 is a selective dopamine D4 receptor agonist, not an EGFR inhibitor as some results suggested. The primary focus of the retrieved literature is on its effects on penile erection in rats and its potential role in neurological and psychiatric disorders. There is no direct "in vivo validation of this compound target engagement" in the sense of a typical drug development study for cancer, for example. The target engagement is inferred from the physiological responses observed after administration of the compound.
To fulfill the user's request for a comparison guide, I will need to re-strategize. The core of the request is to compare this compound with alternatives and provide experimental data and protocols. Since this compound is a dopamine D4 receptor agonist, the comparison should be with other D4 agonists or compounds that modulate the dopamine system.
The current search results provide some information on a similar compound, PIP3EA, and mention apomorphine as a classical mixed dopamine receptor agonist. This is a good starting point for comparison. The results also mention experimental protocols in the context of studying penile erection in rats, including administration routes and doses.
However, to create a comprehensive guide, I need more specific quantitative data that can be presented in tables. I also need more detailed experimental protocols beyond what is available in the abstracts. The signaling pathway of the D4 receptor activation is also a crucial piece of information for the mandatory visualization.
Therefore, the next steps should focus on gathering this specific information.### In Vivo Target Engagement of this compound: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of this compound, a selective dopamine D4 receptor agonist, with other relevant compounds. It includes a summary of experimental data, detailed methodologies for key experiments, and visualizations of the signaling pathway and experimental workflows.
This compound is a potent and selective agonist for the dopamine D4 receptor (D4R), a G protein-coupled receptor primarily expressed in the brain. In vivo studies have demonstrated its ability to engage this target and elicit physiological responses, particularly in the context of neurological functions. This guide will compare this compound with PIP3EA, another selective D4 agonist, and apomorphine, a non-selective dopamine agonist, to provide a comprehensive overview of its in vivo target engagement.
Comparative Analysis of Dopamine Agonists
The in vivo efficacy and potency of this compound have been evaluated alongside other dopamine agonists. The following table summarizes key quantitative data from a study investigating penile erection in male rats, a well-established model for assessing central dopamine receptor activity.
| Compound | Administration Route | Effective Dose Range | Potency Comparison | Efficacy Comparison |
| This compound | Subcutaneous | 1-100 µg/kg | - | Less efficacious than apomorphine[1] |
| Intracerebroventricular | 0.1-20 µ g/rat | - | Less efficacious than apomorphine[1] | |
| Into Paraventricular Nucleus | 10-200 ng/rat | As potent as PIP3EA[1] | Less efficacious than apomorphine[1] | |
| PIP3EA | Subcutaneous | 1-100 µg/kg | More potent than this compound[1] | Less efficacious than apomorphine[1] |
| Intracerebroventricular | 0.1-20 µ g/rat | - | Less efficacious than apomorphine[1] | |
| Into Paraventricular Nucleus | 10-200 ng/rat | As potent as this compound[1] | Less efficacious than apomorphine[1] | |
| Apomorphine | Not specified | Not specified | - | More efficacious than this compound and PIP3EA[1] |
Table 1: Comparison of in vivo effects of this compound, PIP3EA, and Apomorphine on penile erection in male rats.[1]
Apomorphine, a non-selective dopamine agonist, demonstrates higher efficacy in inducing penile erections compared to the selective D4 agonists this compound and PIP3EA, regardless of the administration route.[1] When administered directly into the paraventricular nucleus, this compound and PIP3EA show similar potency.[1] However, systemic administration (subcutaneous) reveals PIP3EA to be more potent than this compound.[1]
Experimental Protocols
1. In Vivo Model for Target Engagement: Penile Erection in Male Rats
This model is a reliable method to assess the central activity of dopamine receptor agonists.
-
Animals: Male Sprague-Dawley rats.
-
Drug Administration:
-
Systemic: Subcutaneous (s.c.) injection.
-
Central:
-
Intracerebroventricular (i.c.v.) injection into the lateral ventricles.
-
Direct injection into the paraventricular nucleus of the hypothalamus.
-
-
-
Procedure:
-
Rats are placed in individual cages for observation.
-
The compound of interest (this compound, PIP3EA, or apomorphine) is administered via the chosen route.
-
The number of penile erection episodes is observed and recorded over a specific time period.
-
-
Confirmation of Target Engagement: To confirm that the observed effects are mediated by the D4 receptor, a selective D4 receptor antagonist, such as L-745,870, can be administered prior to the agonist. A reduction in the pro-erectile effect confirms target engagement.[1] Similarly, the involvement of downstream signaling molecules can be investigated using specific inhibitors. For instance, the effect of this compound on penile erection is reduced by a neuronal nitric oxide synthase inhibitor.[1]
2. Western Blotting for Downstream Signaling Analysis
Western blotting can be used to analyze the expression and phosphorylation of proteins downstream of D4 receptor activation in brain tissue samples from in vivo studies.
-
Sample Preparation:
-
Euthanize the animal at a specified time point after drug administration.
-
Rapidly dissect the brain region of interest (e.g., prefrontal cortex, striatum).
-
Homogenize the tissue in a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
-
Electrophoresis and Transfer:
-
Denature protein samples by heating with Laemmli buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-ERK, phospho-Akt).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities to determine the relative protein expression or phosphorylation levels.
-
Visualizing Pathways and Workflows
To better understand the mechanisms and procedures involved, the following diagrams illustrate the dopamine D4 receptor signaling pathway and the experimental workflow for in vivo validation.
References
A Comparative Guide to the In Vitro and In Vivo Potency of PD-168077
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo potency of PD-168077, a selective dopamine D4 receptor agonist. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience research. This document summarizes key experimental data, details methodologies for pivotal experiments, and presents visual representations of signaling pathways and experimental workflows.
In Vitro Potency and Selectivity
This compound is a potent agonist for the dopamine D4 receptor. Its in vitro efficacy is primarily determined by its binding affinity (Ki) to the receptor and its selectivity over other dopamine receptor subtypes and other receptors.
Table 1: In Vitro Binding Affinity and Selectivity of this compound and Alternative D4 Receptor Agonists
| Compound | D4 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D4 vs D2 Selectivity (fold) | D4 vs D3 Selectivity (fold) |
| This compound | 8.7 - 9[1] | >3480 | >2610 | >400[1] | >300[1] |
| A-412997 | 7.9 - 12.1[2][3][4] | >1000 | >1000 | >82 | >82 |
| WAY-100635 | 3.3 - 16[1][5][6] | 420 - 940[1][5][6] | 370[5][6] | ~26 - 285 | ~23 - 112 |
As shown in Table 1, this compound exhibits a high affinity for the D4 receptor with a Ki value in the low nanomolar range.[1] Critically, it demonstrates substantial selectivity over D2 and D3 receptors, which is a desirable characteristic for minimizing off-target effects.[1] In comparison, A-412997 also shows high affinity and selectivity for the D4 receptor.[2][3][4] WAY-100635, while a potent D4 agonist, displays lower selectivity, with significant affinity for D2 and D3 receptors as well.[1][5][6]
In Vivo Potency
The in vivo potency of this compound has been demonstrated in animal models, primarily through its effects on physiological responses mediated by the central nervous system.
Table 2: In Vivo Dose-Response of this compound and A-412997
| Compound | Animal Model | Effect | Effective Dose Range | Maximal Response |
| This compound | Rat | Penile Erection | 1 - 200 ng (intracerebroventricular) | 200 ng |
| This compound | Rat | Locomotion Changes | 0.064 - 1 mg/kg (subcutaneous) | Not specified |
| A-412997 | Rat | Penile Erection | 0.1 µmol/kg (subcutaneous) | Not specified |
In vivo studies in rats have shown that direct administration of this compound into the brain induces penile erection in a dose-dependent manner, with a maximal effect observed at a 200 ng dose. Subcutaneous administration has been shown to affect locomotor activity. A-412997 has also been shown to induce penile erection in rats, indicating its central activity.[2]
Signaling Pathway and Mechanism of Action
This compound acts as an agonist at the dopamine D4 receptor, which is a G protein-coupled receptor (GPCR) typically coupled to Gi/o proteins. Activation of the D4 receptor by an agonist like this compound initiates a signaling cascade that leads to various cellular responses. One of the key downstream effects observed with this compound in specific brain regions is the activation of nitric oxide synthase (nNOS), leading to an increase in nitric oxide (NO) production. This signaling pathway is believed to mediate some of the physiological effects of this compound, such as penile erection.
Caption: Signaling pathway of this compound action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments used to characterize the potency of this compound.
In Vitro Radioligand Binding Assay
This protocol outlines the steps to determine the binding affinity (Ki) of a compound for the dopamine D4 receptor.
Caption: Workflow for in vitro radioligand binding assay.
Detailed Steps:
-
Membrane Preparation: Homogenize cells or tissues expressing the dopamine D4 receptor in a suitable buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]spiperone), and varying concentrations of the unlabeled competitor compound (this compound). Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioactivity.
-
Quantification: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis and Nitric Oxide Measurement
This protocol describes the in vivo measurement of nitric oxide production in a specific brain region of a rat following the administration of this compound.
Detailed Steps:
-
Probe Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a microdialysis probe into the target brain region (e.g., the paraventricular nucleus of the hypothalamus).
-
Perfusion: Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Collect the dialysate samples at regular intervals before and after the administration of this compound.
-
Nitric Oxide Metabolite Measurement: Measure the concentration of nitrite and nitrate (stable metabolites of NO) in the dialysate samples. This can be done using the Griess reaction, a colorimetric assay.
-
Data Analysis: Compare the levels of nitrite/nitrate in the samples collected before and after drug administration to determine the effect of this compound on nitric oxide production.
Conclusion
This compound is a potent and selective dopamine D4 receptor agonist with demonstrated efficacy both in vitro and in vivo. Its high selectivity for the D4 receptor over other dopamine receptor subtypes makes it a valuable tool for studying the specific functions of this receptor. The provided experimental protocols offer a framework for further investigation and comparison of this compound with other D4 receptor ligands. The visualization of the signaling pathway and experimental workflows aims to provide a clear understanding of the compound's mechanism of action and the methods used for its characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A-412997 is a selective dopamine D4 receptor agonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. WAY-100635 is a potent dopamine D4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for PD-168077: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides essential guidance on the proper disposal procedures for PD-168077, a selective D₄ dopamine receptor agonist. Adherence to these protocols is vital for minimizing environmental impact and ensuring a safe laboratory environment.
While some safety data sheets (SDS) for this compound maleate indicate that the substance does not meet the criteria for hazardous classification under certain regulations, it is best practice to handle all research chemicals with a degree of caution.[1] One supplier recommends that the material be considered hazardous until more comprehensive toxicological data is available. Therefore, the following disposal procedures are based on a cautious approach, treating this compound as a chemical waste product.
Chemical and Physical Properties of this compound Maleate
A clear understanding of the chemical and physical properties of a substance is fundamental to its safe handling and disposal. The following table summarizes key data for this compound maleate.
| Property | Value | Reference |
| Chemical Name | N-[[4-(2-Cyanophenyl)-1-piperazinyl]methyl]-3-methylbenzamide maleate | [1] |
| CAS Number | 630117-19-0 | [1][2][3] |
| Molecular Formula | C₂₀H₂₂N₄O • C₄H₄O₄ | [2][3] |
| Molecular Weight | 450.49 g/mol | [1][3] |
| Form | Solid | |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in DMSO (to 100 mM) and DMF. Sparingly soluble in aqueous buffers. | [2][3] |
| Storage | Store at -20°C. | [3] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended steps for the proper disposal of this compound. This procedure is designed to be a general guideline; always consult your institution's specific waste management policies and the manufacturer's Safety Data Sheet (SDS) before proceeding.
-
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Waste Segregation:
-
Solid Waste: Unused or expired this compound solid should be disposed of in a designated hazardous chemical waste container. Do not mix with non-hazardous laboratory trash.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, weighing boats, and contaminated gloves, should also be placed in the solid chemical waste container.
-
Solutions: Solutions of this compound should be collected in a designated liquid chemical waste container. Do not dispose of solutions down the drain. The container should be clearly labeled with the contents, including the solvent used.
-
-
Waste Container Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name ("this compound maleate"), concentration (if in solution), and the date the waste was first added to the container.
-
Storage of Waste: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Keep containers tightly sealed to prevent leaks or spills.
-
Waste Pickup and Disposal: Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Follow all institutional procedures for waste pickup requests.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, contributing to a culture of safety and environmental responsibility within their institution. Always prioritize safety and consult institutional guidelines for chemical waste management.
References
Safeguarding Your Research: A Comprehensive Guide to Handling PD-168077
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent, biologically active compounds like PD-168077. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. While one Safety Data Sheet (SDS) indicates that this compound maleate does not meet the criteria for hazardous classification under specific EC Directives, another supplier advises treating the material as potentially hazardous until more information is available.[1][2] Given this, a cautious approach is strongly recommended.
Hazard Identification and Risk Assessment
This compound is a potent and selective dopamine D₄ receptor agonist.[3] As with any potent neuroactive compound, accidental exposure could lead to unintended pharmacological effects. The primary routes of exposure in a laboratory setting are inhalation, ingestion, and skin or eye contact.
It is crucial to handle this compound with the assumption that it is hazardous. Do not ingest, inhale, or allow contact with eyes or skin.[2]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Nitrile or other chemical-resistant gloves. Double-gloving is recommended, especially when handling the solid compound or concentrated solutions. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory Coat | A standard lab coat is required. For procedures with a higher risk of splashes or aerosol generation, consider a disposable gown. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. | Use a NIOSH-approved respirator if there is a risk of aerosolization or if handling large quantities. |
Safe Handling and Operational Procedures
Adherence to strict operational protocols is critical for minimizing the risk of exposure to this compound.
Engineering Controls
-
Ventilation: All work with solid this compound and concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Weighing: Use a balance with a draft shield or a dedicated weighing enclosure within the fume hood.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the work area in the fume hood is clean and uncluttered. Gather all necessary equipment and reagents.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of solid this compound on a tared weigh boat inside the fume hood. Avoid creating dust.
-
Dissolving: Add the solvent to the solid in a closed container. This compound is soluble in DMSO.
-
Handling Solutions: When working with solutions, use appropriate pipettes and containers to avoid splashes and spills.
-
Decontamination: After each use, decontaminate the work surface with a suitable cleaning agent (e.g., 70% ethanol).
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Dispose of disposable items in the appropriate waste stream.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Emergency Procedures
In the event of an accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical advice if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills, absorb with an inert material and place in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures. |
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves) in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Disposal Method: All waste containing this compound must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical experimental workflow for handling this compound, highlighting key safety checkpoints.
Logical Relationship of Safety Measures
The following diagram illustrates the logical relationship between the potential hazards of this compound and the implemented safety measures.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
